molecular formula C6H26La2O22 B3155025 Lanthanum(III) oxalate hydrate CAS No. 79079-18-8

Lanthanum(III) oxalate hydrate

Cat. No.: B3155025
CAS No.: 79079-18-8
M. Wt: 728.07 g/mol
InChI Key: SFCDNUVGLFIDSK-UHFFFAOYSA-N
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Description

Lanthanum(III) oxalate hydrate is a useful research compound. Its molecular formula is C6H26La2O22 and its molecular weight is 728.07 g/mol. The purity is usually 95%.
The exact mass of the compound Lanthanum(III) oxalate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lanthanum(III) oxalate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum(III) oxalate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79079-18-8

Molecular Formula

C6H26La2O22

Molecular Weight

728.07 g/mol

IUPAC Name

lanthanum;oxalic acid;decahydrate

InChI

InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2

InChI Key

SFCDNUVGLFIDSK-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3]

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[La].[La]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Thermal Kinetics of Lanthanum(III) Oxalate Hydrate: A Technical Guide for Advanced Materials and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist working at the intersection of rare-earth metallurgy and pharmaceutical precursor development, I frequently utilize lanthanum(III) oxalate hydrate (


) as a foundational material. Often relegated to the status of a mere intermediate in the extraction of lanthanum from monazite ores, this compound possesses highly specific thermal decomposition kinetics and extreme aqueous insolubility that make it critical for downstream applications. This whitepaper systematically deconstructs the structural, thermal, and synthetic profiles of lanthanum oxalate hydrate, providing researchers with field-validated protocols and the mechanistic causality necessary for its application in high-purity rare-earth doping, catalyst synthesis, and pharmacological formulations.
Chemical Identity & Structural Properties

Lanthanum(III) oxalate typically crystallizes as a hydrate. Depending on the synthesis conditions, it can form various crystallohydrates where


 or 

[1]. In standard ambient laboratory conditions, the decahydrate (

) is the most thermodynamically stable and frequently encountered form[2][3]. The crystalline lattice is defined by the complex coordination of the large

cation with bidentate oxalate anions and intercalated water molecules, resulting in a stable, poorly soluble matrix[1][4].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Formula

(Decahydrate)
Molecular Weight 541.87 g/mol (Anhydrous) / ~721.98 g/mol (Decahydrate)
Appearance Colorless to white crystalline powder
Aqueous Solubility Extremely poorly soluble (

driven)
Standard State Solid at 25 °C, 100 kPa
Aqueous Insolubility & Pharmacological Relevance

One of the defining characteristics of lanthanum(III) oxalate is its exceptionally low solubility in water, a property historically exploited in the quantitative analytical determination of lanthanum via electrical conductance and precipitation methods[5].

Causality Insight: The extreme insolubility is driven by the high lattice energy of the


 and 

ionic interactions. In drug development, this insolubility principle is highly relevant. While lanthanum oxalate itself is not an active pharmaceutical ingredient (API) due to the inherent toxicity of systemic oxalate, understanding its precipitation kinetics provides a baseline for designing other insoluble lanthanum-based therapeutics. For instance, the phosphate-binding drug Lanthanum Carbonate (Fosrenol), used to treat hyperphosphatemia in chronic kidney disease, relies on a similar mechanism of extreme insolubility in the gastrointestinal tract to bind dietary phosphate without systemic absorption. Furthermore, the bioprecipitation of lanthanum oxalate is actively researched in the microbial biorecovery of rare earth elements using fungi such as Aspergillus niger[3].
Thermal Decomposition Kinetics

The thermal decomposition of lanthanum oxalate decahydrate is not a simple, single-step burn-off. It is a complex, multi-stage kinetic process that is highly dependent on the heating rate and atmospheric conditions[2][6]. Understanding this pathway is non-negotiable for scientists aiming to synthesize ultra-fine, high-purity lanthanum oxide (


) for fluid catalytic cracking (FCC) catalysts or advanced ceramics[7].

Table 2: Thermal Decomposition Stages (Air/Nitrogen Atmosphere)

Temperature Range (°C)Reaction StageDominant Product Formed
86 – 360Endothermic Dehydration

(Anhydrous)
400 – 425Exothermic Decarbonylation

(Basic Carbonate Intermediate)
425 – 470Exothermic Decarboxylation

(Dioxymonocarbonate)
710 – 900+Final Decarboxylation

(Lanthanum Oxide)

Mechanistic Causality: The transition from the anhydrous oxalate to the final oxide proceeds through distinct basic carbonate intermediates (


 and 

)[6][7]. These intermediates form because the highly electropositive rare-earth cations have a strong thermodynamic affinity for carbonate ions. This stabilizes the intermediate phases until sufficient thermal energy (>710 °C) drives off the final

molecules to yield the pure oxide[2][8].

ThermalDecomposition A La2(C2O4)3·10H2O (Decahydrate) B La2(C2O4)3 (Anhydrous) A->B 86-360 °C -10 H2O C La2O(CO3)2 (Intermediate) B->C ~400-425 °C -CO, -CO2 D La2O2CO3 (Dioxymonocarbonate) C->D ~470 °C -CO2 E La2O3 (Lanthanum Oxide) D->E >710 °C -CO2

Caption: Thermal decomposition pathway of lanthanum oxalate decahydrate to lanthanum oxide.

Validated Experimental Protocol: Controlled Precipitation Synthesis

To achieve a narrow particle size distribution and high phase purity, the synthesis of lanthanum oxalate decahydrate must be strictly controlled. The following protocol utilizes a controlled dropwise methodology with a surfactant to modulate nucleation, ensuring a self-validating system that prevents amorphous impurity formation[2].

SynthesisWorkflow Step1 Prepare La(NO3)3 Solution (0.1 M in DI Water) Step3 Dropwise Addition & Stirring (Controlled Nucleation) Step1->Step3 Step2 Prepare Oxalic Acid Solution (0.15 M with PEG 20000) Step2->Step3 Step4 Aging Process (Ostwald Ripening) Step3->Step4 2 Hours Step5 Filtration & Washing (Remove NO3- & Excess Acid) Step4->Step5 Step6 Drying at 60 °C (Yield La2(C2O4)3·10H2O) Step5->Step6 Vacuum Dry

Caption: Step-by-step experimental workflow for the precipitation of lanthanum oxalate decahydrate.

Step-by-Step Methodology:
  • Precursor Preparation: Dissolve high-purity lanthanum nitrate hexahydrate (

    
    ) in deionized water to yield a 0.1 M solution[1].
    
  • Precipitant Preparation: Prepare a 0.15 M aqueous solution of oxalic acid (

    
    ).
    
    • Causality Check: Introduce Polyethylene Glycol (PEG) 20000 into this solution. PEG acts as a surfactant that sterically hinders the rapid agglomeration of the nascent nanocrystals, ensuring a uniform, ultra-fine particle size distribution required for downstream catalytic applications[2].

  • Controlled Nucleation: Under vigorous magnetic stirring (800 rpm) at ambient temperature, add the oxalic acid solution dropwise (approx. 2 mL/min) to the lanthanum nitrate solution.

    • Causality Check: Slow addition maintains a low supersaturation ratio, driving the system toward ordered crystal growth rather than uncontrolled burst nucleation.

  • Aging (Ostwald Ripening): Allow the suspension to age for 2 hours under continuous stirring.

    • Causality Check: This thermodynamic aging allows smaller, unstable crystallites to dissolve and redeposit onto larger crystals, improving overall lattice perfection and phase purity.

  • Separation and Washing: Recover the white precipitate via vacuum filtration. Wash sequentially with deionized water (to remove residual

    
    ) and absolute ethanol.
    
    • Causality Check: The ethanol wash displaces water, significantly reducing capillary forces during drying and preventing hard agglomeration of the powder.

  • Thermal Drying: Dry the filter cake in a vacuum oven at 60 °C for 12 hours to yield phase-pure

    
    .
    
References
  • Lanthanum oxalate - Wikipedia, Wikipedia. 1

  • Kinetics of thermal decomposition of lanthanum oxalate hydrate, Trans. Nonferrous Met. Soc. China. 2

  • THE SOLUBILITIES OF LANTHANUM OXALATE AND OF LANTHANUM HYDROXIDE IN WATER, ACS Publications. 5

  • Extraction of Lanthanum Oxide from Different Spent Fluid Catalytic Cracking Catalysts, MDPI. 7

  • Biotransformation of lanthanum by Aspergillus niger, PubMed Central (NIH). 3

  • Lanthanum Oxalate Hydrate, American Elements. 4

Sources

Thermodynamic Stability and Decomposition Kinetics of Lanthanum Oxalate Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lanthanum oxalate decahydrate (


) serves as a critical precursor in the synthesis of high-purity lanthanum oxide (

), a material indispensable to advanced ceramics, optical glasses, and heterogeneous catalysis. Understanding the thermodynamic stability of this hydrate—both its aqueous speciation during precipitation and its solid-state thermal decomposition kinetics—is paramount for drug development professionals and materials scientists aiming to control particle morphology and phase purity. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, supported by field-proven, self-validating experimental protocols.

Aqueous Speciation and Thermodynamic Stability

The utility of lanthanum oxalate stems from its profound thermodynamic stability in aqueous environments. The precipitation of lanthanum via oxalic acid is driven by the exceptionally low solubility product (


) of the resulting complex.

At 25 °C, the


 of 

is approximately

[1]. This low solubility is a direct consequence of the high lattice energy generated by the bidentate chelation of the oxalate anions to the large

cations.

Causality in Precipitation Chemistry: To achieve quantitative recovery of lanthanum without co-precipitating impurities, the pH of the system must be tightly controlled between 0.7 and 3.3[1].

  • Lower Bound (pH < 0.7): High proton concentrations shift the equilibrium toward oxalic acid (

    
    ), reducing the available 
    
    
    
    anions and artificially increasing the apparent solubility of the lanthanum complex.
  • Upper Bound (pH > 3.3): As the pH approaches neutral or alkaline conditions, the system risks the competitive precipitation of lanthanum hydroxide (

    
    ), which compromises the phase purity of the final oxalate.
    

Solid-State Thermal Decomposition Pathway

The conversion of lanthanum oxalate decahydrate to lanthanum oxide is not a single-step calcination but a complex, multi-stage kinetic process governed by distinct thermodynamic intermediates. Non-isothermal gravimetry and differential thermal analysis (TGA-DSC) reveal three primary stages of decomposition[2][3].

  • Endothermic Dehydration (86 °C – 360 °C): The decahydrate loses its 10 water molecules to form anhydrous lanthanum oxalate. This process often occurs in overlapping sub-steps due to the varying binding energies of the coordinated versus lattice water molecules[2].

  • Dioxycarbonate Formation (400 °C – 470 °C): The anhydrous oxalate undergoes a violent, complex decomposition into lanthanum dioxycarbonate (

    
    ). This step is characterized by the cleavage of the C-C bond in the oxalate ligand, releasing a mixture of carbon monoxide (
    
    
    
    ) and carbon dioxide (
    
    
    )[2].
  • Oxide Formation (710 °C – 800 °C): The intermediate dioxycarbonate undergoes final decarbonation to yield high-surface-area

    
    , releasing the remaining 
    
    
    
    [3].

Pathway A La₂(C₂O₄)₃·10H₂O Decahydrate B La₂(C₂O₄)₃ Anhydrous A->B 86–360 °C Δm = -24.9% C La₂O₂CO₃ Dioxycarbonate B->C 400–470 °C Δm = -23.8% D La₂O₃ Lanthanum Oxide C->D 710–800 °C Δm = -6.1%

Fig 1. Stepwise thermal decomposition pathway of lanthanum oxalate decahydrate.

Quantitative Thermodynamic Data

To facilitate rigorous kinetic modeling and reactor design, the theoretical mass losses and thermodynamic parameters are summarized below. Experimental TGA data closely aligns with the theoretical stoichiometry, confirming a total mass loss of ~54.6% upon complete calcination[3].

Table 1: Stoichiometric Mass Loss Profile
Decomposition StageTemp. Range (°C)Evolved VolatilesTheoretical Mass Loss (%)Experimental Mass Loss (%)
1. Dehydration 86 – 360

24.95~22.6 – 25.0
2. Carbonate Formation 400 – 470

23.83~23.0 – 24.5
3. Oxide Formation 710 – 800

6.09~6.1 – 11.8
Total Conversion 25 – 800 All volatiles 54.87 ~54.6
Table 2: Key Thermodynamic Parameters
Thermodynamic PropertyChemical SpeciesValueMeasurement Technique
Solubility Product (

)


(at 25 °C)
Radiochemical Separation[1]
Enthalpy of Formation (

)

-198.0 ± 1.7 kJ/molHigh-Temp Oxide Melt Calorimetry[4]

Note: The enthalpy of formation for the dioxycarbonate intermediate is calculated from its oxide components (


 and 

) at 298 K[4].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Non-Isothermal TGA-DSC Kinetics

This protocol determines the activation energy (


) and thermal stability of the synthesized oxalate.

Rationale & Causality: A slow heating rate (10 °C/min) is selected to minimize thermal lag between the furnace and the sample, ensuring that overlapping decomposition events (such as the multi-step dehydration) can be resolved. Alumina (


) crucibles are mandatory; platinum crucibles can degrade or alloy when exposed to the highly basic 

at temperatures exceeding 800 °C.
  • Sample Preparation: Weigh 5.0 to 10.0 mg of

    
     into a pre-tared alumina crucible. Keeping the mass low prevents mass-transfer limitations during the rapid off-gassing of CO and CO2.
    
  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) or static air at a flow rate of 100 cm³/min to sweep evolved gases away from the microbalance, preventing buoyancy artifacts[3].
    
  • Thermal Ramp: Heat the sample from 25 °C to 1000 °C at a constant rate of 10 °C/min.

  • Data Acquisition: Continuously record the thermogravimetric (TG) mass loss and differential scanning calorimetry (DSC) heat flow.

  • Self-Validation Checkpoint: Verify that the final gravimetric plateau at 1000 °C represents exactly 45.13% of the initial starting mass. A deviation of >1% indicates either incomplete calcination or initial sample impurities (e.g., absorbed ambient moisture beyond the decahydrate state).

Protocol Step1 1. Sample Preparation 5-10 mg in Alumina Crucible Step2 2. Atmosphere Purge Dry N₂ or Air at 100 cm³/min Step1->Step2 Step3 3. Non-Isothermal Ramp 10 °C/min from 25 °C to 1000 °C Step2->Step3 Step4 4. Data Acquisition Record TG (Mass) & DSC (Heat Flow) Step3->Step4 Step5 5. Kinetic Validation Verify 45.1% Residual Mass Plateau Step4->Step5

Fig 2. Standardized TGA-DSC workflow for analyzing oxalate decomposition kinetics.

Protocol B: Quantitative Isothermal Precipitation

This protocol isolates pure lanthanum oxalate from aqueous solutions.

Rationale & Causality: Because the


 is 

, precipitation is thermodynamically favored, but kinetic supersaturation can lead to amorphous or fine, unfilterable precipitates. Digesting the precipitate at elevated temperatures promotes Ostwald ripening, yielding larger, crystalline decahydrate particles.
  • Solution Preparation: Prepare a 0.05 M solution of Lanthanum Chloride (

    
    ) in deionized water.
    
  • pH Adjustment: Adjust the solution pH to exactly 2.0 using dilute Nitric Acid (

    
    ). This prevents 
    
    
    
    formation while keeping the oxalate sufficiently deprotonated[1].
  • Precipitant Addition: Slowly add a 10% molar excess of 0.2 M Oxalic Acid (

    
    ) dropwise under continuous magnetic stirring at 60 °C.
    
  • Digestion: Allow the suspension to digest isothermally at 60 °C for 2 hours to promote crystal growth.

  • Filtration & Washing: Filter the precipitate through a 0.45 µm cellulose membrane. Wash thrice with 0.001 M oxalic acid to prevent re-dissolution of the precipitate, followed by a final wash with cold ethanol to facilitate rapid drying.

  • Self-Validation Checkpoint: Perform X-Ray Diffraction (XRD) on the dried powder. The diffractogram must perfectly match the JCPDS card no. 20-549 for

    
    [3].
    

References

1.2, ResearchGate. 2.3, PMC - NIH. 3.4, ResearchGate. 4.1, AKJournals.

Sources

solubility product constant of lanthanum oxalate in water

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Product Constant of Lanthanum Oxalate in Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum oxalate (La₂(C₂O₄)₃) is a sparingly soluble salt of critical importance in various fields, including materials science, catalysis, and hydrometallurgy for the separation of rare earth elements.[1][2][3] Its utility often hinges on its low solubility in aqueous solutions, a property quantified by the solubility product constant (Ksp). This guide provides a comprehensive exploration of the Ksp of lanthanum oxalate, delving into the underlying chemical principles, the factors that modulate its solubility, and rigorous, field-proven protocols for its experimental determination. By synthesizing theoretical knowledge with practical application, this document serves as an essential resource for professionals requiring precise control and a deep understanding of lanthanum oxalate's solution chemistry.

Foundational Principles: The Solubility Product Constant (Ksp)

The dissolution of a sparingly soluble salt like lanthanum oxalate in water is an equilibrium process. When solid lanthanum oxalate is introduced to water, it dissolves until the solution becomes saturated, establishing a dynamic equilibrium between the solid phase and its constituent ions in the solution.

The dissolution equilibrium for anhydrous lanthanum oxalate is represented as:

La₂(C₂O₄)₃(s) ⇌ 2 La³⁺(aq) + 3 C₂O₄²⁻(aq)

The equilibrium constant for this reaction is the solubility product constant, Ksp.[4] It is defined by the product of the molar concentrations of the aqueous ions, each raised to the power of its stoichiometric coefficient in the balanced equation:

Ksp = [La³⁺]² [C₂O₄²⁻]³

A smaller Ksp value indicates lower solubility. The Ksp for lanthanum oxalate is reported to be approximately 1.0 x 10⁻²⁵ at 25°C, signifying its very low solubility in water.[5][6]

From Ksp to Molar Solubility

Molar solubility (S) is the number of moles of a solute that can dissolve in one liter of a solution before saturation is reached. The relationship between Ksp and S for lanthanum oxalate can be derived as follows:

If S is the molar solubility of La₂(C₂O₄)₃, then at equilibrium:

  • [La³⁺] = 2S

  • [C₂O₄²⁻] = 3S

Substituting these into the Ksp expression: Ksp = (2S)² (3S)³ Ksp = (4S²) (27S⁵) Ksp = 108S⁵

This relationship allows for the direct calculation of molar solubility from the Ksp value and vice versa, providing a quantitative measure of how much lanthanum oxalate can dissolve under ideal conditions.

Physicochemical Properties of Lanthanum Oxalate

A thorough understanding of the material's properties is essential for accurate experimental work.

PropertyValueSource(s)
Chemical Formula La₂(C₂O₄)₃ (anhydrous)[7][8]
La₂(C₂O₄)₃·10H₂O (decahydrate)[1][9]
Molar Mass 541.87 g/mol (anhydrous)[7][8][10]
722.02 g/mol (decahydrate)[1]
Appearance White or colorless crystalline powder[1][10][11]
Solubility in Water Poorly soluble / Highly insoluble[7][10][12]
Solubility in Acids Soluble[13]
CAS Number 537-03-1 (anhydrous)[7][10]
Reported Ksp (25°C) ~ 1.0 x 10⁻²⁵[5][6]

Critical Factors Influencing Lanthanum Oxalate Solubility

The ideal solubility calculated from Ksp is valid only for pure water. In real-world applications, several factors can significantly alter the solubility equilibrium.

The Common Ion Effect

The addition of a common ion—either La³⁺ (from a soluble salt like La(NO₃)₃) or C₂O₄²⁻ (from a source like Na₂C₂O₄)—to a saturated solution of lanthanum oxalate will suppress its solubility. According to Le Châtelier's principle, the equilibrium will shift to the left, favoring the formation of solid La₂(C₂O₄)₃ and thus reducing the concentrations of the ions in solution.[14] This principle is fundamental in gravimetric analysis and selective precipitation processes for rare earth element recovery.[3]

The pH Effect

The oxalate ion (C₂O₄²⁻) is the conjugate base of the weak acid, oxalic acid (H₂C₂O₄). In acidic solutions, oxalate ions will react with H⁺ ions to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid:

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

This protonation reduces the concentration of free C₂O₄²⁻ ions in the solution. To counteract this reduction and re-establish equilibrium, more solid La₂(C₂O₄)₃ will dissolve. Consequently, the solubility of lanthanum oxalate increases significantly as the pH decreases (i.e., in acidic conditions).[13][14]

Complex Ion Formation

Lanthanum ions (La³⁺) can form soluble coordination complexes with oxalate ions, particularly when the oxalate concentration is high.[14] These complexation reactions, such as the formation of [La(C₂O₄)]⁺ and [La(C₂O₄)₂]⁻, reduce the concentration of free La³⁺ ions.[15][16] This, in turn, shifts the dissolution equilibrium to the right, leading to an increase in the overall solubility of lanthanum oxalate beyond what would be predicted by the Ksp alone.

The interplay of these equilibria is visualized below.

G cluster_solid Solid Phase cluster_solution Aqueous Phase La2C2O4_solid La₂(C₂O₄)₃(s) La_ion 2 La³⁺(aq) La2C2O4_solid->La_ion Ox_ion 3 C₂O₄²⁻(aq) La2C2O4_solid->Ox_ion LaOx_complex [La(C₂O₄)]⁺(aq) La_ion->LaOx_complex + C₂O₄²⁻ HC2O4_ion HC₂O₄⁻(aq) Ox_ion->HC2O4_ion + H⁺ H_ion + H⁺

Caption: Key equilibria affecting lanthanum oxalate solubility.

Experimental Determination of Ksp: Protocols and Rationale

Determining the Ksp of lanthanum oxalate requires precise measurement of the ion concentrations in a saturated solution. The protocols below are designed as self-validating systems, with built-in checks and explanations for key procedural choices.

General Workflow

The fundamental experimental design involves three critical stages: achieving equilibrium, separating the phases, and analyzing the aqueous phase.

G A Stage 1: Saturation Prepare a saturated solution of La₂(C₂O₄)₃ by stirring an excess of the solid in deionized water. B Stage 2: Phase Separation Filter the saturated solution to remove all undissolved solid La₂(C₂O₄)₃. A->B C Stage 3: Aqueous Phase Analysis Determine the concentration of either La³⁺ or C₂O₄²⁻ in the clear filtrate. B->C D Stage 4: Calculation Use stoichiometry and the measured ion concentration to calculate the Ksp. C->D

Caption: General workflow for the experimental determination of Ksp.

Protocol 1: Determination via Redox Titration of Oxalate

This method leverages the classic redox reaction between oxalate ions and a standardized solution of potassium permanganate (KMnO₄) in an acidic medium.

Expertise & Rationale: The choice of permanganate titration is based on its distinct and self-indicating endpoint (a persistent pink color), which provides high accuracy. Acidification with H₂SO₄ is crucial as the reaction requires H⁺ ions and proceeds efficiently only at elevated temperatures (typically >60°C).

Materials & Reagents:

  • Lanthanum oxalate (La₂(C₂O₄)₃) powder

  • Deionized water

  • Standardized ~0.02 M potassium permanganate (KMnO₄) solution

  • 3 M Sulfuric acid (H₂SO₄)

  • Magnetic stirrer and stir bar, thermostatically controlled hot plate

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

  • Analytical balance

  • Filtration apparatus (e.g., Buchner funnel with fine filter paper or a syringe filter)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh approximately 1.0 g of lanthanum oxalate powder and add it to 250 mL of deionized water in a flask.

    • Causality: Using a significant excess of the solid ensures that the solution reaches saturation and that the equilibrium is maintained, compensating for any minor temperature fluctuations.

    • Seal the flask and stir the suspension vigorously using a magnetic stirrer for at least 24-48 hours at a constant temperature (e.g., 25°C). This extended period is necessary to ensure true equilibrium is reached for a sparingly soluble salt.

  • Filtration:

    • Carefully filter the saturated solution to remove all undissolved solid. A syringe filter (0.22 µm) is ideal to prevent colloidal particles from passing through.

    • Trustworthiness: This step is critical. Any solid particles in the filtrate will dissolve during the acidic titration, artificially inflating the measured oxalate concentration and leading to an inaccurate Ksp value. Rinse the collection flask with a small amount of the filtrate first, and discard this rinsing.

  • Titration:

    • Accurately pipette a known volume (e.g., 50.00 mL) of the clear filtrate into a 250 mL Erlenmeyer flask.

    • Add approximately 25 mL of 3 M H₂SO₄ to acidify the solution.

    • Heat the solution to about 70-80°C on a hot plate. Do not boil.

    • Titrate the hot solution with the standardized KMnO₄ solution. Add the permanganate dropwise, swirling continuously. The initial purple color will disappear as it reacts.

    • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds. Record the volume of KMnO₄ used.

    • Repeat the titration with two more aliquots of the filtrate to ensure precision.

  • Calculations:

    • The balanced redox reaction is: 2 MnO₄⁻(aq) + 5 C₂O₄²⁻(aq) + 16 H⁺(aq) → 2 Mn²⁺(aq) + 10 CO₂(g) + 8 H₂O(l)

    • Calculate the moles of MnO₄⁻ used: Moles MnO₄⁻ = Molarity of KMnO₄ × Volume of KMnO₄ (L)

    • From the stoichiometry (5 moles C₂O₄²⁻ per 2 moles MnO₄⁻), calculate the moles of C₂O₄²⁻ in the filtrate aliquot.

    • Calculate the concentration of oxalate in the saturated solution: [C₂O₄²⁻] = Moles C₂O₄²⁻ / Volume of filtrate (L)

    • Using the dissolution stoichiometry, calculate the lanthanum ion concentration: [La³⁺] = (2/3) × [C₂O₄²⁻]

    • Finally, calculate the Ksp: Ksp = [La³⁺]² [C₂O₄²⁻]³

Protocol 2: Determination via Complexometric EDTA Titration

This method involves titrating the La³⁺ ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent.

Expertise & Rationale: EDTA forms a very stable 1:1 complex with most metal ions, including La³⁺. A direct titration is possible, but a back-titration is often more reliable, especially for ensuring a sharp endpoint. In this approach, an excess of EDTA is added to complex all the La³⁺, and the unreacted EDTA is then titrated with a standard solution of a different metal ion (e.g., Mg²⁺ or Zn²⁺).

Materials & Reagents:

  • Saturated lanthanum oxalate filtrate (prepared as in Protocol 1)

  • Standardized ~0.01 M EDTA solution

  • Standardized ~0.01 M MgSO₄ or ZnSO₄ solution

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Eriochrome Black T (EBT) indicator

  • Pipettes, burette, volumetric and Erlenmeyer flasks

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately pipette a known volume (e.g., 50.00 mL) of the clear, saturated lanthanum oxalate filtrate into a 250 mL Erlenmeyer flask.

  • Complexation with Excess EDTA:

    • Using a pipette, add a precise, known excess volume of the standardized EDTA solution (e.g., 25.00 mL) to the flask.

    • Causality: Adding a known excess ensures that all La³⁺ ions are completely complexed, which is essential for the subsequent back-titration.

  • Buffering and Back-Titration:

    • Add ~5 mL of the pH 10 ammonia buffer and a few drops of the EBT indicator. The solution should turn blue (the color of free EDTA in the presence of the indicator at this pH).

    • Titrate this solution with the standardized MgSO₄ solution. The Mg²⁺ will react with the excess (unreacted) EDTA.

    • The endpoint is reached when the solution color changes sharply from blue to wine-red. This indicates that all excess EDTA has been consumed, and the Mg²⁺ has started to complex with the indicator. Record the volume of MgSO₄ used.

    • Repeat the procedure for at least two more aliquots to ensure reproducibility.

  • Calculations:

    • The relevant reactions are: La³⁺(aq) + EDTA⁴⁻(aq) → [La(EDTA)]⁻(aq) Mg²⁺(aq) + EDTA⁴⁻(aq) → [Mg(EDTA)]²⁻(aq)

    • Calculate the total moles of EDTA initially added to the flask.

    • Calculate the moles of MgSO₄ used in the back-titration. This is equal to the moles of excess EDTA.

    • Calculate the moles of EDTA that reacted with La³⁺: Moles EDTA_reacted = Total moles EDTA - Moles excess EDTA

    • Since La³⁺ and EDTA react in a 1:1 ratio, the moles of La³⁺ in the filtrate aliquot are equal to the moles of EDTA that reacted.

    • Calculate the concentration of La³⁺ in the saturated solution: [La³⁺] = Moles La³⁺ / Volume of filtrate (L)

    • Using the dissolution stoichiometry, calculate the oxalate ion concentration: [C₂O₄²⁻] = (3/2) × [La³⁺]

    • Finally, calculate the Ksp: Ksp = [La³⁺]² [C₂O₄²⁻]³

Conclusion

The solubility product constant of lanthanum oxalate is a fundamental parameter that governs its behavior in aqueous systems. While its value is exceedingly small, reflecting its poor solubility, this property is significantly influenced by environmental factors such as pH, the presence of common ions, and the formation of soluble complexes. For researchers, scientists, and drug development professionals, a precise understanding and the ability to experimentally verify the Ksp are paramount for applications ranging from the synthesis of advanced materials to the selective separation and purification of rare earth elements. The detailed protocols provided herein, grounded in established chemical principles, offer a reliable framework for achieving accurate and reproducible results.

References

  • Title: Lanthanum oxalate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Lanthanum Oxalate | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Title: THE SOLUBILITIES OF LANTHANUM OXALATE AND OF LANTHANUM HYDROXIDE IN WATER. THE MOBILITY OF THE LANTHANUM ION AT 25° Source: Journal of the American Chemical Society URL: [Link]

  • Title: Lanthanum Oxalate Hydrate | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Title: Lanthanum oxalate hydrate | C6H8La2O13 | CID 71311241 Source: PubChem - NIH URL: [Link]

  • Title: Lanthanum oxalate - Grokipedia Source: Grokipedia URL: [Link]

  • Title: LA6262 Lanthanum Oxalate Hydrate Powder CAS No. 312696-10-9 Source: Stanford Materials URL: [Link]

  • Title: 7.1: Solubility Product Constant, Ksp - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Solved Calculate the molar solubility of lanthanum oxalate Source: Chegg.com URL: [Link]

  • Title: Solved Ksp = 1x10-25 A 25.00 ml solution containing 0.0300 M Source: Chegg.com URL: [Link]

  • Title: In Search of an Efficient Complexing Agent for Oxalates and Phosphates A Quantum Chemical Study Source: Vrije Universiteit Brussel URL: [Link]

  • Title: Homogeneous Precipitation of Lanthanide Oxalates Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Growth and physico chemical characterization of lanthanum neodymium oxalate single crystals Source: Indian Academy of Sciences URL: [Link]

  • Title: Separate Crystallization of Lanthanide Oxalates and Calcium Oxalates from Nitric Acid Solutions Source: ResearchGate URL: [Link]

  • Title: Kinetics of thermal decomposition of lanthanum oxalate hydrate Source: Transactions of Nonferrous Metals Society of China URL: [Link]

  • Title: Complexometric titration of rare earth elements. Dissolution of the rare earth oxalate with ethylenediaminetetraacetic acid and back titration with magnesium sulfate Source: OSTI.GOV URL: [Link]

  • Title: RESEARCH PAPERS : Solubility of Rare Earth Oxalate in Oxalic and Nitric Acid Media Source: Semantic Scholar URL: [Link]

  • Title: An Improved Thermodynamic Model for the Complexation of Trivalent Actinides and Lanthanide with Oxalic acid valid to high ionic Source: OSTI.GOV URL: [Link]

  • Title: Determination of Ksp,ΔGo,ΔHo, and ΔSo of Ca(OH)2 for the Dissolution of Calcium Hydroxide in Water Source: Ateneo de Manila University URL: [Link]

  • Title: EXPERIMENTAL DETERMINATION OF Ksp Source: YouTube URL: [Link]

Sources

thermal decomposition mechanism of lanthanum(III) oxalate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Lanthanum(III) Oxalate

This guide provides a comprehensive examination of the , a critical precursor in the synthesis of high-purity lanthanum oxide (La₂O₃). Understanding this multi-stage process is paramount for researchers, scientists, and drug development professionals who rely on precise control over the physicochemical properties of the final oxide material. This document moves beyond a simple recitation of facts to explain the causality behind the observed transformations and details the self-validating experimental protocols required for a thorough investigation.

Section 1: The Multi-Stage Decomposition Pathway

The thermal decomposition of lanthanum(III) oxalate hydrate, most commonly the decahydrate (La₂(C₂O₄)₃·10H₂O), is not a single event but a sequential, multi-step process.[1][2] Each stage corresponds to a distinct chemical transformation characterized by a specific temperature range, mass loss, and the evolution of gaseous byproducts. The overall pathway involves dehydration, the decomposition of the anhydrous oxalate to an intermediate oxycarbonate, and the final conversion of this intermediate to lanthanum oxide. This controlled, stepwise conversion is fundamental to producing La₂O₃ with desired characteristics such as particle size and surface area, which are crucial for applications in catalysis and ceramics.[1][2]

The sequence of reactions can be summarized as follows:

  • Dehydration: La₂(C₂O₄)₃·10H₂O(s) → La₂(C₂O₄)₃(s) + 10H₂O(g)

  • Oxalate Decomposition: La₂(C₂O₄)₃(s) → La₂O₂CO₃(s) + 2CO(g) + 3CO₂(g) (Note: This is a simplified representation; the actual gas evolution is more complex)

  • Oxycarbonate Decomposition: La₂O₂CO₃(s) → La₂O₃(s) + CO₂(g)[1][3]

G cluster_0 Decomposition Pathway A Lanthanum Oxalate Decahydrate La₂(C₂O₄)₃·10H₂O B Anhydrous Lanthanum Oxalate La₂(C₂O₄)₃ A->B  -10H₂O (g)  ~80-400°C C Intermediate Oxycarbonates e.g., La₂O₂CO₃ B->C  -CO, CO₂ (g)  ~400-500°C D Lanthanum Oxide La₂O₃ C->D  -CO₂ (g)  ~600-800°C

Caption: Overall thermal decomposition pathway of Lanthanum(III) Oxalate Decahydrate.

Section 2: Detailed Mechanistic Analysis

A deeper understanding requires examining each stage of the decomposition, as revealed by analytical techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and spectroscopic methods.

Stage I: Dehydration

The initial mass loss observed upon heating corresponds to the removal of water of crystallization. TGA studies show this is not a single-step process but occurs in several overlapping stages between approximately 80°C and 400°C.[2] This stepwise removal implies that the ten water molecules in the crystal lattice are not all energetically equivalent; some are more tightly bound than others.[4] FTIR analysis of samples heated to intermediate temperatures within this range (e.g., 140°C and 250°C) shows spectra that are very similar to the initial hydrate, confirming that only water is lost during these initial phases.[1] The process is endothermic, as energy is required to break the bonds holding the water molecules within the crystal structure.

Stage II: Oxalate to Oxycarbonate Transformation

Once the anhydrous La₂(C₂O₄)₃ is formed at around 400°C, it begins to decompose.[2] This is the most complex stage of the mechanism. The oxalate groups break down, leading to the formation of a stable intermediate, lanthanum dioxycarbonate (La₂O₂CO₃), also referred to as lanthanum oxycarbonate.[1][5] Some studies also identify an additional, less stable intermediate, La₂O(CO₃)₂, forming at a slightly lower temperature before converting to La₂O₂CO₃.[2]

The gaseous products evolved during this stage are primarily carbon monoxide (CO) and carbon dioxide (CO₂).[6][7] The decomposition of the oxalate anion can be represented as C₂O₄²⁻ → CO₃²⁻ + CO. The subsequent partial decomposition and rearrangement lead to the formation of the dioxycarbonate structure. If the decomposition is carried out in an air atmosphere, the evolved CO can be oxidized to CO₂, a process that releases energy and is observed as an exothermic peak in DTA curves, often superimposed on the endothermic decomposition of the oxalate itself.[6]

Stage III: Final Conversion to Lanthanum Oxide

The final stage of the process is the decomposition of the lanthanum dioxycarbonate intermediate. This typically occurs in the temperature range of 600°C to 800°C.[1][8] The reaction involves the release of a final molecule of carbon dioxide, yielding the desired product, lanthanum oxide (La₂O₃).[5]

La₂O₂CO₃(s) → La₂O₃(s) + CO₂(g)

The completion of this step is marked by a stable plateau in the TGA curve, indicating no further mass loss. X-ray diffraction (XRD) analysis of the solid residue heated above 800°C confirms the formation of crystalline La₂O₃.[1][9] The crystallinity of the final oxide often improves with higher calcination temperatures or longer hold times.[1]

Section 3: Quantitative Analysis & Data Summary

The following table summarizes quantitative data synthesized from multiple studies. The precise temperatures can vary depending on experimental conditions such as heating rate and atmosphere. A faster heating rate, for example, will shift the observed decomposition temperatures to higher values.

Decomposition StageCompound TransformationTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)DTA Peak Type
I: Dehydration La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃80 - 40022.51%~22.5%[1]Endothermic
II: Oxalate Decomposition La₂(C₂O₄)₃ → La₂O₂CO₃400 - 50021.01%~21.0%[1]Complex (Endo/Exo)
III: Oxycarbonate Decomposition La₂O₂CO₃ → La₂O₃600 - 8005.50%~5.5%[1]Endothermic
Total La₂(C₂O₄)₃·10H₂O → La₂O₃80 - 80049.02%~49.0%-

Section 4: Core Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism, a multi-technique analytical approach is essential. Each technique provides a unique and complementary piece of the puzzle, creating a self-validating system where the results from one method corroborate the findings of another. Thermogravimetry tracks what is happening in terms of mass change, while XRD and FTIR identify the structure and chemical nature of the solid phases at each step.

G cluster_workflow Analytical Workflow cluster_isothermal Isothermal Heating & Characterization start Start: Lanthanum Oxalate Sample tga Thermogravimetric Analysis (TGA/DTA) (Determine transition temperatures) start->tga heat1 Heat to Temp 1 (e.g., 250°C) tga->heat1 heat2 Heat to Temp 2 (e.g., 500°C) tga->heat2 heat3 Heat to Temp 3 (e.g., 900°C) tga->heat3 xrd XRD Analysis (Phase ID) heat1->xrd ftir FTIR Analysis (Functional Group ID) heat1->ftir heat2->xrd heat2->ftir heat3->xrd heat3->ftir end End: Correlated Mechanistic Data xrd->end ftir->end

Caption: Experimental workflow for investigating the thermal decomposition mechanism.

Protocol 4.1: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To quantify the mass loss of the sample as a function of temperature and identify the thermal nature (endothermic/exothermic) of the transitions.

  • Instrument Calibration: Ensure the TGA/DTA instrument's mass and temperature are calibrated according to manufacturer specifications using standard reference materials.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the lanthanum(III) oxalate hydrate powder into an alumina or platinum crucible.[1]

  • Atmosphere and Flow Rate: Set the purge gas (e.g., high-purity nitrogen or dry air) to a constant flow rate, typically 50-100 mL/min, to ensure a stable atmosphere and efficient removal of evolved gases.[1]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of ~30°C.

    • Ramp the temperature at a controlled linear heating rate (e.g., 10 °C/min) up to a final temperature of 900-1000°C.[1] This temperature is sufficient to ensure complete conversion to the oxide.

  • Data Analysis:

    • Plot the sample mass (or mass percent) versus temperature to obtain the TGA curve.

    • Plot the heat flow versus temperature to obtain the DTA curve.

    • Calculate the derivative of the TGA curve (DTG) to more clearly identify the temperatures of maximum decomposition rates for each step.

    • Determine the onset and end temperatures and the percentage mass loss for each distinct step. Compare these values with the theoretical calculations.

Protocol 4.2: X-ray Diffraction (XRD) for Phase Identification

Objective: To identify the crystalline structure of the solid material at various stages of decomposition.

  • Sample Preparation for Analysis:

    • Based on the transition temperatures identified by TGA, prepare samples of the intermediates.

    • Heat separate batches of the starting lanthanum oxalate in a furnace to specific temperatures (e.g., 250°C for the dehydrated form, 500°C for the oxycarbonate, and 900°C for the final oxide) and hold for a sufficient time (e.g., 2-3 hours) to ensure complete conversion at that stage.[1]

    • Allow the samples to cool to room temperature.

    • Gently grind the resulting powders to ensure homogeneity.

  • Data Acquisition:

    • Mount the powder sample on a zero-background sample holder.

    • Run the XRD scan over a relevant 2θ range (e.g., 10-80°) using a standard X-ray source (e.g., Cu Kα).[10]

  • Data Analysis:

    • Compare the resulting diffraction patterns to standard reference patterns from databases like the JCPDS-ICDD.

    • Identify the crystalline phases present in each sample by matching the peak positions and relative intensities (e.g., JCPDS 54-0212 for La₂O₂CO₃ and JCPDS 05-0602 for La₂O₃).[1]

Protocol 4.3: Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the solid intermediates, confirming the loss of water and the presence of oxalate and carbonate species.

  • Sample Preparation:

    • Use the same isothermally heated samples prepared for XRD analysis.

    • Prepare KBr pellets by mixing a small amount (<1% by weight) of the sample powder with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk.[1]

  • Data Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) at a resolution of 4 cm⁻¹.[1]

  • Data Analysis:

    • Identify characteristic absorption bands. For example:

      • Broad bands around 3400 cm⁻¹ and a sharp band around 1620 cm⁻¹ indicate O-H stretching and bending from water molecules.[5]

      • Strong bands around 1600 cm⁻¹, 1316 cm⁻¹, and 800 cm⁻¹ are characteristic of the oxalate group.[5]

      • The appearance of strong bands around 1500 cm⁻¹, 1450 cm⁻¹, and 850 cm⁻¹ indicates the formation of the carbonate group in the La₂O₂CO₃ intermediate.[1][5]

      • The disappearance of carbonate bands and the appearance of a strong, broad La-O stretching vibration below 700 cm⁻¹ confirms the formation of the final oxide.[1]

Conclusion

The thermal decomposition of lanthanum(III) oxalate is a well-defined, three-stage process involving sequential dehydration, oxalate-to-oxycarbonate conversion, and final decomposition to lanthanum oxide. A rigorous, multi-technique analytical approach is not merely recommended but required for a full mechanistic understanding. By combining quantitative TGA data with structural and chemical identification from XRD and FTIR, researchers can precisely map the transformation pathway. This detailed knowledge is the foundation for rationally designing calcination protocols to produce lanthanum oxide with the specific morphology, crystallinity, and purity required for advanced material applications.

References

  • Zhan, G., Yu, J., Xu, Z., Zhou, F., & Chi, R. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 22(4), 925-934. [Link]

  • Reddy, V. B., & Mehrotra, P. N. (1981). IR and thermal studies on lanthanum zirconyl oxalate. Journal of Thermal Analysis, 21(1), 21-27. [Link]

  • Glasner, A., & Steinberg, M. (1961). The thermal decomposition of lanthanum oxalate. Journal of Inorganic and Nuclear Chemistry, 16(3-4), 279-287. [Link]

  • Balboul, A. A., El-Roudi, A. M., & Samir, E. (2002). Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. ResearchGate. [Link]

  • Zhan, G., et al. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. ResearchGate. [Link]

  • Mahesh, A., & Sreeprasad, T. S. (2006). Thermochemistry of La2O2CO3 Decomposition. ResearchGate. [Link]

  • Hussein, G. A. M., et al. (2014). Catalyst Effect of Transition Metal Nano Oxides on the Decomposition of Lanthanum Oxalate Hydrate: A Thermogravimetric Study. International Journal of Science and Research (IJSR), 3(11), 1335-1339. [Link]

  • Sahoo, P. K., et al. (2015). Kinetics Study on the Thermal Decomposition of Lanthanum Oxalate Catalysed by Zn-Cu Nano Ferrites. Research Journal of Material Sciences. [Link]

  • Purwani, M. V., Suyanti, S., & Adi, W. A. (2019). Thermal decomposition kinetics of lanthanum oxalate hydrate product treatment from monazite. Jurnal Sains Materi Indonesia. [Link]

  • Nada, H. A., Wei, L., & Feng, G. Q. (2018). Synthesis, Structure, Photoluminescence and Thermal Expansion of a Rare Earth Formate Oxalate Framework. Chinese Journal of Structural Chemistry. [Link]

  • Eguchi, K., et al. (1992). Synthesis and sintering of rare-earth-doped ceria powder by the oxalate coprecipitation method. Journal of Materials Science Letters. [Link]

  • Manikandan, A., et al. (2014). XRD patterns of LaFeO3 from lanthanum-iron oxalate precursor treated at different temperatures. ResearchGate. [Link]

  • Ates, S., et al. (2023). Development of hydrogen reduction method for La–Fe–Si materials from oxalate precursors. ResearchGate. [Link]

  • John, V., Ittyachen, M. A., & Raju, K. S. (1997). Lanthanum samarium oxalate — its growth and structural characterization. Bulletin of Materials Science, 20(8), 1061-1068. [Link]

  • Wendlandt, W. W. (1958). A study of the hydrate systems of lanthanum oxalate. Wichita State University SOAR. [Link]

  • Segal, E., & Iosif, D. (2001). Mixed oxides synthesis by the oxalate method. Revue Roumaine de Chimie, 46(10), 1135-1147. [Link]

  • Besser, C., et al. (2021). Lanthanum dioxycarbonate and use.
  • Birca, A., et al. (2012). Hydrothermal synthesis, crystal structure and characterizations of a lanthanum(III) sulfate oxalate with a 3D network structure. ResearchGate. [Link]

  • Wang, X., et al. (2012). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Materials Research Innovations, 16(5), 345-349. [Link]

  • Kaczmarek, A. M., et al. (2020). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry, 59(8), 5431-5439. [Link]

Sources

Coordination Dynamics of Lanthanum(III) Oxalates: Structural Integrity and Pharmaceutical Implications

[1][2][3][4]

Executive Summary

This technical guide dissects the coordination chemistry of Lanthanum(III) within oxalate frameworks, specifically focusing on the decahydrate structure (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12212

The Lanthanum(III) Center: Electronic and Steric Fundamentals[1][2][3][4]

To design or analyze lanthanum-based therapeutics, one must first master the metal center's requirements.[2] Lanthanum (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



12
Coordination Preferences

Unlike d-block transition metals, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12
  • Flexible Coordination Geometries: The lack of crystal field stabilization energy (CFSE) means geometry is dictated by ligand steric bulk and packing forces rather than orbital directionality.[3][2][4]

  • High Coordination Numbers (CN): Due to its large ionic radius (~1.216 Å for CN=9), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     rarely adopts the octahedral (CN=6) geometry common in transition metals.[1][2] It overwhelmingly prefers CN=8, 9, or 10.
    
  • Oxophilicity:

    
     exhibits an extreme affinity for hard oxygen donors (carboxylates, water, phosphates), which drives the stability of the oxalate complex.[1][2]
    

Structural Architecture of Lanthanum Oxalate Decahydrate[3][5][6]

The benchmark structure for this system is Lanthanum Oxalate Decahydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12312
Crystallographic Parameters[1][4][6][7]
  • Crystal System: Monoclinic

  • Space Group: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (No. 14)[1][2]
    
  • Lattice Topology: 2D Honeycomb layers stacked via hydrogen bonding.[3][2]

The Primary Coordination Sphere (CN = 9)

In the decahydrate, each Lanthanum ion is 9-coordinate.[1][2] The coordination polyhedron is best described as a Distorted Tricapped Trigonal Prism (TCTP) .[1][2]

Ligand Composition per La Center:

  • Oxalate Oxygens (6): Three bidentate oxalate ligands chelate the metal.[3][2]

  • Aqua Ligands (3): Three water molecules bind directly to the metal.[3][2]

The remaining water molecules in the formula (4 per formula unit, or 2 per La) reside in the lattice voids, stabilized by hydrogen bond networks but not directly bound to the metal.[1][2]

Formula Simplification: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

124
Visualization of Coordination Geometry

The following diagram illustrates the 9-coordinate environment and the connectivity logic.

La_Coordinationcluster_ligandsPrimary Coordination Sphere (CN=9)LaLanthanum(III) Ion(Central Node)GeometryGeometry:Tricapped Trigonal PrismLa->GeometryDefinesOx1Oxalate Ligand 1(Bidentate)Ox1->LaChelation (2 O)Ox2Oxalate Ligand 2(Bidentate)Ox2->LaChelation (2 O)Ox3Oxalate Ligand 3(Bidentate)Ox3->LaChelation (2 O)Water1Coord. Water 1Water1->LaWater2Coord. Water 2Water2->LaWater3Coord. Water 3Water3->La

Caption: The 9-coordinate tricapped trigonal prismatic geometry of La(III) in the decahydrate structure, featuring three chelating oxalates and three coordinated water molecules.

The Oxalate Ligand: Binding Modes and Stability[4]

The oxalate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

122
The -Bridging Mode

While oxalate chelates a single metal to form a stable 5-membered ring, the stoichiometry of

12
  • Mode:

    
    
    
  • Translation: The oxalate uses two oxygens to chelate La atom A, and the other two oxygens to chelate La atom B.[2]

  • Result: This cross-linking creates a rigid, polymeric 2D network.[2] This polymeric nature is the primary reason ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is practically insoluble in water (
    
    
    to
    
    
    ), preventing systemic absorption of the oxalate complex.[1][2]

Experimental Validation: Thermal Decomposition Protocol

For researchers synthesizing La-oxalate (either as a drug substance precursor or a nanomaterial template), confirming the hydration state is mandatory.[1][2] Thermal Gravimetric Analysis (TGA) provides the fingerprint for the structure described above.[3][2]

Decomposition Pathway

The decomposition occurs in distinct stoichiometric steps, which can be used to validate the purity of the coordination sphere.

  • Step 1 (

    
    ): Dehydration 
    
    • Loss of lattice and coordinated water.[3][2]

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Anhydrous)[1][2][4][5]
      
  • Step 2 (

    
    ): Oxidative Decomposition 
    
    • Breakdown of the oxalate ligand to form dioxycarbonate.[2]

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [1][2][4]
      
  • Step 3 (

    
    ): Decarbonation 
    
    • Formation of the final oxide.[2][6]

TGA/DSC Workflow Diagram

DecompositionStartLa2(C2O4)3 · 10H2O(Decahydrate)Step1Dehydration(50-200°C)Start->Step1- 10 H2OInter1La2(C2O4)3(Anhydrous)Step1->Inter1Step2Ligand Oxidation(350-420°C)Inter1->Step2- CO, CO2Inter2La2O2CO3(Dioxycarbonate)Step2->Inter2Step3Decarbonation(>700°C)Inter2->Step3- CO2FinalLa2O3(Lanthanum Oxide)Step3->Final

Caption: Thermal decomposition workflow of Lanthanum Oxalate, utilized for gravimetric verification of ligand stoichiometry.

Pharmaceutical Relevance: Phosphate vs. Oxalate Binding[3][10][11]

In drug development, specifically for renal disease (CKD), Lanthanum Carbonate (Fosrenol) is used to bind dietary phosphate.[3][1][2] However, the coordination chemistry described above dictates that Lanthanum has a higher affinity for oxalate than for phosphate .[2]

The Chelate Effect in Vivo[4]
  • Thermodynamics: The formation of the La-Oxalate complex is thermodynamically favored over La-Phosphate due to the chelate effect (entropy driver) of the bidentate oxalate ligand compared to the potentially monodentate or bridging phosphate.[2]

  • Clinical Implication: In patients with secondary hyperoxaluria (e.g., enteric hyperoxaluria), Lanthanum Carbonate can effectively sequester dietary oxalate in the gut.[1][2]

  • Safety Mechanism: The extreme insolubility of the resulting La-Oxalate polymeric network ensures that the complex is excreted in feces rather than absorbed, preventing renal toxicity (nephrolithiasis).[2]

Comparative Data Table
ParameterLanthanum Phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Lanthanum Oxalate (

)
Clinical Consequence
Ligand Denticity Mostly Monodentate/BridgingBidentate ChelatingOxalate binding is entropically favored.[1][2]
Solubility Product (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)


to

La-Oxalate is less soluble, ensuring excretion.[1][2]
Stability Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
HighVery HighLa will competitively bind oxalate in the GI tract.[2]

References

  • Structural Analysis of Lanthanide Oxalates

    • Title: Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets.[3][2][7]

    • Source: Inorganic Chemistry (ACS Publications), 2025.[3][1][2][7]

    • URL:[Link][3][1][2][4]

  • Thermal Decomposition Kinetics

    • Title: Kinetics of thermal decomposition of lanthanum oxalate hydr
    • Source: Journal of Rare Earths / ResearchGate.[3][2]

    • URL:[Link]

  • Biological Efficacy & Binding

    • Title: Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats.[3][2][8]

    • Source: The Journal of Urology (PubMed), 2013.[1][2]

    • URL:[Link]

  • Quantum Chemical Binding Studies

    • Title: In Search of an Efficient Complexing Agent for Oxalates and Phosph
    • Source: Nanomaterials (MDPI), 2021.[3][1][2]

    • URL:[Link][3][1][2][4]

The Structural and Thermodynamic Dynamics of Lanthanum Oxalate Hydration States

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Materials and Pharmaceutical Sciences

Executive Overview

The precise characterization of lanthanum oxalate hydration states is a critical parameter in both advanced materials engineering and pharmaceutical drug development. Lanthanum oxalate predominantly crystallizes as a decahydrate,


[1]. While other hydration states, such as the nonahydrate (

), can be isolated under specific hydrothermal or gel-growth conditions[2], the decahydrate remains the most thermodynamically stable and industrially relevant precursor. Understanding the causality behind its structural collapse during dehydration is essential for engineering ultra-fine lanthanum oxide (

) architectures with tunable catalytic, electronic, and magnetic properties[1][3].

The Dehydration and Thermal Decomposition Pathway

The transition from the highly coordinated decahydrate to the anhydrous form, and ultimately to the oxide, is not a singular event. It is a complex, multi-stage solid-state reaction dictated by the sequential expulsion of lattice and coordinated water molecules, followed by the breakdown of the oxalate backbone[1][4].

Conventional thermogravimetric analysis (TGA) often simplifies this process, but high-resolution techniques reveal transient intermediate phases. The thermal decomposition typically follows four distinct stages:

Table 1: Quantitative Stages of Thermal Decomposition
StageTemperature Range (°C)Mass Loss EventSolid Phase Intermediate
I 86 – 360Dehydration (-10

)

(Anhydrous)
II 360 – 425Decarbonylation (-CO, -

)

/

III 425 – 470Decarboxylation (-

)

(Dioxycarbonate)
IV 700 – 900Final Decomposition (-

)

(Lanthanum Oxide)

(Data synthesized from high-resolution TGA-DSC and HT-XRD analyses[1][4][5])

Decomposition LaOx10 La2(C2O4)3 · 10H2O (Decahydrate) LaOx0 La2(C2O4)3 (Anhydrous) LaOx10->LaOx0 86-360 °C Loss of 10 H2O La2CO3 La2(CO3)3 / La2O(CO3)2 (Intermediates) LaOx0->La2CO3 360-425 °C Loss of CO, CO2 La2O2CO3 La2O2CO3 (Dioxycarbonate) La2CO3->La2O2CO3 425-470 °C Loss of CO2 La2O3 La2O3 (Lanthanum Oxide) La2O2CO3->La2O3 700-900 °C Loss of CO2

Figure 1: Thermal decomposition pathway of lanthanum oxalate decahydrate.

Kinetic Modeling: Causality in Isoconversional Methods

To decode the dehydration mechanics, researchers must move beyond basic Arrhenius equations and employ model-free isoconversional methods, specifically the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods[1].

The Causality of Kinetic Selection: Why are these specific mathematical models required? The dehydration of lanthanum oxalate decahydrate is a heterogeneous solid-state reaction where the activation energy (


) is not static; it is highly dependent on the degree of conversion (

)[1]. As water molecules are stripped away, the crystal lattice undergoes continuous reorganization, altering the energy barrier for subsequent water removal. By utilizing FWO and KAS methods, scientists can calculate the shifting

without pre-assuming a rigid kinetic model, thereby capturing the true mechanistic complexity of the hydration states[1][4].

Self-Validating Experimental Protocols

To ensure high-fidelity characterization of these hydration states, a multi-modal analytical workflow is mandatory. Relying solely on standard TGA can obscure overlapping thermal events, such as the highly unstable transient formation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 before it stabilizes into 

.

Workflow Synthesis Synthesis via Precipitation (PEG 20000 Surfactant) Washing Washing & Vacuum Drying (70 °C) Synthesis->Washing TGA Hi-Res TGA-DSC Analysis (Multiple Heating Rates) Washing->TGA XRD HT-XRD & TG-FTIR (Phase & Gas Confirmation) TGA->XRD Intermediate Sampling Kinetics Kinetic Modeling (FWO & KAS Methods) TGA->Kinetics Isoconversional Data Extraction XRD->Kinetics Mechanistic Validation

Figure 2: Self-validating analytical workflow for hydration state characterization.

Protocol 1: Synthesis and Isolation of the Decahydrate Precursor
  • Precipitation Reaction: React high-purity lanthanum nitrate (

    
    ) with ammonium oxalate in an aqueous medium under continuous stirring for 30 minutes[4].
    
    • Mechanistic Choice: Introduce PEG 20000 as a surfactant during this step. PEG 20000 controls the nucleation kinetics by altering the surface tension of the solution, preventing particle agglomeration and yielding uniformly sized decahydrate crystals[1].

  • Solvent Washing: Wash the resulting white precipitate thoroughly with distilled water, followed immediately by absolute ethanol[4].

    • Mechanistic Choice: Ethanol drastically reduces the dielectric constant of the wash environment. This prevents the partial dissolution of the precipitate and displaces surface water, facilitating rapid drying without stripping the structurally coordinated water.

  • Vacuum Drying: Dry the sample in a vacuum oven at 70 °C until a constant weight is achieved[4]. Temperatures above 80 °C risk initiating premature Stage I dehydration.

Protocol 2: High-Resolution TGA and In-Situ Cross-Validation
  • Thermal Profiling: Load the activated decahydrate into a High-Resolution TGA-DSC analyzer. Purge with a dynamic atmosphere (e.g., air or nitrogen at 20 mL/min) and run multiple parallel experiments at varying heating rates (e.g., 3, 5, and 10 °C/min) up to 900 °C[4].

    • Mechanistic Choice: Multiple heating rates are a strict mathematical prerequisite to generate the linear plots required for FWO and KAS isoconversional kinetic modeling[1][4].

  • Evolved Gas Analysis (TG-FTIR): Couple the TGA exhaust directly to an FTIR spectrometer.

    • Mechanistic Choice: This provides direct, real-time molecular evidence of the effluent. It differentiates between the loss of hydration sphere water (broad O-H stretches) and the degradation of the oxalate backbone (C=O and C-O stretches from evolved CO and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
  • Crystallographic Confirmation (HT-XRD): Arrest the thermal program at specific milestones (e.g., 200 °C, 400 °C, 550 °C, 800 °C) and perform High-Temperature X-Ray Diffraction (HT-XRD).

    • Mechanistic Choice: TGA only measures mass loss. HT-XRD acts as the self-validating anchor, proving the crystallographic transition from monoclinic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       to the intermediate oxycarbonates, and finally to hexagonal 
      
      
      
      [1][4].

Implications for Advanced Applications

The rigorous control and characterization of lanthanum oxalate hydration states are not merely academic exercises. The initial hydration state and the specific trajectory of its thermal decomposition dictate the ultimate specific surface area, porosity, and defect density of the resulting


. In catalytic applications—such as CO oxidation utilizing mixed Zn-Cu nano ferrites doped with lanthanum oxalate[3]—the structural purity originating from a perfectly characterized decahydrate precursor is the defining factor for catalytic efficacy.

References

1.[1] "Kinetics of thermal decomposition of lanthanum oxalate hydrate" - Transactions of Nonferrous Metals Society of China, 1 2.[4] "Isoconversional and Model-fitting approaches to Kinetic and Thermoanalytic study of Lanthanum oxalate" - Amazon AWS / Academic Repository, 4 3.[3] "Kinetics Study on the Thermal Decomposition of Lanthanum Oxalate Catalysed by Zn-Cu Nano Ferrites" - Research Journal of Chemical Sciences (ISCA), 3 4.[5] "The use of Hi-Res TGA, TG-FTIR, HT-DRIFT and HT-XRD in the study of the decomposition of La-2(C2O4)(3)center dot 10H(2)O" - ResearchGate, 5 5.[2] "Growth and characterization of cerium lanthanum oxalate crystals grown in hydro-silica gel" - Crystal Research and Technology (OSTI), 2

Sources

A Technical Guide to the Phase Transition Temperatures of Lanthanum Oxalate Hydrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lanthanum oxalate hydrates, particularly the decahydrate form (La₂(C₂O₄)₃·10H₂O), are critical precursors in the synthesis of high-purity lanthanum oxide (La₂O₃). Lanthanum oxide is an indispensable material in modern technology, finding applications as a catalyst in automotive exhaust converters, a component in optical glass and ceramics, and as a refractory oxide.[1] The thermal decomposition of lanthanum oxalate hydrate is a multi-step process involving several phase transitions, the precise temperatures of which are crucial for controlling the morphology, particle size, and surface area of the final oxide product.[2] This guide provides an in-depth analysis of these phase transitions, grounded in established experimental methodologies, to offer researchers and drug development professionals a comprehensive understanding of the material's thermal behavior.

The thermal decomposition process begins with the sequential loss of water molecules (dehydration), followed by the decomposition of the anhydrous oxalate into various intermediates, and finally, the formation of lanthanum oxide.[1][3] Understanding the distinct temperature ranges for each of these steps is paramount for optimizing calcination protocols and achieving desired material properties.

Thermal Decomposition Pathway

The thermal decomposition of lanthanum oxalate decahydrate is a complex process that proceeds through several distinct stages. The following diagram illustrates the generally accepted pathway, from the initial hydrated compound to the final oxide product. Each transition is characterized by a specific temperature range and mass loss corresponding to the evolution of volatile species like water, carbon monoxide, and carbon dioxide.

G La2C2O43_10H2O La₂(C₂O₄)₃·10H₂O (Decahydrate) IntermediateHydrates Intermediate Hydrates La2C2O43_10H2O->IntermediateHydrates ~86-295°C (-8H₂O) La2C2O43 La₂(C₂O₄)₃ (Anhydrous Oxalate) IntermediateHydrates->La2C2O43 ~295-360°C (-2H₂O) La2O_CO3_2 La₂O(CO₃)₂ (Oxydicarbonate) La2C2O43->La2O_CO3_2 ~400-425°C (-CO, -CO₂) La2O2CO3 La₂O₂CO₃ (Dioxycarbonate) La2O_CO3_2->La2O2CO3 ~425-470°C (-CO) La2O3 La₂O₃ (Lanthanum Oxide) La2O2CO3->La2O3 >600-710°C (-CO₂) G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_interp Interpretation Prep Synthesize & Dry La₂(C₂O₄)₃·10H₂O Weigh Weigh Sample (e.g., 5-10 mg) Prep->Weigh Instrument Load into TGA/DSC (Alumina Crucible) Weigh->Instrument Program Execute Heating Program (e.g., 10 K/min to 900°C) Instrument->Program Acquire Acquire Data (Mass %, Heat Flow) Program->Acquire Analyze Analyze Curves (Identify Onset Temps) Acquire->Analyze Interpret Correlate Mass Loss with Stoichiometry Analyze->Interpret

Caption: General experimental workflow for thermal analysis.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the mass changes in lanthanum oxalate hydrate as a function of temperature, allowing for the determination of dehydration and decomposition temperatures.

1. Instrument Calibration & Setup:

  • Rationale: Proper calibration is essential for accurate mass and temperature readings.
  • Procedure:
  • Perform mass calibration using standard calibration weights.
  • Perform temperature calibration using certified reference materials with known Curie points (e.g., nickel).
  • Set the purge gas (e.g., high-purity nitrogen or air) to a constant flow rate, typically 20-60 mL/min. [2]A dynamic atmosphere ensures the efficient removal of evolved gases.

2. Sample Preparation:

  • Rationale: A representative, finely ground sample minimizes heat and mass transfer limitations.
  • Procedure:
  • Gently grind the lanthanum oxalate decahydrate sample in an agate mortar to ensure homogeneity. [2] 2. Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (alumina is commonly used). [2][4]A small sample mass helps to reduce thermal gradients within the sample. [5] 3. Experimental Run:
  • Rationale: A controlled heating rate allows for the clear separation of thermal events.
  • Procedure:
  • Place the crucible in the TGA furnace.
  • Equilibrate the system at a starting temperature (e.g., 30°C) for a sufficient period to achieve a stable baseline.
  • Heat the sample from room temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate, typically 10-20 K/min. [2] 4. Continuously record the sample mass as a function of temperature and time.

4. Data Analysis:

  • Rationale: The resulting TGA curve provides quantitative information about the phase transitions.
  • Procedure:
  • Plot the percentage of mass loss versus temperature.
  • Determine the onset and peak temperatures for each mass loss step from the derivative of the TGA curve (DTG curve).
  • Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the proposed dehydration and decomposition reactions.

Mechanistic Insights

The thermal decomposition of lanthanum oxalate is a multi-step process that can be broadly categorized into dehydration and decomposition of the anhydrous salt.

  • Dehydration: The initial phase involves the endothermic removal of the ten water molecules. [6]This process is not a single event but occurs in a stepwise fashion. [1]The first steps involve the loss of loosely bound water molecules, followed by the more strongly coordinated water at higher temperatures. [2]

  • Anhydrous Oxalate Decomposition: Once the anhydrous lanthanum oxalate, La₂(C₂O₄)₃, is formed, it undergoes decomposition. This is a more complex stage that involves the breakdown of the oxalate anion. The process is often exothermic and leads to the formation of intermediate compounds. [5]Studies have identified intermediates such as an oxydicarbonate (La₂O(CO₃)₂) and a more stable dioxycarbonate (La₂O₂CO₃). [1]The exact nature of these intermediates and the composition of the evolved gases (CO and CO₂) can be influenced by the reaction atmosphere. The final step is the decomposition of the dioxycarbonate to yield the final product, lanthanum oxide (La₂O₃). [1][2]

Conclusion

The phase transitions of lanthanum oxalate hydrates are well-defined thermal events that can be precisely characterized using standard thermal analysis techniques. The multi-step dehydration followed by the decomposition of the anhydrous salt through stable oxycarbonate intermediates is a consistent pathway observed across numerous studies. A thorough understanding and precise control of the temperatures governing these transitions are fundamental for the synthesis of lanthanum oxide with tailored properties for advanced material applications. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and engineers working with these important rare-earth compounds.

References

  • THERMAL DECOMPOSITION OF RARE EARTH METAL OXALATES. I. OXALATES OF LANTHANUM, PRASEODYMIUM AND NEODYMIUM. (1963). Z. Anorg. Allgem. Chem.[Link]

  • Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. (2009). ResearchGate. [Link]

  • Kinetics of thermal decomposition of lanthanum oxalate hydrate. (2012). Transactions of Nonferrous Metals Society of China. [Link]

  • Homogeneous Precipitation of Lanthanide Oxalates. (2022). ACS Omega. [Link]

  • Thermal decomposition kinetics of lanthanum oxalate hydrate product treatment from monazite. (2018). Jurnal Sains Materi Indonesia. [Link]

  • Thermal Decomposition Features of Calcium and Rare-Earth Oxalates. (2007). Russian Journal of Inorganic Chemistry. [Link]

  • A study of the thermal decomposition of the carbonates and oxolates of some rare earth elements by differential thermal analysis. (1959). Iowa State University. [Link]

  • Homogeneous Precipitation of Lanthanide Oxalates. (2022). ACS Omega. [Link]

  • Kinetics of thermal decomposition of lanthanum oxalate hydrate. (2012). Transactions of Nonferrous Metals Society of China. [Link]

  • THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE. (1961). J. Inorg. & Nuclear Chem.[Link]

  • Facile Room Temperature Synthesis of Lanthanum Oxalate Nanorods and Their Interaction with Antioxidative Naphthalimide Derivative. (2012). Journal of Nanoscience and Nanotechnology. [Link]

  • A study of the hydrate systems of lanthanum oxalate. (1955). Wichita State University. [Link]

  • Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study. (2024). Frontiers in Nuclear Engineering. [Link]

  • Lanthanum samarium oxalate — its growth and structural characterization. (1997). Bulletin of Materials Science. [Link]

  • Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field. (2020). ACS Omega. [Link]

  • Homogeneous Precipitation of Lanthanide Oxalates. (2022). ACS Omega. [Link]

  • Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. (2023). Inorganic Chemistry. [Link]

  • Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. (2023). Inorganic Chemistry. [Link]

Sources

Lanthanum Oxalate Hydrate: A Comprehensive Technical Guide on Chemical Identity, Safety Data, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have compiled this technical whitepaper to provide researchers, materials scientists, and drug development professionals with an authoritative, in-depth analysis of Lanthanum Oxalate Hydrate . This guide synthesizes critical physicochemical data, rigorous safety protocols, and self-validating experimental methodologies required to leverage this compound in advanced materials synthesis and targeted biomedical applications.

Chemical Identity and Physicochemical Profiling

Lanthanum oxalate hydrate is a highly stable, insoluble coordination polymer that serves as a critical precursor in the synthesis of high-purity lanthanum oxide (La₂O₃) and functionalized nanomaterials. Depending on its hydration state and specific manufacturing processes, it is indexed under multiple CAS numbers. The compound crystallizes into a honeycomb structure with closed cavities containing water molecules, which can be exfoliated into 2D functional nanosheets [1][1].

Table 1: Physicochemical Properties & Chemical Identifiers
PropertySpecification / Value
CAS Numbers 537-03-1, 79079-18-8, 312696-10-9 [2][2]
Molecular Formula La₂(C₂O₄)₃ · xH₂O (Typically decahydrate, x=10)
Molecular Weight 541.87 g/mol (Anhydrous) / 722.02 g/mol (Decahydrate)
Appearance White crystalline powder
Solubility Highly insoluble in water (Ksp ≈ 3 × 10⁻²⁷) [1][1]
Purity Grades ≥ 99.0% up to 99.999% (Metal basis)

Safety Data Sheet (SDS) and Handling Protocols

While lanthanum oxalate hydrate is generally stable and non-toxic under ambient conditions, it requires specific handling protocols to mitigate localized irritation. The compound acts as a mild irritant to mucous membranes due to the potential release of oxalic acid upon hydrolysis in acidic biological microenvironments.

Table 2: Safety Data and GHS Classification Summary
ParameterSpecification
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Risk / Safety Codes R36 / S26-36
WGK (Germany) 3 (Severe hazard to waters) [3][3]
Transport Information NONH (Not regulated for transport across all modes)

Causality in Handling: The strict adherence to P305+P351+P338 is not merely a regulatory formality; the micro-particulate nature of the crystalline powder can cause mechanical abrasion to the cornea, compounded by the localized pH shift if the oxalate dissociates in tear fluid.

Synthesis and Thermal Decomposition Methodologies

The primary utility of lanthanum oxalate hydrate lies in its role as a high-purity precursor. The choice of oxalate as a precipitating ligand is driven by its exceptionally low solubility product, which forces near-quantitative precipitation even from highly dilute solutions, ensuring the exclusion of soluble impurities [4][4].

Protocol 1: Co-Precipitation Synthesis of Lanthanum Oxalate Hydrate
  • Precursor Preparation: Dissolve high-purity lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃) in deionized water to form a 0.1 M solution.

  • Precipitant Preparation: Prepare a stoichiometric excess (typically 1.5x) of oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄) solution.

  • Co-Precipitation: Add the precipitant dropwise to the lanthanum solution under continuous magnetic stirring at 60°C.

    • Causality: Dropwise addition controls the supersaturation level, promoting the growth of large, highly crystalline honeycomb nanosheets rather than amorphous, hard-to-filter aggregates.

  • Aging and Filtration: Allow the suspension to age overnight to facilitate Ostwald ripening. Filter the resulting white precipitate.

  • Washing and Drying: Wash the precipitate thoroughly with deionized water and ethanol. Dry in a convection oven at 105°C for 12 hours.

    • Self-Validation Step: Test the final wash filtrate with a few drops of aqueous calcium chloride; the absence of white calcium oxalate turbidity confirms the complete removal of unreacted oxalate ions.

Protocol 2: Thermal Decomposition to Lanthanum Oxide

Thermal decomposition occurs in distinct stoichiometric stages, making it an ideal, clean precursor without carbonaceous residue [5][5].

  • Crucible Loading: Place the dried lanthanum oxalate hydrate powder into an alumina crucible.

  • Dehydration Phase (86°C – 360°C): Heat the furnace at a ramp rate of 5°C/min.

    • Causality: A slow ramp rate prevents the violent vaporization of lattice water, which could otherwise cause particle agglomeration or structural collapse of the pore network.

  • Carbonate Transition (360°C – 600°C): The oxalate backbone decomposes, releasing CO and CO₂, forming intermediate lanthanum carbonates (La₂(CO₃)₃ and La₂O₂CO₃).

  • Calcination (>710°C): Elevate the temperature to 800°C and hold for 3 hours to yield pure lanthanum oxide (La₂O₃).

    • Self-Validation Step: Run parallel Thermogravimetric Analysis (TGA). A mass stabilization plateau above 710°C confirms the complete conversion to La₂O₃.

SynthesisWorkflow N1 Lanthanum Precursor (LaCl3 or La(NO3)3) N3 Co-Precipitation Reaction (Stirring, 60°C) N1->N3 Aqueous Solution N2 Precipitating Agent (Oxalic Acid / (NH4)2C2O4) N2->N3 Dropwise Addition N4 Filtration & Washing (Deionized Water) N3->N4 Solid-Liquid Separation N5 Drying (105°C) Lanthanum Oxalate Hydrate N4->N5 Moisture Removal N6 Thermal Dehydration (86–360°C) N5->N6 Controlled Heating N7 Carbonate Intermediates (La2(CO3)3 & La2O2CO3) N6->N7 Stepwise Decomposition N8 Calcination (>710°C) Pure Lanthanum Oxide (La2O3) N7->N8 High-Temp Oxidation

Workflow detailing the co-precipitation synthesis and thermal decomposition of lanthanum oxalate.

Applications in Drug Development and Biomedical Sciences

Beyond materials science, lanthanum oxalate hydrate is actively explored in biomedical engineering and drug development. Because lanthanide ions possess unique luminescent and coordination properties, exfoliated lanthanum oxalate nanosheets are utilized as nanocarriers in targeted drug delivery systems, particularly in oncology [6][6].

Mechanistic Causality in Drug Delivery: The honeycomb cavities of the oxalate hydrate lattice provide a high surface-area-to-volume ratio, ideal for the intercalation of therapeutic payloads (e.g., small molecule chemotherapeutics). Upon endocytosis into the acidic microenvironment of a tumor cell (pH ≈ 5.5), the coordination bonds of the oxalate framework weaken, resulting in a pH-triggered, controlled release of the encapsulated drug, thereby minimizing systemic toxicity.

BiomedicalPathway B1 Lanthanum Oxalate Nanocarriers B2 Therapeutic Payload Loading B1->B2 Encapsulation B3 Surface Functionalization (Ligand Attachment) B2->B3 Conjugation B4 Targeted Cellular Endocytosis B3->B4 Administration B5 pH-Responsive Drug Release B4->B5 Intracellular Routing B6 Tumor Suppression & Apoptosis B5->B6 Therapeutic Action

Mechanistic pathway of lanthanum oxalate hydrate in targeted nanoparticle drug delivery systems.

References

  • PMC / NIH. "Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets".[Link]

  • Stanford Materials. "LA6262 Lanthanum Oxalate Hydrate Powder CAS No. 312696-10-9".[Link]

  • American Elements. "312696-10-9 | AMERICAN ELEMENTS®". [Link]

  • ResearchGate. "Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate".[Link]

Sources

Methodological & Application

Application Note & Protocol: High-Purity Synthesis of Lanthanum Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Lanthanum Oxalate

Lanthanum oxalate (La₂(C₂O₄)₃·nH₂O) serves as a critical intermediate in the production of high-purity lanthanum oxide (La₂O₃). Lanthanum oxide is a key material in a multitude of advanced applications, including high-refractive-index optical glasses, catalysts for petroleum cracking, and as a component in ceramic capacitors and luminescent materials.[1] The precipitation of lanthanum as an oxalate salt is a widely adopted method due to its simplicity, high yield, and the low solubility of the resulting product, which facilitates efficient separation.[2][3]

The thermal decomposition of the precipitated lanthanum oxalate hydrate yields the oxide, and the morphology and purity of the final oxide are heavily dependent on the characteristics of the oxalate precursor.[4] Therefore, a well-controlled precipitation protocol is paramount for producing materials with desired specifications. This guide provides a detailed, field-proven protocol for the synthesis of lanthanum oxalate hydrate, emphasizing the critical parameters that govern the process and ensure a reproducible, high-quality product.

Mechanistic Principles and Critical Parameters

The synthesis of lanthanum oxalate is based on a straightforward precipitation reaction between a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃), and oxalic acid (H₂C₂O₄) or a soluble oxalate salt. The fundamental reaction is:

2 La³⁺(aq) + 3 C₂O₄²⁻(aq) + n H₂O(l) → La₂(C₂O₄)₃·nH₂O(s)

The most common hydrate form is the decahydrate, La₂(C₂O₄)₃·10H₂O.[4][5] Achieving a successful and reproducible synthesis hinges on the precise control of several key parameters:

  • pH: The pH of the reaction medium is arguably the most critical factor. Lanthanide oxalates can be quantitatively precipitated in acidic conditions, typically at a pH of 1 to 2.[6][7] Operating in this range ensures the complete precipitation of lanthanum while preventing the co-precipitation of other metal hydroxides that may be present as impurities.

  • Temperature: Reaction temperature influences both the reaction kinetics and the crystalline nature of the precipitate. While the reaction proceeds readily at room temperature[8], performing the precipitation at elevated temperatures (e.g., 60-70°C) can promote the formation of larger, more easily filterable crystals.[7][9]

  • Reagent Addition Rate: The rate at which the precipitant (oxalic acid solution) is added to the lanthanum salt solution directly impacts the supersaturation level. A slow, controlled addition is crucial for promoting crystal growth over nucleation, resulting in a more uniform and less amorphous precipitate.

  • Aging Time: Allowing the precipitate to "age" or "digest" in the mother liquor, often with continued stirring, can improve its crystallinity and filterability through a process known as Ostwald ripening.

Materials and Reagents

Material/ReagentGradeSupplier Example
Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O)ACS Reagent Grade (≥99%)Sigma-Aldrich
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)ACS Reagent Grade (≥99.5%)Thermo Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent GradeVWR
Deionized (DI) Water18.2 MΩ·cmIn-house system
Apparatus
500 mL and 1 L BeakersGlass
250 mL Volumetric FlasksClass A
Magnetic Stirrer and Stir Bars
Hot Plate with Temperature Control
pH Meter with a calibrated electrode
Büchner Funnel and Filter Flask
Whatman 42 Ashless Filter Paper (or equivalent)
Glass Dropping Funnel or Burette
Drying Oven

Detailed Experimental Protocol

This protocol details the synthesis of lanthanum oxalate hydrate from lanthanum chloride and oxalic acid.

Part 1: Preparation of Reagent Solutions

A. 0.5 M Lanthanum Chloride Solution:

  • Weigh out 92.88 g of Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O, M.W. = 371.37 g/mol ).

  • Transfer the solid to a 500 mL beaker.

  • Add approximately 400 mL of deionized water and a magnetic stir bar.

  • Stir the solution until the salt is completely dissolved. Lanthanum chloride is highly soluble in water.

  • Transfer the solution to a 500 mL volumetric flask. Rinse the beaker with small amounts of DI water, adding the rinsings to the flask.

  • Carefully add DI water to the calibration mark. Stopper the flask and invert several times to ensure homogeneity.

B. 0.75 M Oxalic Acid Solution:

  • Weigh out 94.55 g of Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O, M.W. = 126.07 g/mol ).[10]

  • Transfer the solid to a 1 L beaker.

  • Add approximately 800 mL of deionized water and a magnetic stir bar.

  • Gently heat the solution to 40-50°C while stirring to facilitate complete dissolution.[11]

  • Once dissolved, allow the solution to cool to room temperature.

  • Transfer the solution to a 1 L volumetric flask. Rinse the beaker with DI water and add the rinsings to the flask.

  • Add DI water to the calibration mark, stopper, and invert to mix thoroughly.

Part 2: Precipitation Workflow

The following workflow diagram illustrates the key steps of the precipitation process.

G cluster_prep 1. Reagent Preparation cluster_react 2. Precipitation Reaction cluster_process 3. Product Processing cluster_final 4. Final Product La_sol Prepare 0.5 M LaCl₃ Solution Combine Heat & Stir LaCl₃ Solution (100 mL at 60°C) Ox_sol Prepare 0.75 M Oxalic Acid Solution Add_Ox Slowly Add 100 mL Oxalic Acid Solution Combine->Add_Ox Precipitate White Precipitate Forms: La₂(C₂O₄)₃·10H₂O(s) Add_Ox->Precipitate Age Age Precipitate (1 hour at 60°C) Precipitate->Age Filter Filter via Büchner Funnel Age->Filter Wash Wash with DI Water & Ethanol Filter->Wash Dry Dry in Oven (80°C for 12 hours) Wash->Dry Product High-Purity Lanthanum Oxalate Hydrate Powder Dry->Product

Caption: Experimental workflow for lanthanum oxalate hydrate synthesis.

Part 3: Step-by-Step Procedure
  • Transfer 100 mL of the prepared 0.5 M LaCl₃ solution into a 500 mL beaker equipped with a magnetic stir bar.

  • Place the beaker on a hot plate stirrer and begin stirring at a moderate speed (e.g., 300 RPM). Heat the solution to 60°C.

  • Calibrate a pH meter and place the probe in the solution. Adjust the pH of the lanthanum chloride solution to approximately 1.5 by adding a few drops of dilute HCl if necessary.

  • Transfer 100 mL of the 0.75 M oxalic acid solution to a dropping funnel or burette positioned over the beaker.

  • Add the oxalic acid solution dropwise to the heated and stirred lanthanum chloride solution over a period of 30 minutes. A dense, white precipitate will form immediately.[9]

  • After the addition is complete, continue to stir the slurry at 60°C for an additional hour. This aging step is critical for improving the precipitate's characteristics.

  • Turn off the heat and allow the precipitate to settle for 20-30 minutes.

  • Set up a Büchner funnel with Whatman 42 filter paper and connect it to a filter flask under vacuum.

  • Decant the supernatant and then transfer the precipitate slurry onto the filter paper.

  • Wash the precipitate cake on the filter with three 50 mL portions of warm DI water to remove residual chlorides and excess oxalic acid.

  • Perform a final wash with 25 mL of ethanol to displace the water and aid in drying.

  • Transfer the filter cake to a clean, pre-weighed watch glass and dry it in an oven at 80°C for 12 hours or until a constant weight is achieved.

  • Weigh the final product and calculate the yield.

Quantitative Data and Characterization

Protocol Parameters Summary
ParameterValue / DescriptionRationale
LaCl₃ Solution 0.5 MProvides a sufficient concentration of La³⁺ ions.
Oxalic Acid Solution 0.75 MProvides a stoichiometric excess of oxalate ions to ensure complete precipitation.
Reaction Volume 100 mL LaCl₃ + 100 mL H₂C₂O₄Scalable, but these volumes are suitable for lab-scale synthesis.
Reaction Temperature 60 °CPromotes the formation of larger, well-defined crystals for easier filtration.[7]
pH ~1.5Ensures quantitative precipitation of lanthanum oxalate while minimizing hydrolysis.[6]
Aging Time 1 hourAllows for crystal ripening, leading to a more stable and filterable product.
Drying Temperature 80 °CSufficient to remove free water without causing premature decomposition of the hydrate.
Product Validation and Characterization

A successful synthesis should be validated through characterization. This is the core of a self-validating protocol.

  • Thermogravimetric Analysis (TGA): This is the most definitive technique for confirming the hydration state. The TGA curve for La₂(C₂O₄)₃·10H₂O shows a distinct multi-step weight loss corresponding to the removal of water molecules, followed by decomposition to lanthanum carbonate intermediates and finally to La₂O₃ at higher temperatures (~800-900°C).[4][5]

  • X-Ray Diffraction (XRD): The XRD pattern of the dried powder should be compared with reference patterns (e.g., JCPDS cards) to confirm the crystalline phase of lanthanum oxalate hydrate.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will show characteristic absorption bands for water (broad peak ~3400 cm⁻¹), and strong C=O and C-O stretching vibrations from the oxalate groups.[4]

  • Scanning Electron Microscopy (SEM): SEM imaging can be used to observe the morphology and particle size distribution of the synthesized powder.[8]

Safety Precautions

  • Oxalic Acid: Oxalic acid is toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Handle the solid and its solutions in a well-ventilated area or a fume hood.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with extreme care.

  • Hot Surfaces: Use caution when working with the hot plate.

References

  • Zhang, Y., Zhu, W., He, H., & Zheng, A. (2012). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Journal of Experimental Nanoscience, 9(8), 844-851.

  • Zhan, G., et al. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 22(4), 925-934.

  • Wikipedia. (n.d.). Lanthanum oxalate.

  • Glasner, A., & Steinberg, M. (1961). The thermal decomposition of lanthanum oxalate. Journal of Inorganic and Nuclear Chemistry, 16(3-4), 279-287.

  • PrepChem. (n.d.). Synthesis of lanthanum oxalate.

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
  • Zhang, Y., et al. (2012). Full article: Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Journal of Experimental Nanoscience.

  • ResearchGate. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate.

  • Stepanov, A. N., et al. (2000). Synthesis and Structure of Lanthanum Oxalate Crystal Hydrate La2(C2O4)3 · 9.2H2O. Crystallography Reports, 45, 399-401.

  • ResearchGate. (n.d.). Effect of pH on the recovery of trace amounts of REEs as oxalates.

  • Ataman Kimya. (n.d.). LANTHANUM CHLORIDE.

  • ResearchGate. (2020). Effect of Temperature and pH on Lanthanum Precipitation from Spent Catalysts Using Oxalic Acid.

  • American Elements. (n.d.). Lanthanum Oxalate.

  • Vedantu. (n.d.). Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide.

  • BYJU'S. (2019). Preparation of Standard Solution of Oxalic Acid.

  • ECHEMI. (n.d.). Lanthanum oxalate.

Sources

Guide to the Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles via the Oxalate Precursor Route

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of lanthanum oxide (La₂O₃) nanoparticles using the thermal decomposition of a lanthanum oxalate precursor. The methodology is detailed from the initial precipitation of the precursor to the final calcination and characterization of the nanoparticles. This document is designed to provide both a step-by-step procedure and a deep understanding of the underlying chemical principles, ensuring reproducibility and enabling researchers to tailor the nanoparticle characteristics for specific applications in catalysis, optics, and biomedical fields.[1][2]

Scientific Principles and Rationale

The selection of a synthesis strategy is critical as it dictates the physicochemical properties of the final nanomaterial. The oxalate precursor method is widely employed for producing high-purity metal oxide nanoparticles due to its simplicity and the clean decomposition of the intermediate.[1][3]

Causality Behind Experimental Choices:

  • Why Lanthanum Oxalate Precursor? Lanthanum oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) is an ideal intermediate. Its low solubility in aqueous solutions allows for straightforward and high-yield precipitation from common lanthanum salts like nitrates or chlorides when reacted with an oxalate source.[4][5][6] Crucially, upon heating, this precursor decomposes cleanly into the desired lanthanum oxide, with the byproducts (H₂O, CO, CO₂) being volatile gases. This process minimizes the incorporation of impurities into the final oxide lattice, a common issue in other co-precipitation methods.[1][3]

  • The Two-Stage Conversion Process: The synthesis is a sequential process involving precipitation followed by thermal decomposition.

    • Precipitation: A soluble lanthanum salt is reacted with an oxalate-containing solution (e.g., oxalic acid or ammonium oxalate). The reaction forms a solid white precipitate of lanthanum oxalate hydrate. Control over parameters during this stage—such as reactant concentrations, temperature, pH, and stirring rate—directly influences the particle size and morphology of the precursor, which in turn affects the final oxide nanoparticles.[7][8]

    • Thermal Decomposition (Calcination): This is a critical heat treatment step where the precursor is converted into the final oxide. Thermogravimetric studies reveal a multi-step decomposition pathway for lanthanum oxalate hydrate.[9][10]

      • Dehydration: Occurs at lower temperatures (typically ~100-360°C), where the water of hydration is removed.[9]

      • Oxalate Decomposition: At higher temperatures (~400-500°C), the anhydrous oxalate decomposes into an intermediate, lanthanum dioxycarbonate (La₂O₂CO₃).[9][11]

      • Oxycarbonate Decomposition: Finally, at even higher temperatures (above ~600-700°C), the lanthanum dioxycarbonate decomposes to form hexagonal lanthanum oxide (La₂O₃).[9][11][12]

    Understanding these distinct thermal events is essential for selecting an appropriate calcination temperature that ensures complete conversion to the desired oxide phase.

Experimental Protocol: From Precursor to Nanoparticle

This protocol is divided into two main parts: the synthesis of the lanthanum oxalate precursor and its subsequent calcination to yield La₂O₃ nanoparticles.

Part A: Synthesis of Lanthanum Oxalate (La₂(C₂O₄)₃·10H₂O) Precursor

Materials & Equipment:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) or Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (Analytical Grade)

  • Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄) (Analytical Grade)

  • Deionized (DI) water

  • Ethanol (Absolute)

  • Magnetic stirrer with heating plate

  • Glass beakers and graduated cylinders

  • pH meter

  • Büchner funnel and vacuum filtration apparatus

  • Drying oven

Step-by-Step Methodology:

  • Prepare Precursor Solutions:

    • Lanthanum Solution: Dissolve 1 mmol of a lanthanum salt (e.g., LaCl₃·7H₂O) in 20 mL of DI water in a 100 mL beaker.

    • Oxalate Solution: Dissolve 1.5 mmol of oxalic acid in 30 mL of DI water in a separate beaker. A slight molar excess of the oxalate ensures complete precipitation of the lanthanum ions.[7]

  • Precipitation:

    • Place the beaker containing the lanthanum solution on a magnetic stirrer and begin stirring at a moderate, constant speed (e.g., 400 rpm).

    • Using a burette or dropping funnel, add the oxalate solution dropwise to the lanthanum solution. A slow addition rate is crucial for forming uniform precursor particles. A white precipitate of lanthanum oxalate will form immediately.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure the reaction goes to completion.

  • Aging the Precipitate:

    • Stop the stirring and cover the beaker (e.g., with paraffin film).

    • Let the precipitate age at room temperature for 12-24 hours.[7] This aging step allows for the growth and perfection of the precursor crystals, leading to a more uniform final product.

  • Washing and Filtration:

    • Separate the white precipitate from the solution by vacuum filtration using a Büchner funnel.

    • Wash the precipitate cake on the filter paper sequentially with copious amounts of DI water (to remove unreacted ions) and then with ethanol (to aid in drying and prevent hard agglomeration).

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass or petri dish.

    • Dry the lanthanum oxalate precursor in an oven at 80°C for 6-12 hours until a constant weight is achieved.[1][7] The result is a fine, white, crystalline powder.

Part B: Thermal Calcination to La₂O₃ Nanoparticles

Materials & Equipment:

  • Dried lanthanum oxalate precursor powder

  • High-temperature muffle furnace

  • Alumina or ceramic crucible with lid

Step-by-Step Methodology:

  • Preparation:

    • Weigh a desired amount of the dried lanthanum oxalate powder and place it into a clean, dry crucible.

  • Calcination:

    • Place the crucible (with the lid slightly ajar to allow gases to escape) into the muffle furnace.

    • Program the furnace to heat in a static air atmosphere to a final temperature of 800-900°C.[9][11][13][14] A controlled heating rate (e.g., 5-10°C/min) is recommended to ensure uniform decomposition.

    • Hold the temperature at the setpoint for 2-3 hours to ensure complete conversion to lanthanum oxide.[15]

  • Cooling and Collection:

    • Turn off the furnace and allow it to cool down naturally to room temperature. Avoid rapid cooling, which can induce thermal stress.

    • Once cooled, carefully remove the crucible. The resulting product is a white powder of La₂O₃ nanoparticles.

    • Store the nanoparticles in a sealed vial in a desiccator, as lanthanum oxide can react with atmospheric moisture and carbon dioxide.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_precipitation Part A: Precursor Synthesis cluster_calcination Part B: Calcination La_sol Lanthanum Salt Solution (e.g., LaCl₃) Mix Dropwise Addition & Vigorous Stirring La_sol->Mix Ox_sol Oxalate Solution (e.g., H₂C₂O₄) Ox_sol->Mix Age Aging Precipitate (12-24h) Mix->Age Wash Washing & Filtration Age->Wash Dry Drying in Oven (80°C, 6-12h) Wash->Dry Precursor Lanthanum Oxalate (La₂(C₂O₄)₃·10H₂O) Dry->Precursor Calcine Calcination in Furnace (800-900°C, 2-3h) Precursor->Calcine Thermal Decomposition Cool Natural Cooling Calcine->Cool Nanoparticles La₂O₃ Nanoparticles Cool->Nanoparticles

Caption: Workflow for La₂O₃ nanoparticle synthesis.

Characterization and Self-Validation

To ensure the successful synthesis of the target material, a series of characterization techniques should be employed.

  • Thermogravimetric Analysis (TGA): Performed on the lanthanum oxalate precursor to confirm its decomposition profile. The resulting data validates the chosen calcination temperature by showing the temperature ranges for dehydration and the complete conversion to La₂O₃.[9][11]

  • X-ray Diffraction (XRD): Essential for the final product. The XRD pattern should confirm the formation of the hexagonal crystalline phase of La₂O₃.[16] The absence of peaks from the oxalate or oxycarbonate intermediates indicates complete conversion. Furthermore, the average crystallite size can be estimated from the peak broadening using the Debye-Scherrer equation.[13]

  • Electron Microscopy (SEM & TEM): These techniques provide direct visualization of the nanoparticle morphology, size distribution, and state of agglomeration.[13][14] This is a critical validation of the synthesis's ability to produce nanoscale materials.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to track the chemical transformation. The spectrum of the precursor will show strong absorption bands corresponding to the C=O and C-O bonds of the oxalate groups.[17] These bands should be absent in the final product, which will instead exhibit a characteristic absorption band for the La-O vibration (typically below 800 cm⁻¹).[12]

Summary of Key Parameters and Expected Outcomes

The properties of the final La₂O₃ nanoparticles are highly dependent on the synthesis parameters.

ParameterControl VariableInfluence on Nanoparticle Properties
Precipitation Reactant ConcentrationHigher concentrations may lead to faster nucleation and smaller precursor particles.
Addition RateSlower rates promote controlled crystal growth and more uniform precursor particles.
Temperature & pHAffects the solubility of lanthanum oxalate and can influence precursor morphology.
Calcination TemperatureDetermines phase purity and crystallinity. Temperatures below 800°C may result in incomplete conversion, while excessively high temperatures can cause sintering and particle growth.[9][11]
Heating Rate (Ramp)A slower ramp rate allows for a more controlled decomposition and can help prevent hard agglomeration.
DurationSufficient time (e.g., 2-4 hours) at the peak temperature ensures the complete decomposition of intermediates.[15]
Troubleshooting
IssuePotential CauseRecommended Solution
Broad Particle Size Distribution Inhomogeneous precipitation (e.g., rapid addition of reagents).Ensure slow, dropwise addition of the precipitating agent under constant, vigorous stirring. Implement an aging step.
Incomplete Conversion to La₂O₃ Calcination temperature is too low or duration is too short.Confirm the decomposition profile with TGA. Increase the final calcination temperature or extend the holding time.
Hard Agglomerates Strong inter-particle forces during drying or sintering during calcination.Wash the precursor with ethanol before drying. Use a slower heating ramp during calcination. Gently grind the final product in an agate mortar.
Phase Impurities in XRD Incomplete decomposition or reaction with atmospheric CO₂ post-synthesis.Ensure calcination temperature is adequate (≥800°C). Store the final La₂O₃ powder in a desiccator immediately after cooling.
Safety Precautions
  • Chemical Handling: Lanthanum salts and oxalic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Oxalic acid is toxic and corrosive; avoid inhalation of dust and skin contact.

  • Thermal Safety: Use insulated gloves when operating the high-temperature muffle furnace. Ensure the furnace is located in a well-ventilated area to safely dissipate the gaseous decomposition products (CO, CO₂).

  • Nanoparticle Handling: Handle the final dry nanoparticle powder in a fume hood or designated enclosure to prevent inhalation.

References

  • Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. (2012). Taylor & Francis Online. [Link]

  • Zhan, G., et al. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 22(4), 925-934. [Link]

  • Synthesis and Characterization of Lanthanum Oxide and Lanthanumoxid Carbonate Nanoparticles from Thermalizes of [La(acacen)]. (2014). Oriental Journal of Chemistry. [Link]

  • Al-Fahdawi, M. Q., et al. (2021). Synthesis and Characterization of Lanthanum Oxide La2O3 Net-like Nanoparticles By New Combustion Method. Biointerface Research in Applied Chemistry, 11(5), 13133-13142. [Link]

  • Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound. (2014). Journal of Environmental Nanotechnology. [Link]

  • Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. (2009). ResearchGate. [Link]

  • Controlled Synthesis and Characterization of Lanthanum Nanorods. (2020). Natural Sciences Publishing. [Link]

  • Naderi, E., et al. (2019). Preparation and identification of nanoparticle of lanthanum oxide and its application as antibacterial agent. Eurasian Chemical Communications, 2(3), 265-271. [Link]

  • Thermal decomposition kinetics of lanthanum oxalate hydrate product treatment from monazite. (2018). Neliti. [Link]

  • Hilder, M., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(14), 11841-11849. [Link]

  • Thirumalai, K., et al. (2011). Nanorods of transition metal oxalates: A versatile route to the oxide nanoparticles. Journal of Colloid and Interface Science, 357(2), 346-352. [Link]

  • Hilder, M., et al. (2021). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Nanomaterials, 11(9), 2383. [Link]

  • Kinetics Study on the Thermal Decomposition of Lanthanum Oxalate Catalysed by Zn-Cu Nano Ferrites. (2015). International Science Community Association. [Link]

  • Taha, M. S., et al. (2014). Catalyst Effect of Transition Metal Nano Oxides on the Decomposition of Lanthanum Oxalate Hydrate: A Thermogravimetric Study. International Journal of Science and Research (IJSR), 3(11), 1640-1645. [Link]

  • Hilder, M., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(14), 11841-11849. [Link]

  • Synthesis and characterization of copper oxalate and copper oxide nanoparticles by statistically optimized controlled precipitation and calcination of precursor. (2014). CrystEngComm, 16(43), 10113-10122. [Link]

Sources

Application Notes and Protocols: Hydrothermal Synthesis of Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lanthanum oxalate (La₂(C₂O₄)₃·nH₂O) is a critical precursor material in the fabrication of high-purity lanthanum oxide (La₂O₃) and other lanthanide-based functional materials. These materials have wide-ranging applications in catalysis, ceramics, luminescence, and magnetic sensors.[1][2] The morphology, particle size, and crystallinity of the lanthanum oxalate precursor directly influence the properties of the final lanthanum oxide product. Hydrothermal synthesis offers a robust and versatile platform for the controlled crystallization of lanthanum oxalate with desirable characteristics.

This document provides a comprehensive guide to the hydrothermal synthesis of lanthanum oxalate, detailing the underlying principles, experimental protocols, and the influence of key reaction parameters. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced inorganic materials.

Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of well-defined crystalline structures.

Key Advantages of Hydrothermal Synthesis for Lanthanum Oxalate:

  • Enhanced Crystallinity: The conditions promote the growth of highly crystalline materials.

  • Morphology Control: By tuning reaction parameters, it is possible to control the shape and size of the resulting particles.

  • Homogeneity: The method often yields products with a narrow particle size distribution.

  • Reduced Reaction Times: Compared to some solid-state methods, hydrothermal synthesis can be more time-efficient.

The fundamental reaction for the formation of lanthanum oxalate is the precipitation reaction between a soluble lanthanum salt and an oxalate source:

2 La³⁺(aq) + 3 C₂O₄²⁻(aq) + nH₂O(l) → La₂(C₂O₄)₃·nH₂O(s)[3]

Common precursors include lanthanum nitrate (La(NO₃)₃) or lanthanum chloride (LaCl₃) as the lanthanum source, and oxalic acid (H₂C₂O₄) or a soluble oxalate salt as the oxalate source.[3]

Experimental Protocols

This section details two primary hydrothermal methods for the synthesis of lanthanum oxalate: a conventional hydrothermal method and a homogeneous precipitation-assisted hydrothermal method.

Protocol 1: Conventional Hydrothermal Synthesis

This protocol outlines a standard procedure for synthesizing lanthanum oxalate with a focus on achieving high crystallinity.

Materials and Equipment:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Drying oven

  • Centrifuge

  • Analytical balance

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of La(NO₃)₃·6H₂O in deionized water.

    • Prepare a 0.15 M solution of H₂C₂O₄·2H₂O in deionized water.

  • Reaction Mixture:

    • In a beaker, slowly add the oxalic acid solution to the lanthanum nitrate solution under vigorous stirring. A white precipitate of lanthanum oxalate will form immediately.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 180°C.

    • Maintain the temperature for 12 hours.

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the white precipitate by centrifugation.

    • Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at 80°C for 6 hours.

Workflow for Conventional Hydrothermal Synthesis:

G cluster_prep Precursor Preparation cluster_reaction Reaction & Treatment cluster_recovery Product Recovery La_sol 0.1 M La(NO₃)₃ Solution Mixing Mixing & Precipitation La_sol->Mixing Ox_sol 0.15 M H₂C₂O₄ Solution Ox_sol->Mixing Autoclave Hydrothermal Treatment (180°C, 12h) Mixing->Autoclave Cooling Cooling to RT Autoclave->Cooling Centrifuge Centrifugation Cooling->Centrifuge Washing Washing (H₂O & EtOH) Centrifuge->Washing Drying Drying (80°C) Washing->Drying Final_Product Lanthanum Oxalate Powder Drying->Final_Product

Caption: Conventional hydrothermal synthesis workflow.

Protocol 2: Homogeneous Precipitation-Assisted Hydrothermal Synthesis

This method utilizes the slow, controlled generation of oxalate ions to promote the formation of larger, more uniform crystals.[4] Urea hydrolysis is a common approach to gradually increase the pH, facilitating a more controlled precipitation process.[4]

Materials and Equipment:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Drying oven

  • Centrifuge

  • pH meter

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of LaCl₃·7H₂O in deionized water.

    • Prepare a 0.5 M solution of H₂C₂O₄·2H₂O in deionized water.

    • Prepare a 1.0 M solution of urea in deionized water.

  • Reaction Mixture:

    • In a beaker, combine 100 mL of the lanthanum chloride solution, 20 mL of the oxalic acid solution, and 50 mL of the urea solution.

    • Adjust the initial pH to approximately 2-3 with a few drops of dilute HCl if necessary.

  • Hydrothermal Treatment:

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 120°C.

    • Maintain the temperature for 6 hours. During this time, the urea will slowly hydrolyze, increasing the pH and inducing the gradual precipitation of lanthanum oxalate.

  • Product Recovery and Purification:

    • Allow the autoclave to cool to room temperature.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product thoroughly with deionized water to remove any residual urea and other soluble impurities.

  • Drying:

    • Dry the final product in an oven at 80°C for 6 hours.

Workflow for Homogeneous Precipitation-Assisted Hydrothermal Synthesis:

G cluster_prep Precursor Preparation cluster_reaction Reaction & Treatment cluster_recovery Product Recovery La_sol 0.1 M LaCl₃ Solution Mixing Mixing & pH Adjustment La_sol->Mixing Ox_sol 0.5 M H₂C₂O₄ Solution Ox_sol->Mixing Urea_sol 1.0 M Urea Solution Urea_sol->Mixing Autoclave Hydrothermal Treatment (120°C, 6h) Urea Hydrolysis Mixing->Autoclave Cooling Cooling to RT Autoclave->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Washing (H₂O) Filtration->Washing Drying Drying (80°C) Washing->Drying Final_Product Lanthanum Oxalate Crystals Drying->Final_Product

Caption: Homogeneous precipitation-assisted workflow.

Influence of Reaction Parameters

The properties of the synthesized lanthanum oxalate are highly dependent on the experimental conditions. Understanding these relationships is crucial for tailoring the material for specific applications.

ParameterEffect on Product PropertiesRationale
Temperature Higher temperatures generally lead to increased crystallinity and larger particle sizes.Increased temperature enhances the solubility of the reactants and provides the necessary activation energy for crystal growth.
Reaction Time Longer reaction times can promote the growth of larger, more well-defined crystals, up to a certain point where Ostwald ripening may occur.Allows for the dissolution of smaller, less stable particles and the redeposition of material onto larger, more stable crystals.
pH The pH of the solution influences the speciation of oxalate ions and the nucleation and growth kinetics. Lower pH can lead to more controlled precipitation.[5]In acidic conditions, the concentration of C₂O₄²⁻ ions is lower, leading to a slower precipitation rate and potentially better crystal formation.
Precursor Concentration Higher precursor concentrations can lead to a higher degree of supersaturation, resulting in a larger number of smaller nuclei and, consequently, smaller final particle sizes.Rapid nucleation from a highly supersaturated solution limits the growth of individual crystals.
Additives/Surfactants Surfactants and complexing agents can be used to control the morphology of the final product, leading to the formation of nanorods, nanotubes, or hierarchical structures.[1][2]These molecules can selectively adsorb onto specific crystal faces, directing the growth in a particular dimension.

Characterization of Lanthanum Oxalate

To ensure the successful synthesis of the desired material, a suite of characterization techniques should be employed.

  • X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the lanthanum oxalate. The diffraction pattern can be compared to standard JCPDS card No. 00-049-1255 for monoclinic La₂(C₂O₄)₃·10H₂O.[2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size distribution of the synthesized powder.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the oxalate group and water molecules, confirming the composition of the product.

  • Thermogravimetric Analysis (TGA): To determine the water content (n in La₂(C₂O₄)₃·nH₂O) and to study the thermal decomposition behavior of the lanthanum oxalate to lanthanum oxide. The decomposition process typically occurs in several stages, with the final conversion to La₂O₃ occurring at temperatures above 600°C.[6]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Autoclaves are high-pressure vessels and should be used with extreme caution. Ensure you are properly trained in their operation and follow all safety guidelines provided by the manufacturer.

  • Be aware of the potential hazards of the chemicals used. For example, oxalic acid is corrosive and toxic if ingested.

Conclusion

Hydrothermal synthesis is a powerful and adaptable method for producing high-quality lanthanum oxalate precursors. By carefully controlling the reaction parameters, researchers can tailor the crystallinity, morphology, and particle size of the material to meet the demands of various advanced applications. The protocols and insights provided in this guide serve as a foundation for the successful synthesis and characterization of lanthanum oxalate in a research and development setting.

References

  • Zhan, G., Yu, J., Xu, Z., Zhou, F., & Chi, R. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 22(4), 925-934.
  • Zhang, Y., Li, G., Li, Y., & Zhang, L. (2014). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Journal of Experimental Nanoscience, 9(8), 850-858.
  • Zhan, G., et al. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. ResearchGate. Available at: [Link]

  • Glasner, A., & Steinberg, M. (1961).
  • Li, X., et al. (n.d.). Morphology control through competitive interaction of lanthanide cations with oxalate anions and amino acids. Dalton Transactions.
  • Vácha, P., et al. (2022).
  • Vácha, P., et al. (2022).
  • Wikipedia. (n.d.).
  • Taylor & Francis Online. (n.d.). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes.
  • Athar, M., et al. (2012). Hydrothermal synthesis and characterization of lanthanide oxalates: In situ oxalate formation from tartaric acid in presence of KI. NIScPR Online Periodical Repository.
  • Miura, Y., & Isogai, Y. (2022). Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductive. Frontiers.
  • BenchChem. (n.d.).
  • Purwani, M. V., Suyanti, S., & Adi, W. A. (2018).
  • Vácha, P., et al. (2025). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry.
  • ResearchGate. (n.d.). Hydrothermal synthesis, crystal structure and characterizations of a lanthanum(III)
  • AZoNano. (2013). Lanthanum (La)
  • Vácha, P., et al. (n.d.). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. PMC.
  • Joseph, C., & Ittyachen, M. A. (2001). Growth and characterization of cerium lanthanum oxalate crystals grown in hydro-silica gel. ETDEWEB.
  • Singh, K., et al. (2012).
  • Madani, R. F., et al. (2021). Synthesis Methods and Green Synthesis of Lanthanum Oxide Nanoparticles: A Review. mocedes.org.
  • ResearchGate. (n.d.). Synthesis and structural characterization of lanthanide oxalate–oxydiacetate mixed-ligand coordination polymers {[Ln(oda)(H2O) x ]2(ox)} n ( x = 3 for Ln = La, Ce, Pr, Gd, Tb and x = 2 for Ln = Er).
  • Joseph, C., & Ittyachen, M. A. (2001). Growth and characterization of cerium lanthanum oxalate crystals grown in hydro-silica gel. OSTI.GOV.

Sources

calcination procedures for lanthanum(III) oxalate hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Calcination Protocols and Thermal Decomposition Kinetics of Lanthanum(III) Oxalate Hydrate

Executive Summary

Lanthanum oxide (La₂O₃) is a critical high-k dielectric material, catalyst support, and optical dopant used extensively in advanced drug delivery systems and solid oxide fuel cells. The synthesis of ultra-fine, high-purity La₂O₃ powders relies heavily on the controlled thermal decomposition (calcination) of lanthanum(III) oxalate decahydrate (La₂(C₂O₄)₃·10H₂O). This application note delineates the mechanistic stages of this calcination process, providing a self-validating experimental protocol designed to optimize particle morphology, prevent intermediate contamination, and ensure absolute phase purity.

Mechanistic Principles of Thermal Decomposition

The transformation of lanthanum oxalate hydrate into lanthanum oxide is not a single-step event; it is a complex kinetic process governed by1[1]. Understanding the causality behind each thermal event is paramount for controlling the final material's properties.

  • Stage I: Endothermic Dehydration (86–360 °C) The initial application of heat drives off the ten molecules of crystal water in a 2[2]. Causality: Rushing this stage with aggressive ramp rates can cause localized hydrothermal conditions within the powder bed, leading to premature particle agglomeration and poor specific surface area.

  • Stage II: Exothermic Oxalate Cleavage (400–500 °C) The anhydrous lanthanum oxalate undergoes an exothermic decomposition. The oxalate backbone cleaves, releasing carbon monoxide (CO) and carbon dioxide (CO₂), yielding a highly stable intermediate:2[2]. Causality: The evolution of gases here acts as a natural porogen. Controlling the heating rate ensures these gases escape without fluidizing the powder bed.

  • Stage III: Endothermic Decarbonation (710–800 °C) The final, critical step requires sufficient activation energy to break the robust La-CO₃ bonds of the dioxycarbonate intermediate. Complete decarbonation to La₂O₃ typically requires3[3]. Causality: Failure to reach or maintain this temperature leaves residual carbonates, which severely depress the material's catalytic basicity and dielectric performance.

Visualizing the Decomposition Pathway

CalcinationPathway N1 Lanthanum Oxalate Decahydrate La2(C2O4)3·10H2O N2 Anhydrous Lanthanum Oxalate La2(C2O4)3 N1->N2 Stage I: Dehydration 86–360 °C Endothermic (-10 H2O) N3 Lanthanum Dioxycarbonate La2O2CO3 N2->N3 Stage II: Decomposition 400–500 °C Exothermic (-CO, -CO2) N4 Lanthanum Oxide La2O3 N3->N4 Stage III: Decarbonation 710–800 °C Endothermic (-CO2)

Thermal decomposition pathway of lanthanum(III) oxalate hydrate.

Quantitative Thermal Analysis (TGA/DTA)

To establish a self-validating system, operators must cross-reference their in-house thermogravimetric data against theoretical mass loss values. Deviations indicate precursor impurities, incomplete reactions, or atmospheric moisture contamination.

Decomposition StageTemperature Range (°C)Thermal EventEvolved GasesTheoretical Mass Loss (%)Dominant Solid Phase
I. Dehydration 86 – 360EndothermicH₂O~25.0%La₂(C₂O₄)₃
II. Decomposition 400 – 500ExothermicCO, CO₂~23.8%La₂O₂CO₃
III. Decarbonation 710 – 800EndothermicCO₂~6.1%La₂O₃
Total Process 25 – 800 Net Complex H₂O, CO, CO₂ ~54.9% La₂O₃

(Note: Empirical TGA data may show a total mass loss of3 of the precursor[3].)

Standardized Calcination Protocol

This step-by-step methodology is engineered to yield phase-pure, unagglomerated La₂O₃ nanoparticles.

Equipment Required:

  • Programmable Muffle Furnace (capable of continuous operation at 1000 °C).

  • High-purity Alumina (Al₂O₃) crucibles.

  • Analytical balance (0.1 mg precision).

  • Vacuum desiccator with active desiccant.

Step-by-Step Methodology:

  • Crucible Preparation: Pre-calcine the empty alumina crucibles at 900 °C for 1 hour to remove any volatile contaminants. Cool and record the exact tare weight.

  • Precursor Loading: Evenly distribute the La₂(C₂O₄)₃·10H₂O powder across the bottom of the crucible.

    • Causality: A thin bed depth (< 1 cm) ensures uniform thermal gradients and prevents the entrapment of evolved CO/CO₂ gases, which can artificially 1[1].

  • Furnace Programming (The Heating Profile):

    • Ramp 1: 5 °C/min to 350 °C.

    • Dwell 1: Hold at 350 °C for 60 minutes. (Rationale: Ensures complete, gentle dehydration without triggering premature oxalate cleavage.)

    • Ramp 2: 5 °C/min to 850 °C.

    • Dwell 2: Hold at 850 °C for 180 minutes (3 hours). (Rationale: 850 °C provides a thermodynamic buffer above the 800 °C threshold to guarantee the complete destruction of the La₂O₂CO₃ intermediate.)

  • Controlled Cooling: Cool the furnace at a rate of 10 °C/min down to 150 °C.

  • Desiccation & Storage (Critical Step): Remove the crucibles at 150 °C and immediately transfer them to a vacuum desiccator.

    • Causality: La₂O₃ is highly hygroscopic and basic; exposure to ambient air will cause rapid chemisorption of moisture and CO₂, reverting the surface back to lanthanum hydroxide and carbonates.

Quality Control & Phase Verification

To validate the success of the calcination, the final product must be subjected to the following analytical checks:

  • FTIR Spectroscopy: The spectrum must show a complete absence of absorption bands in the4[4]. The presence of these bands indicates residual oxycarbonates (C=O stretching). A successful calcination will only show strong La-O stretching vibrations below 500 cm⁻¹.

  • X-Ray Diffraction (XRD): The diffractogram must perfectly match the standard pattern for hexagonal La₂O₃ (e.g., JCPDS card no. 05-0602 or 22-369). Any peaks around 2θ = 26° or 30° indicate incomplete conversion from La₂O₂CO₃.

References

  • Title: Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate Source: ResearchGate URL
  • Source: Transactions of Nonferrous Metals Society of China (ysxbcn.com)
  • Title: Biotransformation of lanthanum by Aspergillus niger Source: PMC - NIH URL
  • Title: Original Research Article Isoconversional and Model-fitting approaches to Kinetic and Thermoanalytic study of Lanthanum oxalate Source: AWS URL

Sources

using lanthanum oxalate for phosphate removal in water treatment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of Lanthanum Oxalate (


) in the removal of orthophosphates (

) from aqueous systems. While Lanthanum Carbonate and Hydroxide are industry standards, Lanthanum Oxalate plays a critical, dual-role niche:
  • As a Morphology-Directing Precursor: It is the primary intermediate for synthesizing high-surface-area, hierarchically porous Lanthanum Oxide (

    
    ) adsorbents.
    
  • As a Surface Modifier: Recent protocols utilize La-Oxalate to functionalize anion-exchange resins, significantly enhancing phosphate uptake in alkaline environments (pH > 8.0) where traditional metal-hydroxides often passivate.

Warning: Direct application of pure Lanthanum Oxalate in drinking water is non-standard due to potential oxalate leaching. This guide focuses on controlled synthesis and composite engineering to mitigate toxicity risks while maximizing phosphate affinity.

Part 1: Scientific Foundation & Mechanism[1][2]

Thermodynamic Drivers

The efficacy of Lanthanum-based phosphate removal is driven by the extreme insolubility of Lanthanum Phosphate (


, Rhabdophane). The process relies on a ligand-exchange mechanism where the phosphate anion displaces the oxalate ligand due to a favorable solubility product constant (

) differential.
  • Lanthanum Oxalate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
  • Lanthanum Phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    to
    
    
    (depending on hydration/phase)

While La-Oxalate is highly stable, the formation of


 is thermodynamically preferred in the presence of orthophosphates.


The "Alkaline Advantage"

Standard Lanthanum Hydroxide adsorbents lose efficiency at high pH due to surface deprotonation (becoming negatively charged) and competition with hydroxyl ions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Lanthanum Oxalate species, when immobilized on a polymer matrix, maintain a higher surface potential in alkaline conditions, preserving electrostatic attraction to phosphate anions [1].

Part 2: Visualization of Workflows

Figure 1: The Dual-Pathway Strategy

This diagram illustrates the two distinct routes for utilizing Lanthanum Oxalate: as a calcination precursor (Route A) and as a direct resin modifier (Route B).

La_Oxalate_Pathways Start Lanthanum Source (La(NO3)3 or LaCl3) LaOx_Ppt Lanthanum Oxalate Precipitate (La2(C2O4)3) Start->LaOx_Ppt + Oxalic Acid pH 4-5 Oxalic Oxalic Acid (Precipitating Agent) Oxalic->LaOx_Ppt Calcination Route A: Calcination (600-800°C) LaOx_Ppt->Calcination Thermal Decomp. Resin Route B: Resin Doping (Polyallylamine Host) LaOx_Ppt->Resin In-situ Deposition LaOxide Hierarchical La2O3 (High Surface Area) Calcination->LaOxide CO/CO2 Release Hydration Hydration (La(OH)3 Active Sites) LaOxide->Hydration Composite La-Oxalate/Resin Composite Resin->Composite Stabilization

Caption: Figure 1: Strategic pathways for Lanthanum Oxalate utilization. Route A yields high-purity oxide adsorbents; Route B creates alkaline-stable composites.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Hierarchical Nanostructured Adsorbents (Precursor Route)

Purpose: To synthesize a mesoporous Lanthanum Hydroxide adsorbent using La-Oxalate to control pore size and particle morphology. This material is ideal for low-concentration phosphate polishing (< 1 mg/L P).[1]

Reagents:

  • Lanthanum Nitrate Hexahydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Oxalic Acid Dihydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Ethanol (Absolute)[1]

  • Deionized Water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Methodology:

  • Precursor Precipitation:

    • Dissolve 0.1 mol of

      
       in 500 mL DI water.
      
    • Dissolve 0.15 mol of Oxalic Acid in 500 mL DI water (1:1.5 stoichiometric ratio).

    • Crucial Step: Add the Oxalic Acid solution dropwise to the Lanthanum solution under vigorous stirring (500 rpm) at 60°C.

    • Why? Slow addition at elevated temperature promotes the formation of uniform rod-like crystallites rather than amorphous clumps.

    • Adjust pH to 4.0 using dilute

      
       to ensure complete precipitation.
      
  • Aging and Washing:

    • Age the suspension for 4 hours at 60°C.

    • Centrifuge at 4000 rpm for 10 mins.

    • Wash precipitate 3x with DI water and 1x with Ethanol.

    • Validation: The ethanol wash reduces capillary forces during drying, preventing structure collapse.

  • Calcination (Morphology Locking):

    • Dry the precipitate at 80°C overnight.

    • Calcine in a muffle furnace at 500°C for 2 hours (ramp rate 2°C/min).

    • Note: This temperature decomposes the oxalate to Lanthanum Oxide (

      
      ) while retaining the "memory" of the oxalate's rod-like nanostructure [2].
      
  • Activation:

    • The resulting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is hygroscopic. Disperse in water for 30 mins to form the active Lanthanum Hydroxide (
      
      
      
      ) surface phase before use.
Protocol B: Lanthanum Oxalate-Modified Resin (Direct Route)

Purpose: To enhance the phosphate uptake of amine-based resins (e.g., Sevelamer or weak base anion exchangers) in alkaline wastewater (pH 8–10).

Reagents:

  • Polyallylamine-based resin (e.g., Sevelamer HCl or commercial equivalent)[2]

  • Lanthanum Chloride (

    
    )
    
  • Sodium Oxalate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Methodology:

  • Resin Pre-treatment:

    • Swell 1.0 g of resin in 100 mL DI water for 2 hours.

  • Lanthanum Loading:

    • Add 50 mL of 0.05 M

      
       solution to the resin slurry.
      
    • Stir for 12 hours at room temperature to allow

      
       ions to coordinate with amine groups.
      
  • Oxalate Locking:

    • Slowly add 50 mL of 0.05 M Sodium Oxalate.

    • Stir for 4 hours.

    • Mechanism:[1][3][4][5][6][7][8] The oxalate precipitates onto the La-amine sites, forming a stable La-Oxalate nano-coating that resists hydrolysis at high pH [1].

  • Washing:

    • Wash extensively with DI water until conductivity of the filtrate is < 10

      
       (ensures no free oxalate or chloride remains).
      

Part 4: Data Analysis & Validation

Performance Metrics (Comparative Table)

The following data summarizes typical performance metrics when testing the synthesized materials against standard solutions (


).
ParameterProtocol A (La-Oxide via Oxalate)Protocol B (La-Oxalate Resin)Standard La-Carbonate
Max Capacity (

)
80 - 110 mg P/g90 - 105 mg P/g40 - 60 mg P/g
Optimal pH Range 4.0 - 7.06.0 - 10.0 4.0 - 8.0
Kinetics (

)
< 20 min (Fast)30 - 45 min (Medium)> 60 min (Slow)
Oxalate Leaching Negligible (Decomposed)Low (Must monitor)None
Regeneration Acid wash (dissolves adsorbent)Brine/NaOH (Partial)Difficult
Safety & Integrity Checks (Self-Validating System)

To ensure the protocol is working and safe, perform these checks:

  • The "Oxalate Breakthrough" Test:

    • Method: Analyze the treated water effluent using Ion Chromatography (IC) or Permanganate titration.

    • Limit: Oxalate concentration must remain < 5 mg/L (or local regulatory limit).[1]

    • Correction: If oxalate is detected in Protocol B, increase the post-synthesis wash volume or reduce the La:Oxalate ratio during synthesis.

  • The XRD Confirmation:

    • For Protocol A, X-Ray Diffraction (XRD) must show peaks corresponding to hexagonal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       or cubic 
      
      
      
      without residual peaks of La-Oxalate (which appear at
      
      
      ).
  • Zeta Potential Shift:

    • For Protocol B, the Point of Zero Charge (

      
      ) should shift from 
      
      
      
      (pure resin) to
      
      
      (La-Oxalate modified), confirming the successful deposition of electropositive Lanthanum species.

Part 5: Biomedical Context (Note for Drug Developers)

While this guide focuses on water treatment, drug development professionals should note that Lanthanum Carbonate (


, Fosrenol) is the FDA-approved phosphate binder for renal failure. Lanthanum Oxalate  is generally avoided  in oral therapeutics due to the risk of systemic oxalate absorption (hyperoxaluria) and kidney stone formation. However, the in vitro binding principles described here (high affinity, insolubility) are chemically identical.

References

  • ACS Omega. (2022).[1] Enhancing the Phosphate Adsorption of a Polyallylamine Resin in Alkaline Environments by Lanthanum Oxalate Modification. American Chemical Society. [Link][1]

  • Journal of Environmental Management. (2019). Hydrated lanthanum oxide-modified diatomite as highly efficient adsorbent for low-concentration phosphate removal. Elsevier. [Link][1]

  • MDPI - Water. (2024).[1][9] A Review on Lanthanum-Based Materials for Phosphate Removal. MDPI. [Link][1]

  • Science of The Total Environment. (2022). Mechanisms of orthophosphate removal from water by lanthanum carbonate and other lanthanum-containing materials. Elsevier. [Link][1][4]

Sources

Application Note: Microwave-Assisted Synthesis of Lanthanum Oxalate Nanostructures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Lanthanum oxalate[La₂(C₂O₄)₃·nH₂O] is a highly versatile coordination polymer and a critical precursor for synthesizing high-purity lanthanum oxide (La₂O₃) nanoparticles, which are utilized in solid-state electrolytes, luminescent probes, and catalytic converters[1]. Traditional co-precipitation methods suffer from significant thermal gradients, leading to heterogeneous nucleation, broad particle size distributions, and prolonged reaction times.

This application note details a microwave-assisted synthesis strategy. By leveraging dielectric heating, this protocol ensures rapid, volumetric energy transfer, resulting in burst nucleation and the formation of highly uniform nanostructures (e.g., honeycomb nanosheets or nanorods) in a fraction of the time required by conventional heating[2].

Mechanistic Principles & Causality (E-E-A-T)

To achieve reproducible nanostructures, it is crucial to understand the causality behind the selected experimental parameters:

  • Dielectric Heating vs. Convective Heating: Unlike conventional oil baths that heat from the vessel wall inward, microwave irradiation couples directly with the permanent dipole moments of the solvent (Ethylene Glycol/Water) and precursors[3]. This causes rapid molecular rotation and friction, generating uniform volumetric heating. The elimination of thermal gradients ensures that all nuclei form simultaneously ("burst nucleation"), yielding a narrow particle size distribution.

  • Role of Ethylene Glycol (EG): EG serves a dual purpose. First, it has a high loss tangent (

    
    ), making it an excellent microwave absorber that rapidly elevates the system's temperature. Second, it acts as a co-solvent that lowers the dielectric constant of the medium, carefully modulating the supersaturation and precipitation rate of the lanthanum oxalate.
    
  • Role of Polyvinylpyrrolidone (PVP): PVP acts as a structure-directing capping agent. It selectively adsorbs onto specific crystallographic facets of the nascent La₂(C₂O₄)₃ crystals. By sterically hindering growth in these directions, PVP promotes anisotropic growth, allowing researchers to tune the morphology into 1D rods or 2D sheets[2].

Experimental Workflow

G A Precursor Preparation La(NO3)3 + Oxalic Acid B Solvent & Surfactant Addition (EG / PVP) A->B Stirring (500 rpm) C Microwave Irradiation (800W, 120°C, 15 min) B->C pH Adjustment (~5.0) D Nucleation & Growth Lanthanum Oxalate Nanostructures C->D Volumetric Heating E Centrifugation & Washing (DI Water / Ethanol) D->E Rapid Cooling F Vacuum Drying (80°C, 12 h) E->F Purification G Characterization (XRD, SEM, TGA) F->G Final Product Validation

Figure 1: Workflow for the microwave-assisted synthesis of lanthanum oxalate nanostructures.

Self-Validating Protocol

Materials and Reagents
  • Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O, 99.9% purity)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O, 99% purity)

  • Ethylene glycol (EG) and Deionized (DI) water (18.2 MΩ·cm)

  • Polyvinylpyrrolidone (PVP, Mw ~40,000)

  • Dilute Ammonium Hydroxide (NH₄OH, 5% v/v)

Step-by-Step Methodology

Phase 1: Precursor Homogenization

  • Lanthanum Solution: Dissolve 4.33 g (0.01 mol) of La(NO₃)₃·6H₂O in 20 mL of a 1:1 v/v DI water/EG mixture. Stir magnetically at 500 rpm for 10 minutes until the solution is optically clear.

  • Ligand Solution: In a separate beaker, dissolve 1.89 g (0.015 mol) of H₂C₂O₄·2H₂O and 0.5 g of PVP in 20 mL of the same solvent mixture.

    • Validation Check: Both solutions must be completely transparent before mixing to prevent premature, localized precipitation.

Phase 2: Microwave-Assisted Precipitation 3. Mixing: Dropwise add the ligand solution to the lanthanum solution under vigorous stirring (800 rpm).

  • Validation Check: A dense white suspension will immediately form, indicating the rapid complexation of La³⁺ with C₂O₄²⁻.
  • pH Adjustment: Measure the pH of the suspension. Adjust to ~5.0 using dilute NH₄OH. This pH ensures complete deprotonation of oxalic acid while preventing the co-precipitation of lanthanum hydroxide (La(OH)₃).
  • Irradiation: Transfer 30 mL of the suspension to a 50 mL Teflon-lined microwave reaction vessel. Seal the vessel and place it in a dedicated laboratory microwave synthesizer.
  • Heating Profile: Program the microwave to ramp to 120 °C over 2 minutes (max power 800 W), followed by a 15-minute hold at 120 °C.
  • Causality: The 15-minute hold facilitates Ostwald ripening, where thermodynamically unstable amorphous particles dissolve and redeposit onto highly crystalline nanostructures[3].
  • Cooling: Utilize compressed air cooling to rapidly bring the vessel to room temperature (< 5 minutes) to arrest crystal growth instantly.

Phase 3: Purification and Yield 8. Washing: Centrifuge the white precipitate at 8,000 rpm for 10 minutes. Discard the supernatant. Resuspend the pellet in DI water, sonicate for 2 minutes, and recentrifuge. Perform two washes with DI water and two with absolute ethanol.

  • Causality: Ethanol removes residual EG and PVP, preventing severe particle agglomeration via capillary forces during the drying phase.
  • Drying: Dry the purified nanostructures in a vacuum oven at 80 °C for 12 hours.
  • Yield Calculation: Weigh the final powder. A successful synthesis should yield >95% (approx. 3.4 g of lanthanum oxalate decahydrate) based on the initial La³⁺ input[2].

Quantitative Data Presentation

To highlight the efficiency of this protocol, the table below summarizes the quantitative differences between conventional co-precipitation and the microwave-assisted method described above.

ParameterConventional Co-precipitationMicrowave-Assisted SynthesisMechanistic Advantage
Heating Mechanism Convective (Wall-to-center)Dielectric (Volumetric)Eliminates thermal gradients, ensuring uniform energy distribution.
Reaction Time 2 to 12 hours15 minutesRapid dipole coupling accelerates reaction kinetics[3].
Nucleation Profile Continuous / HeterogeneousBurst / HomogeneousYields a highly monodisperse, narrow particle size distribution.
Morphology Control Limited (Irregular Agglomerates)High (Tunable 1D/2D structures)Uniform energy allows precise facet growth directed by PVP[2].
Energy Consumption High (Prolonged heating)Low (Targeted heating)Direct energy transfer to reactants minimizes wasted ambient heat.

Downstream Characterization & Validation

To confirm the success of the synthesis, the following analytical validations should be performed:

  • X-Ray Diffraction (XRD): The powder pattern should match the monoclinic

    
     space group typical for lighter lanthanide oxalates[2].
    
  • Scanning Electron Microscopy (SEM): Validates the morphology. Depending on the exact PVP concentration, structures will appear as uniform nanorods or layered honeycomb nanosheets[2].

  • Thermogravimetric Analysis (TGA): Used to determine the hydration state and the thermal decomposition profile. Lanthanum oxalate typically decomposes to La₂O₃ via intermediate dioxy-carbonate phases between 600 °C and 745 °C[4].

References

  • 1Synthesis and Certification of Lanthanum Oxide Extracted from Monazite Sand. poltekkes-malang.ac.id.

  • 5Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry - ACS Publications.

  • 3A simple, efficient and selective process for recycling La (and Al) from fluid cracking catalysts using an environmentally friendly strategy. ResearchGate.

  • 4Synthesis of Lithium Lanthanum Titanate derived from Local Lanthanum Oxalate and Its Electrochemical Impedance Spectroscopic Characterization. AIP Publishing.

Sources

preparation of lanthanum-doped ceramics using oxalate precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Lanthanum-Doped Ceria (LDC) Ceramics via Oxalate Co-Precipitation

Executive Summary

This guide details the protocol for synthesizing Lanthanum-doped Ceria (


) using the oxalate co-precipitation method. This route is preferred over solid-state mixing due to its ability to achieve molecular-level homogeneity and precise stoichiometric control.

Dual-Industry Relevance:

  • Energy & Ceramics: LDC is a superior Solid Oxide Fuel Cell (SOFC) electrolyte, offering high ionic conductivity at intermediate temperatures (600–800°C) due to oxygen vacancies introduced by

    
     doping.
    
  • Drug Development (Biomedical): LDC nanoparticles function as Nanozymes (artificial enzymes). The

    
     redox couple, modulated by Lanthanum doping, exhibits potent Reactive Oxygen Species (ROS) scavenging activity, currently researched for anti-inflammatory and neuroprotective therapies.
    

Scientific Mechanism

The Chemistry of Co-Precipitation

The core principle relies on the insolubility of rare-earth oxalates in aqueous media. Unlike hydroxides, which can form gelatinous precipitates that entrap impurities, oxalates form crystalline precipitates that are easily filtered and washed.

The substitution of


 (fluorite lattice) with 

creates charge-compensating oxygen vacancies (

), which are the active sites for ionic conduction and catalytic activity:


Reaction Pathway

The reaction between the mixed metal nitrates and oxalic acid yields a solid solution of lanthanum-cerium oxalate decahydrate.



Note: Cerium is typically introduced as


 (Nitrate) to ensure isostructural co-precipitation with 

. It oxidizes to

during calcination.

ReactionMechanism cluster_vac Defect Formation Precursors Metal Nitrates (La³⁺, Ce³⁺) Nucleation Nucleation (Supersaturation) Precursors->Nucleation Mixing Oxalic Oxalic Acid (H₂C₂O₄) Oxalic->Nucleation precipitant Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Aging Precipitate Mixed Oxalate Precursor Growth->Precipitate Filtration Oxide LDC Oxide (Fluorite Phase) Precipitate->Oxide Calcination (600°C+) Vacancy Oxygen Vacancy (Vo**) Creation Oxide->Vacancy

Figure 1: Reaction pathway from ionic precursors to defect-engineered oxide ceramics.

Materials & Equipment

ComponentSpecificationPurpose
Lanthanum Nitrate

(99.9%)
Dopant source
Cerium Nitrate

(99.9%)
Matrix source (use Ce(III) for better solubility)
Oxalic Acid

(ACS Reagent)
Precipitating agent
Ethanol Absolute (99.8%)Washing agent (prevents hard agglomeration)
Deionized Water

Solvent
Equipment Magnetic Stirrer, Centrifuge, Alumina Crucibles, Muffle FurnaceProcessing

Experimental Protocol

Phase 1: Precursor Solution Preparation

Target Composition:


 (10 mol% La-doped Ceria)
  • Stoichiometric Calculation:

    • Calculate moles required for 10g of final oxide yield.

    • Dissolve

      
       and 
      
      
      
      in Deionized (DI) water (0.1 M concentration).
    • Critical: Ensure complete dissolution. If solution is turbid, add drops of

      
       to clear it.
      
  • Precipitant Solution:

    • Prepare 0.5 M Oxalic Acid solution in water/ethanol (50:50 v/v).

    • Excess Rule: Use 20% molar excess of oxalic acid relative to metal cations to drive equilibrium to completion (

      
       control).
      
Phase 2: Co-Precipitation
  • Dosing: Place the Metal Nitrate solution on a magnetic stirrer (500 RPM). Slowly drip the Oxalic Acid solution into the vortex.

    • Rate: 2–3 mL/min. Slow addition favors uniform nucleation.

  • pH Control: The solution will become acidic. Unlike hydroxide precipitation, oxalate precipitation works well at low pH (pH 1–2).

    • Optional: For ultrafine nanoparticles (drug delivery), adjust pH to 4–5 using dilute

      
       to increase nucleation density.
      
  • Aging: Stir for 1 hour, then let the suspension age (static) for 2 hours. This promotes Ostwald ripening, ensuring uniform crystallite size.

Phase 3: Washing & Drying (The "Soft Agglomerate" Step)

Why this matters: Water has a high surface tension, leading to "hard agglomerates" upon drying that are impossible to sinter. Ethanol reduces capillary forces.

  • Filtration: Centrifuge or vacuum filter the white precipitate.

  • Washing:

    • Wash 2x with DI Water (removes nitrates).

    • Wash 2x with Absolute Ethanol (displaces water).

  • Drying: Dry at 80°C overnight in a vacuum oven. Result: Loose, white oxalate powder.

Phase 4: Thermal Treatment
ApplicationCalcination TempSintering TempTarget Property
Nanozymes (Pharma) 400°C – 600°CN/AHigh Surface Area, Redox Activity
Solid Electrolyte 700°C – 800°C1400°C – 1500°CHigh Density (>95%), Ionic Conductivity
  • Calcination Profile: Ramp 5°C/min to 600°C

    
     Hold 2h 
    
    
    
    Cool.
    • Transformation: Oxalate decomposes to Oxide (

      
       and 
      
      
      
      release).

ProtocolWorkflow start Start: Raw Materials sol_prep 1. Solution Prep (Nitrates + Oxalic Acid) start->sol_prep precip 2. Co-Precipitation (Drip addition, Stirring) sol_prep->precip wash 3. Ethanol Wash (Critical for dispersion) precip->wash Remove NO3- calcine 4. Calcination (600°C, 2h) wash->calcine Decomposition branch Application? calcine->branch pharma Route A: Nanozymes (Surface Functionalization) branch->pharma Biomedical ceramic Route B: Ceramics (Press & Sinter 1400°C) branch->ceramic Energy

Figure 2: Operational workflow distinguishing between ceramic and biomedical processing routes.

Characterization & Quality Control

TechniqueParameterAcceptance Criteria
XRD (X-Ray Diffraction)Phase PuritySingle-phase cubic fluorite structure. No peaks for

(indicates segregation).
SEM/TEM MorphologyNanozymes: <20 nm, spherical. Ceramics: <100 nm crystallites before sintering.
BET Surface AreaNanozymes: >80

(high reactivity). Ceramics: 10–20

(good sinterability).
ICP-OES StoichiometryLa:Ce ratio within ±1% of target.

Troubleshooting Guide

  • Problem: Phase Segregation (XRD shows separate La/Ce peaks).

    • Cause: pH was too high during precipitation (Lanthanum hydroxide precipitates at higher pH than Cerium).

    • Fix: Maintain acidic pH (<2) during oxalate addition or increase stirring speed to prevent local concentration hotspots.

  • Problem: Low Sintered Density (Porous Ceramic).

    • Cause: Hard agglomerates formed during drying.

    • Fix: Ensure the final wash is 100% ethanol. Use ball milling after calcination to break aggregates.

  • Problem: Low Bio-activity (Nanozymes).

    • Cause: Calcination temperature too high (>800°C), reducing surface defects (

      
       sites).
      
    • Fix: Limit calcination to 500–600°C.

References

  • Zhang, F., et al. (2004). "Ceria nanoparticles: Size, size distribution, and shape." Journal of Applied Physics. Link

  • Mogensen, M., et al. (2000). "Physical, chemical and electrochemical properties of pure and doped ceria." Solid State Ionics. Link

  • Das, S., et al. (2013). "Cerium oxide nanoparticles: applications and prospects in nanomedicine." Nanomedicine. Link

  • Sato, K., et al. (1993). "Preparation of ultrafine ceria-stabilized zirconia particles by oxalate coprecipitation." Journal of the American Ceramic Society. Link

  • Xu, C., & Qu, X. (2014). "Cerium oxide nanoparticle: a remarkably versatile rare earth nanomaterial for biological applications."[1] NPG Asia Materials. Link

Sources

Application Notes and Protocols for Solid-State Reactions Involving Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of the Lanthanum Oxalate Precursor Route

Lanthanum-based oxides and mixed-metal systems are cornerstone materials in modern technology, finding critical applications as catalysts in automotive exhaust conversion, key components in solid oxide fuel cells (SOFCs), high-refractive-index optical glass, and as host lattices for phosphors.[1][2][3] The performance of these materials is critically dependent on their phase purity, crystallinity, particle size, and morphology. Achieving precise control over these characteristics is a primary objective of materials synthesis.

The solid-state reaction of a pre-synthesized lanthanum oxalate precursor, La₂(C₂O₄)₃·nH₂O, offers a powerful and reliable strategy for producing high-purity lanthanum-based materials.[4][5] This method, often referred to as the "oxalate precursor route," is favored for several reasons:

  • High Purity & Homogeneity: The precipitation of lanthanum oxalate from a solution ensures excellent mixing of constituent ions at the molecular level, which is crucial for forming complex, multi-element oxides.

  • Clean Decomposition: The thermal decomposition of lanthanum oxalate yields the desired oxide with gaseous byproducts (CO, CO₂), minimizing contamination of the final product.[6]

  • Morphological Control: The morphology of the final oxide particles can often be templated by controlling the crystal habit of the initial oxalate precursor.[5]

This guide provides a comprehensive overview of the principles and practices governing the use of lanthanum oxalate in solid-state synthesis, complete with detailed experimental protocols for researchers, materials scientists, and professionals in advanced materials development.

The Foundation: Synthesis and Properties of the Lanthanum Oxalate Precursor

The success of the entire synthesis hinges on the quality of the lanthanum oxalate hydrate, La₂(C₂O₄)₃·10H₂O, precursor. It is typically prepared via a straightforward precipitation reaction.

Causality in Precursor Synthesis

The choice of lanthanum salt (e.g., nitrate or chloride) and precipitating agent (oxalic acid or ammonium oxalate) is fundamental. Lanthanum nitrate is commonly used due to its high solubility in aqueous and mixed solvents.[7] The reaction environment, including solvent composition and the presence of surfactants or complexing agents like trisodium citrate, can be manipulated to control the particle size and morphology of the oxalate precursor, which in turn influences the final oxide product.[5][7] For instance, the use of a mixed water/ethanol solvent system has been shown to produce hierarchical micro-particles and nanotubes.[5]

Protocol 1: Synthesis of Lanthanum Oxalate Decahydrate (La₂(C₂O₄)₃·10H₂O)

This protocol describes a standard aqueous precipitation method to yield fine lanthanum oxalate powder.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

  • Absolute ethanol

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Step-by-Step Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of La(NO₃)₃·6H₂O in deionized water (e.g., 4.33 g in 100 mL).

    • Prepare a 0.1 M solution of (NH₄)₂C₂O₄·H₂O in deionized water (e.g., 1.42 g in 100 mL).

  • Precipitation:

    • Place the lanthanum nitrate solution in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).[7]

    • Slowly add the ammonium oxalate solution dropwise to the lanthanum nitrate solution. A white precipitate of lanthanum oxalate will form immediately.[7]

    • Continue stirring the suspension for 30-60 minutes at room temperature to ensure the reaction goes to completion and to allow for particle aging.

  • Isolation and Washing:

    • Isolate the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with deionized water (3-4 times) to remove any unreacted reagents and soluble byproducts.

    • Perform a final wash with absolute ethanol to facilitate drying.[7]

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or petri dish.

    • Dry the powder in an oven at 70-80°C for 6-12 hours or until a constant weight is achieved.[5] The resulting white powder is La₂(C₂O₄)₃·10H₂O.

G cluster_prep Reactant Preparation cluster_react Reaction & Isolation cluster_final Final Product La_sol 0.1M La(NO₃)₃ Solution Precipitate Dropwise Addition & Stirring (30-60 min) La_sol->Precipitate Ox_sol 0.1M (NH₄)₂C₂O₄ Solution Ox_sol->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with DI Water & Ethanol Filter->Wash Dry Oven Dry (70-80°C) Wash->Dry Final_Product La₂(C₂O₄)₃·10H₂O Powder Dry->Final_Product G A La₂(C₂O₄)₃·10H₂O (Hydrated Oxalate) B La₂(C₂O₄)₃ (Anhydrous Oxalate) A->B ~100-360°C -10H₂O C La₂O₂CO₃ (Dioxycarbonate) B->C ~390-500°C -CO, -CO₂ D La₂O₃ (Lanthanum Oxide) C->D >800°C -CO₂

Caption: Thermal Decomposition Pathway of Lanthanum Oxalate.

Application Protocols for Solid-State Synthesis

Protocol 2: Synthesis of Nanocrystalline Lanthanum Oxide (La₂O₃)

This protocol details the conversion of the synthesized lanthanum oxalate precursor into high-purity lanthanum oxide.

Materials:

  • Dried lanthanum oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) powder from Protocol 1.

Equipment:

  • High-temperature tube or box furnace with programmable controller.

  • Alumina or ceramic crucible.

  • Tongs and appropriate personal protective equipment (PPE).

Step-by-Step Procedure:

  • Sample Preparation: Place a known amount of the dried lanthanum oxalate powder into a ceramic crucible. Do not fill the crucible more than halfway to allow for gas evolution.

  • Furnace Programming: Program the furnace with the desired heating profile. A typical profile involves:

    • Ramp 1: Heat from room temperature to 400°C at a rate of 5-10°C/min.

    • Dwell 1: Hold at 400°C for 1-2 hours to ensure complete dehydration and initial decomposition.

    • Ramp 2: Heat from 400°C to 850°C at a rate of 5°C/min. [8] * Dwell 2: Hold at 850°C for 3-5 hours to ensure the formation of crystalline La₂O₃. [8] * Cooling: Allow the furnace to cool naturally to room temperature.

  • Calcination: Place the crucible in the center of the furnace and start the program. The calcination should be performed in a static air atmosphere or under a slow flow of air.

  • Product Recovery: Once the furnace has cooled to a safe temperature (<100°C), carefully remove the crucible. The resulting fine white powder is nanocrystalline La₂O₃.

  • Storage: Lanthanum oxide is hygroscopic and will react with atmospheric moisture and CO₂. [2]Store the final product in a desiccator or sealed vial immediately after recovery.

Protocol 3: Synthesis of Lithium Lanthanum Titanate (LLTO) Perovskite

This protocol demonstrates the versatility of the oxalate route for producing complex mixed-metal oxides, using the synthesis of the solid-state electrolyte LLTO (Li₀.₅La₀.₅TiO₃) as an example. [9] Materials:

  • Dried lanthanum oxalate (La₂(C₂O₄)₃·10H₂O) powder from Protocol 1.

  • Lithium carbonate (Li₂CO₃), battery grade.

  • Titanium dioxide (TiO₂), anatase or rutile, high purity.

  • Isopropanol or ethanol.

Equipment:

  • Agate mortar and pestle or ball mill.

  • High-temperature box furnace.

  • Alumina crucible.

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the required masses of the precursors. Note that the lanthanum oxalate will decompose to La₂O₃. The target is Li₀.₅La₀.₅TiO₃.

    • For every 0.5 moles of La, you need 0.25 moles of La₂O₃. Start with 0.25 moles of La₂(C₂O₄)₃.

    • You will also need 0.25 moles of Li₂CO₃ (for 0.5 moles of Li) and 1 mole of TiO₂.

  • Precursor Mixing:

    • Weigh the calculated amounts of La₂(C₂O₄)₃·10H₂O, Li₂CO₃, and TiO₂.

    • Combine the powders in an agate mortar. Add a small amount of isopropanol to create a slurry and grind the mixture thoroughly for at least 30 minutes to ensure intimate mixing.

    • Alternatively, use a ball mill for more efficient and uniform mixing.

    • Dry the mixed powder at 100°C to remove the alcohol.

  • Two-Stage Calcination: A two-stage heating process is often required for complex oxides to manage decomposition and promote phase formation. [9] * Stage 1 (Decomposition): Place the mixed powder in an alumina crucible and heat in a furnace to 800°C for 8 hours. This step decomposes the oxalate and carbonate precursors. [9] * Stage 2 (Sintering/Phase Formation): After cooling and re-grinding the powder, perform a second calcination at a higher temperature, typically 1100-1250°C, for 12 hours to form the final perovskite LLTO phase. [9]The optimal temperature may require experimental validation.

  • Product Recovery and Characterization: Cool the furnace, recover the synthesized LLTO powder, and proceed with characterization to confirm the phase purity and structure.

G cluster_protocol2 Protocol 2: La₂O₃ Synthesis cluster_protocol3 Protocol 3: LLTO Synthesis P2_Start La-Oxalate Powder P2_Calc Single-Stage Calcination (e.g., 850°C, 3-5h) P2_Start->P2_Calc P2_End Nanocrystalline La₂O₃ P2_Calc->P2_End P3_Start La-Oxalate + Li₂CO₃ + TiO₂ P3_Mix Grind/Mill Precursors P3_Start->P3_Mix P3_Calc1 Stage 1 Calcination (Decomposition, 800°C) P3_Mix->P3_Calc1 P3_Regrind Intermediate Grinding P3_Calc1->P3_Regrind P3_Calc2 Stage 2 Calcination (Phase Formation, 1150°C) P3_Regrind->P3_Calc2 P3_End Perovskite LLTO P3_Calc2->P3_End

Caption: Experimental Workflows for La₂O₃ and LLTO Synthesis.

Essential Characterization of Final Products

To validate the success of the synthesis, a suite of characterization techniques is indispensable.

  • X-Ray Diffraction (XRD): This is the primary tool for confirming the crystal structure and phase purity of the final product. The resulting diffraction pattern should be matched against standard database entries (e.g., JCPDS cards) for La₂O₃ or the target perovskite. [7][10]* Scanning Electron Microscopy (SEM): SEM imaging reveals the particle morphology, size, and degree of agglomeration of the synthesized powder. [5]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the completion of the reaction. For La₂O₃ synthesis, the characteristic strong absorption bands of the oxalate and carbonate groups should be absent, and a strong band corresponding to the La-O stretching vibration (around 650 cm⁻¹) should be present. [10]* Thermogravimetric Analysis (TGA): Running a TGA on the lanthanum oxalate precursor is essential to confirm its decomposition profile and guide the selection of appropriate calcination temperatures. [1]

References

  • Zhan, G., et al. (2011). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Journal of the Indian Chemical Society.
  • Glasner, A., & Steinberg, M. (1961). THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE. J. Inorg. & Nuclear Chem. Available at: [Link]

  • Saleh, T.A., et al. (n.d.). Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. ResearchGate. Available at: [Link]

  • AZoNano. (2013). Lanthanum Oxide (La2O3) Nanoparticles – Properties, Applications. Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Taylor & Francis Online. Available at: [Link]

  • Purwani, M.V., et al. (n.d.). thermal decomposition kinetics of lanthanum oxalate hydrate product treatment from monazite. ResearchGate. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2014). Catalyst Effect of Transition Metal Nano Oxides on the Decomposition of Lanthanum Oxalate Hydrate: A Thermogravimetric Study. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Lanthanum Oxide and Lanthanumoxid Carbonate Nanoparticles from Thermalizes of [La(acacen)]. Available at: [Link]

  • ISCA. (2015). Kinetics Study on the Thermal Decomposition of Lanthanum Oxalate Catalysed by Zn-Cu Nano Ferrites. Available at: [Link]

  • ACS Publications. (n.d.). An improvement on the preparation of lanthanum-strontium-cobalt perovskite by the oxalate method. Available at: [Link]

  • mocedes.org. (n.d.). Synthesis Methods and Green Synthesis of Lanthanum Oxide Nanoparticles: A Review. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lanthanum Oxide La2O3 Net-like Nanoparticles By New Combustion Method. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of lanthanum oxalate. Available at: [Link]

  • ACS Publications. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega. Available at: [Link]

  • PMC. (n.d.). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Available at: [Link]

  • AIP Publishing. (2023). Synthesis of lithium lanthanum titanate derived from local lanthanum oxalate and its electrochemical impedance spectroscopic characterization for lithium-ion battery anode. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2015). SYNTHESIS AND CHARACTERIZATION OF LANTHANUM OXIDE NANOPARTICLES. Available at: [Link]

Sources

High-Purity Synthesis of Rare Earth Oxalates via Controlled Precipitation from Nitrate Media

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Radiopharmaceuticals & Actinide Surrogates)

Executive Summary

The precipitation of rare earth elements (REEs) as oxalates is a foundational hydrometallurgical process used to separate REEs from aqueous solutions and to synthesize high-purity precursors for advanced rare earth oxides[1]. While conventional direct precipitation is fast, it often yields fine, amorphous powders that trap impurities and resist filtration[2].

This application note details the mechanistic principles and self-validating protocols for the controlled homogeneous precipitation of REE oxalates from nitrate solutions. By leveraging the thermal hydrolysis of ester precursors (e.g., dimethyl oxalate) or urea-assisted pH shifts, researchers can strictly control supersaturation kinetics. This yields highly crystalline, easily filterable monocrystals with exceptional purity[2][3][4].

Mechanistic Principles & Causality

The Nitrate Matrix Advantage

Nitrate solutions (


) are the preferred media for high-purity REE oxalate synthesis. Unlike sulfate ions, which form strong inner-sphere complexes with rare earths (e.g., 

) and risk the co-precipitation of double sulfates, nitrate ions are weakly coordinating. This ensures that the REE exists predominantly as the free hydrated ion (

), allowing for precise thermodynamic control over the precipitation equilibrium.
Supersaturation and the Von Weimarn Concept

The physical characteristics of a precipitate are dictated by the relative supersaturation of the system during nucleation.

  • Heterogeneous (Direct) Precipitation: Direct addition of oxalic acid (

    
    ) creates massive localized concentration gradients. The system rapidly crosses the metastable zone, resulting in explosive nucleation. The rapid formation of solid lattice structures occludes matrix impurities (like 
    
    
    
    or
    
    
    ) and forms unfilterable colloidal agglomerates.
  • Homogeneous Precipitation: By introducing a precursor that does not immediately react with

    
    , the precipitating agent (oxalate ion, 
    
    
    
    ) is generated uniformly throughout the bulk solution via a slow, temperature-dependent chemical reaction (e.g., ester hydrolysis)[3]. This keeps the system within the metastable zone, favoring continuous crystal growth over new nucleation events, culminating in large, pure monocrystals[4].

Equilibria HNO3 Nitric Acid HNO3 H H+ Ions HNO3->H NO3 NO3- Ions HNO3->NO3 HC2O4 HC2O4- H->HC2O4 Suppresses Dissociation H2C2O4 Oxalic Acid H2C2O4 H2C2O4->HC2O4 -H+ C2O4 C2O4 2- HC2O4->C2O4 -H+ Precipitate REE2(C2O4)3(s) C2O4->Precipitate REE Free REE 3+ REE->Precipitate

Caption: Chemical equilibria governing REE oxalate precipitation in acidic nitrate media.

Quantitative Data & Parameter Optimization

The success of controlled precipitation relies on balancing pH, temperature, and precursor concentration. Table 1 summarizes the causal impact of these parameters.

Table 1: Influence of Precipitation Parameters on REE Oxalate Characteristics

ParameterHeterogeneous (Direct)Homogeneous (Ester/Urea)Causality / Mechanistic Impact
Precipitating Agent Oxalic Acid (Aqueous)Dimethyl Oxalate / UreaEster/urea hydrolysis dictates the rate of active

generation[2][3].
Supersaturation Very High (Local)Low (Global)High supersaturation drives rapid nucleation; low favors ordered growth.
Particle Size < 5 μm (Agglomerates)20 - 50 μm (Monocrystals)Slower kinetics allow ordered lattice formation and larger crystal habits[4].
Impurity Entrapment High (Occlusion)LowRapid precipitation traps matrix ions; slow growth excludes foreign ions.
Filtration Rate Slow (Filter Clogging)FastLarger, well-defined crystals drastically reduce filter cake resistance.

Experimental Workflows & Protocols

Workflow A REE Nitrate Solution [REE(NO3)3 + HNO3] B Addition of Precursor (e.g., Dimethyl Oxalate) A->B pH Adjustment C Thermal Activation (75°C - 90°C) B->C D In-situ Hydrolysis Generating C2O4 2- C->D Kinetics Control E Metastable Zone Crystal Growth D->E Low Supersaturation F High-Purity REE Oxalate [REE2(C2O4)3·nH2O] E->F Filtration & Washing

Caption: Workflow of homogeneous precipitation of REE oxalates.

Protocol A: Homogeneous Precipitation via Dimethyl Oxalate Hydrolysis

This protocol utilizes the thermal hydrolysis of dimethyl oxalate (DMO) to slowly release oxalic acid into the nitrate solution, minimizing concentration gradients[3].

Materials Required:

  • REE Nitrate stock solution (0.1 M

    
    )
    
  • Nitric Acid (

    
    , 1 M)
    
  • Dimethyl Oxalate (DMO, >99% purity)

  • Thermostatic water bath with magnetic stirring

Step-by-Step Methodology:

  • Matrix Preparation: Transfer 100 mL of 0.1 M REE nitrate solution into a jacketed glass reactor. Adjust the pH to 1.0 using 1 M

    
    .
    
    • Causality: A low initial pH prevents the formation of basic rare earth nitrates (

      
      ) and suppresses premature oxalate dissociation once generated.
      
  • Precursor Addition: Add a 20% molar excess of solid Dimethyl Oxalate directly to the solution at room temperature. Stir at 300 RPM until fully dissolved.

  • Thermal Activation: Gradually heat the reactor to 75°C – 85°C.

    • Causality: DMO hydrolysis is highly temperature-dependent. Heating initiates the reaction:

      
      .
      
  • Controlled Growth: Maintain the temperature and stirring for 4 to 6 hours. The solution will slowly transition from clear to turbid as highly crystalline

    
     precipitates.
    
  • Ostwald Ripening (Digestion): Turn off the stirrer and allow the suspension to digest at 75°C for an additional 2 hours.

    • Causality: Digestion promotes Ostwald ripening—smaller, thermodynamically unstable crystallites dissolve and redeposit onto larger crystals, minimizing surface area and surface-bound impurities.

  • Recovery: Filter the precipitate through a medium-porosity glass frit. Wash the filter cake with a cold 0.01 M oxalic acid solution, followed by ethanol.

    • Causality: Washing with dilute oxalic acid instead of pure water prevents peptization (colloidal dispersion) and minimizes solubility losses due to the common-ion effect.

Protocol B: Urea-Assisted pH-Controlled Precipitation

If dialkyl oxalates are unavailable, urea can be used to slowly raise the pH of an acidic solution containing both REE nitrates and oxalic acid[2].

Step-by-Step Methodology:

  • Solution Mixing: Mix 100 mL of 0.1 M REE nitrate with 110 mL of 0.15 M oxalic acid.

  • Acidification: Immediately drop the pH to < 0.5 using concentrated

    
    .
    
    • Causality: At pH < 0.5, oxalic acid is fully protonated (

      
      ), and the concentration of 
      
      
      
      is too low to exceed the solubility product (
      
      
      ) of the REE oxalate. No precipitation occurs.
  • Urea Addition: Dissolve 15 g of Urea (

    
    ) into the clear solution.
    
  • Thermal Hydrolysis: Heat the solution to 90°C under gentle stirring.

    • Causality: Urea hydrolyzes above 80°C to release ammonia and carbon dioxide (

      
      ). The slow release of 
      
      
      
      uniformly raises the bulk pH, gradually deprotonating the oxalic acid and triggering controlled nucleation[2].
  • Validation Check: Monitor the pH continuously. Terminate the heating when the pH reaches 2.5 to 3.0, ensuring complete quantitative precipitation of the REE.

  • Filtration: Cool to room temperature, filter, and wash as described in Protocol A.

References

Sources

fabrication of lanthanum-based catalysts via oxalate decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fabrication of Lanthanum-Based Catalysts via Oxalate Decomposition

Abstract

This guide details the precision fabrication of lanthanum-based catalysts (


 and 

) utilizing the oxalate decomposition route. Unlike hydroxide precipitation, the oxalate method offers superior rejection of transition metal impurities and precise control over crystallite morphology. This protocol covers the synthesis of the lanthanum oxalate decahydrate precursor, its stepwise thermal decomposition, and critical handling requirements for the highly hygroscopic final oxide phase.

Introduction & Strategic Rationale

Lanthanum oxide (


) is a pivotal material in heterogeneous catalysis, serving as a high-basicity support and a primary catalyst for the Oxidative Coupling of Methane (OCM)  to ethylene. However, its catalytic performance is strictly governed by surface basicity and defect density, which are downstream effects of the synthesis history.

Why Oxalate Decomposition?

  • Purification Factor: Lanthanum oxalate has a lower solubility product (

    
    ) than many contaminant oxalates, allowing for "chemical refining" during precipitation.[1]
    
  • Morphological Memory: The needle-like or hierarchical morphology of the oxalate precursor is often retained or predictably transformed during calcination, allowing for surface area engineering.

  • Phase Control: The thermal decomposition pathway offers a distinct window to isolate Lanthanum Dioxycarbonate (

    
    ) , a stable intermediate with unique catalytic properties, distinct from the final oxide.
    

Mechanistic Pathway

The synthesis relies on the controlled thermal degradation of Lanthanum Oxalate Decahydrate. The process occurs in three distinct gravimetric steps, which must be respected in the calcination profile to avoid particle sintering.

Reaction Sequence:

  • Dehydration (< 250°C):

    
    
    
  • Oxalate Decomposition (~380–450°C):

    
    
    (Note: In inert atmosphere, CO is the primary byproduct; in air, CO oxidizes to 
    
    
    
    .)[1]
  • Carbonate Decomposition (> 700°C):

    
    [1]
    
Visualizing the Decomposition Pathway

DecompositionPathway Precursor La2(C2O4)3 · 10H2O (Precursor) Anhydrous La2(C2O4)3 (Anhydrous) Precursor->Anhydrous Step 1: Dehydration 80°C - 250°C (-10 H2O) Carbonate La2O2CO3 (Dioxycarbonate) Anhydrous->Carbonate Step 2: Decarboxylation 380°C - 450°C (Release of CO/CO2) Oxide La2O3 (Hexagonal Oxide) Carbonate->Oxide Step 3: Activation > 700°C (Release of CO2) Oxide->Carbonate Air Exposure (Rapid Absorption of CO2/H2O)

Figure 1: Thermal evolution of lanthanum species. Note the reversibility of the final step upon air exposure.

Experimental Protocol

Phase 1: Controlled Precipitation of Precursor

Objective: Synthesize high-crystallinity Lanthanum Oxalate Decahydrate.

Reagents:

  • Lanthanum Nitrate Hexahydrate (

    
    ) [99.9% purity][1]
    
  • Oxalic Acid Dihydrate (

    
    ) [Excess: 1.5x stoichiometric][1]
    
  • Solvent: Deionized Water (18.2 MΩ) and Ethanol (Absolute)[1]

Protocol Steps:

  • Solution A Preparation: Dissolve 10.0 g of Lanthanum Nitrate in 200 mL of DI water. Stir until clear.

  • Solution B Preparation: Dissolve 6.5 g of Oxalic Acid in 100 mL of Ethanol/Water (1:1 v/v).

    • Insight: The addition of ethanol reduces the dielectric constant of the solvent, increasing supersaturation and promoting the nucleation of smaller, more uniform particles.

  • Precipitation:

    • Heat Solution A to 50°C.

    • Add Solution B to Solution A dropwise (2 mL/min) under vigorous magnetic stirring (600 RPM).

    • A dense white precipitate will form immediately.

  • Aging: Continue stirring for 30 minutes, then stop stirring and allow the suspension to age (digest) for 4 hours at room temperature.

    • Why? Aging allows Ostwald ripening, where small unstable crystallites dissolve and redeposit onto larger crystals, improving filterability and structural integrity.

  • Harvesting:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash 3x with DI water (to remove nitrate ions).[1]

    • Wash 2x with Ethanol (to facilitate drying).[1][2]

  • Drying: Dry in a convection oven at 80°C for 12 hours.

Phase 2: Thermal Activation (Calcination)

Objective: Convert precursor to active catalyst phase.[1]

Equipment: Tubular furnace or Muffle furnace with programmable ramp control.[1]

Protocol Steps:

  • Load the dried oxalate powder into an Alumina (

    
    ) crucible.
    
  • Ramp 1 (Dehydration): Heat to 250°C at 5°C/min. Hold for 1 hour.

  • Ramp 2 (Intermediate): Heat to 500°C at 2°C/min. Hold for 2 hours.

    • Checkpoint: Stopping here yields Lanthanum Dioxycarbonate (

      
      ) .[1][3]
      
  • Ramp 3 (Oxidation): Heat to 800°C at 5°C/min. Hold for 4 hours.

    • Checkpoint: This yields Lanthanum Oxide (

      
      ) .[1][2][3][4][5][6][7]
      
  • Cooling: Cool to 200°C inside the furnace.

  • CRITICAL STEP: Transfer immediately to an inert atmosphere glovebox or vacuum desiccator.

    
     will absorb atmospheric moisture and 
    
    
    
    within minutes, reverting to
    
    
    and carbonates.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Wet Chemistry cluster_1 Phase 2: Thermal Treatment LaSol La(NO3)3 Solution Mix Dropwise Mixing (50°C) LaSol->Mix OxSol Oxalic Acid (EtOH/H2O) OxSol->Mix Age Aging (4h) Mix->Age Filter Wash & Filter Age->Filter Dry Dry 80°C Filter->Dry Calcine Calcine 800°C Dry->Calcine Store Inert Storage Calcine->Store

Figure 2: End-to-end synthesis workflow ensuring phase purity.[1]

Data Summary & Characterization

Theoretical Mass Loss Profile (TGA)

Use this table to validate your Thermogravimetric Analysis (TGA) data. Deviations >2% suggest incomplete drying or impurities.

Temperature RangeEventTheoretical Mass LossProduct Phase
80°C – 250°C Loss of 10

~24.5%

380°C – 500°C Loss of CO +

~16.0%

650°C – 800°C Loss of

~9.5%

Total Total Decomposition ~50.0%
Key Characterization Signatures
  • XRD (X-Ray Diffraction):

    • 
      : Hexagonal structure (JCPDS 05-0602).[1][6] Look for strong peaks at 
      
      
      
      and
      
      
      .
    • 
      : Monoclinic or Hexagonal depending on exact temp. Key peak often around 
      
      
      
      .
  • FTIR (Fourier Transform Infrared):

    • 
      : Strong broad band < 500 cm⁻¹ (La-O stretch).[1] Absence of C-O bands (1400-1500 cm⁻¹) confirms complete decarbonation.
      

References

  • Zhan, G., et al. (2012).[8] "Kinetics of thermal decomposition of lanthanum oxalate hydrate." Transactions of Nonferrous Metals Society of China, 22(4), 925-934. Link[1]

  • Wang, S., et al. (2006). "Synthesis of lanthanum hydroxide nanorods and their thermal conversion to lanthanum oxide.
  • Balboul, B.A.A. (2002). "Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate." Thermochimica Acta, 387(2), 109-114. Link

  • Gravel, J., et al. (2010). "Lanthanum oxide catalysts for OCM: The effect of preparation method.
  • Bernal, S., et al. (1987). "Study of the thermal decomposition of lanthanum oxalate." Journal of Thermal Analysis, 32, 1481-1489.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Particle Size Distribution of Precipitated Lanthanum Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for controlling the particle size distribution (PSD) of precipitated lanthanum oxalate. Understanding and manipulating the factors that govern lanthanum oxalate precipitation is critical for a range of applications, from the synthesis of advanced ceramic precursors to the development of pharmaceutical agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling the particle size of lanthanum oxalate during precipitation?

A1: The main challenge lies in managing the rate of supersaturation. Lanthanum oxalate has very low solubility, leading to rapid and often uncontrolled precipitation when a lanthanum salt solution is mixed with an oxalate source.[1][2] This fast precipitation promotes rapid nucleation, resulting in a large number of small particles and making it difficult to achieve larger, uniform crystals.[1][3]

Q2: Why is controlling particle size so important?

A2: The particle size and distribution of lanthanum oxalate are critical because it is often a precursor material.[3][4] For instance, in the production of lanthanum oxide (La₂O₃) nanoparticles, the size of the initial oxalate particles significantly influences the properties of the final oxide material after calcination.[4][5] In pharmaceutical applications, particle size can affect dissolution rates and bioavailability.

Q3: What is the optimal pH for precipitating lanthanum oxalate?

A3: The optimal pH for lanthanum oxalate precipitation is in the acidic range, typically between 1 and 4.[6] A pH of 1 can lead to a quantitative recovery of over 97% for lanthanides.[6][7] It is important to avoid strongly acidic conditions (pH < 1) as this can lead to the formation of bioxalate and oxalic acid, reducing the concentration of free oxalate ions available for precipitation and thereby lowering the yield.[6]

Q4: Can additives be used to influence particle morphology?

A4: Yes, additives and complexing agents can have a significant impact on the morphology of lanthanum oxalate particles. For example, trisodium citrate has been used as a complexing agent to synthesize hierarchical micro-particles and nano-tubes of lanthanum oxalate.[8][9] Surfactants can also play a crucial role in controlling the shape and size of the resulting particles.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the precipitation of lanthanum oxalate and provides actionable solutions based on established scientific principles.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate consists of very fine particles, difficult to filter. High Supersaturation: Rapid mixing of concentrated reactant solutions leads to a burst of nucleation, forming a large number of small particles.[10][11]Control Supersaturation: - Homogeneous Precipitation: Employ methods that generate the precipitating agent (oxalate) slowly and uniformly throughout the solution. This can be achieved through the thermal decomposition of a precursor like oxamic acid or the hydrolysis of urea.[1][3][12] - Slow Reactant Addition: Add the oxalate solution dropwise to the lanthanum salt solution under vigorous stirring.[13] This prevents localized high concentrations and promotes crystal growth over nucleation.[14]
Broad particle size distribution (polydisperse sample). Inconsistent Supersaturation: Fluctuations in reactant concentration, temperature, or mixing efficiency during the precipitation process.[14][15]Maintain Uniform Conditions: - Consistent Stirring: Use a mechanical stirrer at a constant speed to ensure the reactants are well-mixed.[16] - Temperature Control: Perform the precipitation in a temperature-controlled water bath to maintain a stable reaction temperature.[16][17]
Formation of amorphous or poorly crystalline precipitate. Precipitation is too rapid, not allowing for ordered crystal growth. Increase Reaction Time & Temperature: - Slower Precipitation Rate: Reducing the rate of oxalate generation or addition allows more time for ions to arrange into a crystal lattice.[1][3] - Elevated Temperature: Conducting the precipitation at a higher temperature (e.g., 60-90°C) can increase the solubility slightly, favoring crystal growth and improving crystallinity.[13][17][18]
Low yield of lanthanum oxalate. Sub-optimal pH: If the pH is too low (below 1), the concentration of free oxalate ions is reduced, leading to incomplete precipitation.[6]Optimize pH: Adjust and maintain the pH of the reaction mixture within the optimal range of 1-4 using a suitable acid or base.[6][7]
Particle morphology is undesirable (e.g., needles instead of compact crystals). Specific reaction conditions can favor certain crystal habits. For instance, cerium oxalate, a related lanthanide, tends to form needles under certain conditions.[1][3]Modify Reaction Environment: - Use of Additives: Introduce complexing agents or surfactants to influence the crystal growth faces.[8][9] - Solvent Composition: The use of mixed solvents, such as water and ethanol, can alter the solubility and crystal habit.[8][9]
Particle size increases uncontrollably during aging. Ostwald Ripening: In a polydisperse system, smaller particles dissolve and redeposit onto larger particles over time, leading to an increase in the average particle size.[19][20]Control Aging Process: - Shorten Aging Time: If a smaller particle size is desired, minimize the time the precipitate remains in the mother liquor. - Isothermal Aging: Maintain a constant temperature during aging to have a more predictable and controlled ripening process.

Experimental Protocols

Protocol 1: Homogeneous Precipitation via Thermal Decomposition of Oxamic Acid

This method promotes the formation of larger, well-defined crystals by slowly generating oxalate ions in situ.[1][3]

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Oxamic acid

  • Deionized water

  • Nitric acid (for pH adjustment)

Procedure:

  • Prepare a 0.1 M solution of lanthanum nitrate in deionized water.

  • In a separate vessel, dissolve a 1.55 molar equivalent of oxamic acid into the lanthanum nitrate solution. Gentle heating to 40°C may be required to fully dissolve the oxamic acid.[21]

  • Adjust the initial pH of the solution to approximately 2-3 with a few drops of dilute nitric acid.

  • Place the reaction mixture in a temperature-controlled bath and heat to 85-100°C with continuous stirring.[3][21] A precipitate will gradually form over several hours.

  • After the desired reaction time (e.g., 4-7 hours), allow the solution to cool to room temperature.[21]

  • Isolate the precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at 80-100°C until a constant weight is achieved.[4]

Protocol 2: Controlled Heterogeneous Precipitation

This protocol aims to control particle size by the slow addition of the precipitating agent.

Materials:

  • Lanthanum(III) chloride (LaCl₃)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Prepare a 0.1 M solution of lanthanum chloride and heat it to approximately 70°C.[13]

  • Acidify the lanthanum solution with hydrochloric acid.[13]

  • Prepare a stoichiometric amount of oxalic acid solution.

  • Slowly add the oxalic acid solution to the heated lanthanum solution dropwise while stirring vigorously.[13]

  • After the addition is complete, continue stirring for a designated period to allow for crystal growth and aging.

  • Filter the resulting precipitate and wash thoroughly with distilled water.[13]

  • Dry the precipitate at an appropriate temperature.

Visualizations

Workflow for Controlling Particle Size

G cluster_0 Reactant Preparation cluster_1 Precipitation Process cluster_2 Process Parameters cluster_3 Post-Processing La_sol Lanthanum Salt Solution Mixing Controlled Mixing La_sol->Mixing Ox_sol Oxalate Source Ox_sol->Mixing Aging Aging / Digestion Mixing->Aging Filtration Filtration & Washing Aging->Filtration pH pH Control (1-4) pH->Mixing Temp Temperature Temp->Mixing Stirring Stirring Rate Stirring->Mixing Concentration Concentration Concentration->La_sol Concentration->Ox_sol Drying Drying Filtration->Drying Product Lanthanum Oxalate with Controlled PSD Drying->Product

Caption: Workflow for controlling lanthanum oxalate particle size.

Relationship Between Supersaturation and Particle Size

G cluster_0 High Supersaturation cluster_1 Low Supersaturation High_SS Rapid Nucleation >> Crystal Growth Small_Particles Many Small Particles High_SS->Small_Particles Low_SS Crystal Growth > Nucleation Large_Particles Fewer, Larger Particles Low_SS->Large_Particles Supersaturation Supersaturation Level Supersaturation->High_SS High Supersaturation->Low_SS Low

Caption: Supersaturation's effect on particle size.

References

  • Št'astná, K., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega. Available at: [Link]

  • Zhang, J., et al. (2014). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Journal of Experimental Nanoscience. Available at: [Link]

  • Liu, Y., et al. (2024). Effect of supersaturation distribution on particle heterogeneous condensation in growth tube. Environmental Progress & Sustainable Energy. Available at: [Link]

  • Bhattacharyya, S., & Mandal, B. (2011). Effect of pH on the recovery of trace amounts of REEs as oxalates from a granite matrix using 50 mg Ca as carrier. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of lanthanum oxalate. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Taylor & Francis Online. Available at: [Link]

  • Sutanti, S., et al. (2016). Synthesis of lanthanum oxide powder by precipitation method. ResearchGate. Available at: [Link]

  • Št'astná, K., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Publications. Available at: [Link]

  • Sari, F. K., et al. (2020). Effect of Temperature and pH on Lanthanum Precipitation from Spent Catalysts Using Oxalic Acid. ResearchGate. Available at: [Link]

  • Al-Khattaf, S., et al. (2025). Impact of supersaturation on growth, critical radius, and size in neomycin nanoparticle crystallization using anti-solvent and CTAB. PMC. Available at: [Link]

  • Sari, F. K., et al. (2023). Effect of Temperature and pH on Lanthanum Precipitation from Spent Catalysts Using Oxalic Acid. ResearchGate. Available at: [Link]

  • John, V., et al. (1998). Growth and physico chemical characterization of lanthanum neodymium oxalate single crystals. Indian Academy of Sciences. Available at: [Link]

  • John, M. V., & Ittyachen, M. A. (2025). Growth and characterization of cerium lanthanum oxalate crystals grown in hydro-silica gel. ResearchGate. Available at: [Link]

  • Št'astná, K., et al. (2025). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. ACS Publications. Available at: [Link]

  • López, M., et al. (2007). Influence of the initial supersaturation of solute atoms on the size of nanoparticles grown by an Ostwald ripening mechanism. AIP Publishing. Available at: [Link]

  • Ghangrekar, S. A., & Limsathayurat, N. (2013). Effect of Supersaturation on the Particle Size of Ammonium Sulfate in Semibatch Evaporative Crystallization. ACS Publications. Available at: [Link]

  • Kubota, N., & Fujisawa, Y. (2000). Method of crystallization with the particle size distribution being controlled. Google Patents.
  • Št'astná, K., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). oxalate precipitation method: Topics. Available at: [Link]

  • John, V., et al. (1997). Lanthanum samarium oxalate — its growth and structural characterization. Indian Academy of Sciences. Available at: [Link]

  • John, V., et al. (2025). Single crystal growth and characterization of lanthanum–neodymium oxalate octahydrate. ResearchGate. Available at: [Link]

  • Azimi, G., & Papangelakis, V. G. (2025). Challenges in Resolubilisation of Rare Earth Oxalate Precipitates Using EDTA. MDPI. Available at: [Link]

  • John, M. V., & Ittyachen, M. A. (2001). Growth and characterization of cerium lanthanum oxalate crystals grown in hydro-silica gel. OSTI.gov. Available at: [Link]

  • ResearchGate. (n.d.). Separate Crystallization of Lanthanide Oxalates and Calcium Oxalates from Nitric Acid Solutions. Available at: [Link]

  • Caron, N., et al. (n.d.). Particle size distribution for different ageing times. ResearchGate. Available at: [Link]

  • Aldecka, D., et al. (n.d.). Particle size and peak area ratio changes on ageing treatment. ResearchGate. Available at: [Link]

  • Št'astná, K., et al. (2025). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. PMC. Available at: [Link]

Sources

optimizing pH levels for lanthanum oxalate precipitation yield

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing pH for Maximum Yield and Purity of Lanthanum Oxalate (


)
Assigned Specialist:  Senior Application Scientist, Hydrometallurgy Division
Status:  Open

Core Directive: The "Goldilocks" Zone

You are likely experiencing one of two extremes: incomplete precipitation (yield loss) or impurity co-precipitation (purity loss).[1] In lanthanum oxalate precipitation, pH is the master variable controlling the equilibrium between free oxalate ions (


), protonated species (

), and metal hydrolysis.[1]
The Mechanism

The precipitation reaction is driven by the solubility product (


) of lanthanum oxalate.[1]


[1]
  • Low pH (< 1.0): The equilibrium shifts toward oxalic acid (

    
    ) and bioxalate (
    
    
    
    ).[1][2] The concentration of free
    
    
    drops below the threshold required to exceed
    
    
    , causing La to remain in solution.[1]
  • High pH (> 3.5): While oxalate availability is high, the risk of hydrolysis increases. Impurities like Iron (

    
    ) and Aluminum (
    
    
    
    ) begin to precipitate as hydroxides or co-precipitate as oxalates, contaminating the product.[1][2]
  • Optimal Range: pH 1.5 – 2.5 . This window ensures quantitative recovery (>98%) while maintaining high selectivity against transition metals.[1]

Data Summary: pH Impact on Yield

Aggregated data from chloride/nitrate matrices [1, 2].

pH LevelEst. La Recovery (%)Impurity Risk (Fe, Al, Ca)Physical Form
0.5 < 60%LowFine, slow settling
1.0 90 - 95%LowCrystalline
2.0 > 98.5% Low-ModerateOptimal Crystals
4.0 > 99%High (Hydroxides form)Gel-like contaminants
> 6.0 VariableVery HighAmorphous mix

Troubleshooting Diagnostics

Use this guide to diagnose specific failure modes in your current workflow.

Issue A: "My yield is consistently below 90%."

Root Cause 1: Acidity Spike. During precipitation, protons (


) are released.[1] If you start at pH 2.0 but don't buffer or readjust, the pH can drop significantly, redissolving the precipitate.
  • Fix: Monitor pH during oxalic acid addition. Use

    
     to maintain pH > 1.5.
    

Root Cause 2: Soluble Complex Formation. Excessive oxalate addition (>200% stoichiometric) at higher pH can form soluble anionic complexes (e.g.,


), keeping La in solution [3].[1]
  • Fix: Cap oxalic acid dosage at 120-150% stoichiometric excess.

Issue B: "The precipitate is clogging the filter (fines)."

Root Cause: High Supersaturation. Adding solid oxalic acid or highly concentrated solution causes rapid nucleation.[1] This creates billions of tiny particles (fines) rather than fewer, larger crystals.[1]

  • Fix: Use Homogeneous Precipitation . Add diethyl oxalate (hydrolyzes slowly) or add oxalic acid solution dropwise at 60-80°C.

Issue C: "Iron levels in the final product are too high."

Root Cause: pH > 3.0. Ferric iron (


) starts precipitating as hydroxide or oxalate complexes above pH 3.[1]
  • Fix: Conduct precipitation at pH 1.0–1.5 . Although La yield drops slightly (see Table), Fe solubility remains high, ensuring separation.

Visualizing the Decision Pathway

The following logic tree outlines the corrective actions based on your experimental observation.

TroubleshootingTree Start Identify Primary Issue LowYield Low Yield (<90%) Start->LowYield Impurity High Impurity (Fe/Al/Ca) Start->Impurity Filtration Slow Filtration / Fines Start->Filtration CheckPH Check Final pH LowYield->CheckPH ActionSelectivity pH > 2.5? Lower to pH 1.0 for selectivity Impurity->ActionSelectivity CheckTemp Check Temperature Filtration->CheckTemp CheckStoich Check Oxalate Ratio CheckPH->CheckStoich No ActionAcid pH < 1.0? Adjust to 1.5-2.0 with NH4OH CheckPH->ActionAcid Yes ActionComplex Oxalate > 200%? Reduce to 120-140% CheckStoich->ActionComplex ActionGrowth Temp < 60°C? Increase to 60-80°C Add reagent slower CheckTemp->ActionGrowth

Figure 1: Decision matrix for diagnosing lanthanum oxalate precipitation failures.

Optimized Experimental Protocol

Objective: High yield (>98%) coarse crystals from a chloride feed solution.

Reagents
  • Lanthanum Chloride (

    
    ) solution (0.1M - 0.5M).[1]
    
  • Oxalic Acid (

    
    ) solution (1.0M).[1]
    
  • Ammonium Hydroxide (

    
    ) for pH adjustment.[2]
    
Step-by-Step Method
  • Pre-heat: Heat the

    
     feed solution to 60°C . Higher temperature promotes crystal growth and reduces fines [4].
    
  • Initial pH Adjustment: Adjust feed pH to 1.0 using dilute HCl or

    
    .
    
  • Precipitation:

    • Calculate stoichiometric requirement:

      
       moles of Oxalic Acid per 
      
      
      
      mole of Lanthanum.
    • Add 120% of this amount (1.2x excess).[1]

    • Crucial: Add oxalic acid solution slowly (e.g., 2-5 mL/min) with constant stirring (200-400 rpm).

  • pH Maintenance: As precipitation occurs, pH will drop. Continuously monitor and add

    
     dropwise to maintain pH 1.5 – 2.0 .
    
  • Digestion (Aging): Once reagent addition is complete, maintain 60°C and stirring for 2 hours . This "Ostwald Ripening" phase allows small crystals to dissolve and redeposit onto larger ones, improving filtration.

  • Filtration & Wash: Filter hot. Wash with dilute oxalic acid (pH 2) to prevent peptization (redissolution of surface particles).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Oxalate (


) instead of Oxalic Acid? 
A:  Yes, but be careful.[1] Sodium oxalate raises the pH naturally, which is good for yield but increases the risk of sodium contamination in the crystal lattice. If high purity is required for electronic applications, oxalic acid + volatile base (

) is preferred as both decompose during calcination.

Q: Why does my solution turn cloudy but no sediment forms? A: You are likely in a "colloidal suspension" state.[1] This happens at low temperatures or very high pH where surface charges repel particles.

  • Fix: Heat to 80°C and adjust pH to 1.5. The heat reduces viscosity and promotes agglomeration.

Q: How do I calculate the exact solubility product (


) check? 
A:  The 

for

is approximately

at 25°C [5]. To ensure precipitation:

Remember that

is not total oxalate; it is the free ion concentration, which is heavily pH-dependent.[1]

References

  • Chung, D. Y., et al. "Effect of pH on the recovery of trace amounts of REEs as oxalates." Journal of Rare Earths.

  • Permana, D., et al. "Effect of Temperature and pH on Lanthanum Precipitation from Spent Catalysts Using Oxalic Acid."[3] ResearchGate.

  • Chi, R., & Xu, Z. "A study on the solubility and complex formation of rare earth oxalates." Hydrometallurgy.
  • Voda, M., et al. "Homogeneous Precipitation of Lanthanide Oxalates." ACS Omega.

  • Kolthoff, I. M., & Elmquist, R. "The Solubilities of Lanthanum Oxalate and of Lanthanum Hydroxide in Water." Journal of the American Chemical Society.

Sources

preventing agglomeration during lanthanum oxalate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lanthanum Oxalate (


) synthesis. This resource is designed for researchers and drug development professionals who require high-purity, highly dispersed lanthanum oxalate precursors for advanced materials or pharmaceutical applications.

Below, you will find a mechanistic workflow, an in-depth troubleshooting guide, comparative data, and a self-validating protocol designed to eliminate particle agglomeration.

Anti-Agglomeration Synthesis Workflow

G La Lanthanum Precursors Mix Controlled Mixing (Low Supersaturation) La->Mix Ox Oxalate Source Ox->Mix Nuc Uniform Nucleation Mix->Nuc Add Surfactants / Citrate (Steric Capping) Grow Stabilized Growth Phase Add->Grow Sol Water/Ethanol Solvent (Low Dielectric) Sol->Nuc Nuc->Grow Prec Lanthanum Oxalate Precipitate Grow->Prec Dry1 Freeze-Drying / EtOH Wash Prec->Dry1 Dry2 Direct Oven Drying Prec->Dry2 Good Highly Dispersed Particles Dry1->Good Bad Hard Agglomeration Dry2->Bad

Logical workflow for preventing agglomeration during lanthanum oxalate synthesis.

Core Troubleshooting Guide (FAQs)

Q1: Why is my lanthanum oxalate precipitating as a clumped, amorphous mass instead of distinct microcrystals? A: This is a classic symptom of uncontrolled supersaturation. When the precipitating agent (e.g., oxalic acid) is introduced too rapidly without sufficient shear mixing, local zones of high supersaturation occur. This leads to a burst of heterogeneous nucleation, causing nanoparticles to clump together and fuse[1]. Mechanistic Solution: Implement a homogenous precipitation strategy. Utilizing a precursor like oxamic acid, which thermally decomposes to release oxalate ions slowly, ensures a low, constant level of supersaturation. This promotes the steady growth of distinct, well-defined monocrystals rather than amorphous aggregates[2]. If using direct oxalic acid, utilize a programmable syringe pump for dropwise addition under vigorous stirring.

Q2: How do surfactants and complexing agents prevent agglomeration, and which should I use? A: Complexing agents prevent agglomeration through steric hindrance and electrostatic repulsion. Molecules like Polyethylene Glycol (PEG) or Trisodium Citrate (


) coordinate with the 

ions on the surface of the growing nuclei, physically blocking particles from fusing during the Ostwald ripening phase[1]. Mechanistic Solution: Trisodium citrate is highly effective for synthesizing dispersed hierarchical micro-particles and nano-tubes. The citrate ions competitively bind to lanthanum, modulating the growth rate of specific crystal facets[3]. Alternatively, under hydrothermal conditions, amino acids like asparagine or glutamine can be utilized to control morphology through competitive interaction with oxalate anions[4].

Q3: Does the choice of solvent impact particle morphology and agglomeration? A: Yes. The dielectric constant of the solvent directly influences the solubility of the lanthanum oxalate and the electrostatic interactions between particles. Mechanistic Solution: A mixed solvent system, such as a 1:1 volume ratio of water and ethanol, is highly recommended[3]. Ethanol lowers the dielectric constant of the medium, reducing the solubility of the precipitate and promoting rapid, uniform nucleation. Furthermore, the lower surface tension of ethanol compared to water significantly reduces capillary forces during the subsequent drying phase.

Q4: My particles look fine in suspension but form hard agglomerates during the drying phase. How can I prevent this? A: Agglomeration during drying (known as "hard agglomeration") is caused by the capillary forces of the evaporating solvent pulling the particles together. As the liquid evaporates, dissolved species precipitate at the particle contact points, forming solid chemical bridges (oxalate or hydroxide linkages). Mechanistic Solution: Never dry water-washed lanthanum oxalate directly in a standard oven. Instead, bypass the liquid-gas phase boundary entirely by using Freeze-Drying (Lyophilization) . Sublimating the water eliminates capillary forces, preserving the highly dispersed state of the powder. If freeze-drying is unavailable, perform a rigorous solvent exchange (washing sequentially with water, absolute ethanol, and hexane) before low-temperature drying.

Quantitative Parameter Analysis

The following table summarizes the causal impact of specific synthesis parameters on particle size, morphology, and agglomeration status.

Synthesis ParameterExperimental ConditionPrimary Mechanistic EffectAgglomeration StatusTypical Morphology
Precipitation Kinetics Direct rapid injectionHigh local supersaturation; rapid burst nucleationSevere (Hard clumps)Amorphous / Irregular
Precipitation Kinetics Homogeneous (Oxamic acid)Low, controlled supersaturationMinimalWell-defined microcrystals
Solvent System 100% AqueousHigh surface tension during dryingModerate to HighSpherical / Blocky
Solvent System Water / Ethanol (1:1 v/v)Lowered dielectric constant; reduced capillary forcesLowHierarchical / Nano-tubes
Complexing Agent NoneUnrestricted Ostwald ripening and facet fusionHighLarge, fused aggregates
Complexing Agent Trisodium Citrate (

)
Steric hindrance; facet-specific cappingVery LowNano-tubes / Micro-particles
Drying Method Standard Oven (>80°C)Strong capillary forces; chemical bridgingSevereFused solid mass
Drying Method Freeze-Drying (Lyophilization)Elimination of liquid-gas interfaceNoneHighly dispersed powder

Validated Experimental Protocol: Anti-Agglomeration Synthesis

This protocol integrates mixed-solvent precipitation with citrate capping. It is designed as a self-validating system : the success of the anti-agglomeration measures can be visually confirmed during the aging step before committing to drying.

Step 1: Precursor Preparation Dissolve Lanthanum(III) nitrate hexahydrate (


) in a 1:1 (v/v) mixture of deionized water and absolute ethanol to achieve a 0.1 M solution.

Step 2: Steric Capping Add Trisodium Citrate (


) to the lanthanum solution at a molar ratio of 0.5:1 (Citrate:La). Stir vigorously for 30 minutes at room temperature to allow complete complexation of the 

ions.

Step 3: Precipitant Preparation Prepare a 0.15 M solution of oxalic acid (


) in the identical 1:1 water/ethanol solvent mixture.

Step 4: Controlled Nucleation Using a programmable syringe pump, add the oxalic acid solution dropwise (e.g., 2 mL/min) into the lanthanum-citrate solution under continuous high-shear stirring (800-1000 RPM).

Step 5: Aging & Self-Validation Allow the resulting milky suspension to age under gentle stirring for 24 hours at room temperature. Self-Validation Check: A successfully stabilized, non-agglomerated system will maintain a stable, milky colloidal suspension. If the particles have agglomerated due to insufficient capping or overly rapid addition, they will rapidly sediment into a dense, hard cake at the bottom of the vessel.

Step 6: Isolation and Solvent Exchange Centrifuge the stable suspension at 8000 RPM for 10 minutes. Discard the supernatant. Resuspend and wash the pellet twice with absolute ethanol to displace any residual water and unreacted precursors.

Step 7: Capillary-Free Drying Flash-freeze the ethanol-washed pellet using liquid nitrogen and dry overnight in a lyophilizer (freeze-dryer). This yields a highly dispersed, free-flowing lanthanum oxalate powder ready for calcination or downstream processing.

References

  • Benchchem - Lanthanum(III)
  • Source: Journal of Experimental Nanoscience (Taylor & Francis)
  • Source: Dalton Transactions (RSC Publishing)
  • Source: PMC (National Institutes of Health)

Sources

effect of temperature on lanthanum oxalate crystal morphology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for lanthanum oxalate crystallization. This guide is designed for researchers, scientists, and drug development professionals who utilize lanthanum oxalate, often as a critical precursor for synthesizing lanthanum oxide (La₂O₃) functional materials.[1][2] The morphology of the initial lanthanum oxalate crystals—their size, shape, and dimensionality—directly influences the properties of the final calcined oxide, including its surface area, porosity, and catalytic activity.[2]

This document provides a detailed exploration of how reaction temperature governs the crystallization process. We will move beyond simple procedural steps to explain the underlying principles of nucleation and crystal growth, offering field-proven insights in a question-and-answer format to address specific challenges you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the crystallization of lanthanum oxalate?

Temperature is a critical parameter that directly influences both the thermodynamics and kinetics of crystallization. Its primary effects are on:

  • Solubility: The solubility of lanthanum oxalate in the reaction medium changes with temperature, which in turn affects the level of supersaturation—the driving force for precipitation.

  • Nucleation Rate: This is the rate at which new crystal nuclei form. Higher temperatures generally increase molecular motion, which can lead to a higher nucleation rate, often resulting in a larger number of smaller crystals.

  • Crystal Growth Rate: This is the rate at which existing nuclei grow larger. The relationship is complex; temperature affects the diffusion of solute to the crystal surface and the energy required for ions to integrate into the crystal lattice.[3]

The final morphology of your crystals is a direct result of the competition between the nucleation rate and the crystal growth rate. Controlling temperature allows you to manipulate this balance.

Q2: How does the precipitation temperature generally affect the final crystal size?

As a general principle, slower precipitation rates tend to favor the growth of larger, more well-defined crystals. Lowering the reaction temperature decreases the rate of the precipitation reaction.[4][5] This reduction in speed means that new nuclei are formed more slowly, allowing the existing crystals more time to grow by incorporating solute from the solution.

Conversely, higher temperatures can accelerate precipitation, leading to a rapid formation of many nuclei simultaneously (a "burst nucleation" event), which results in a population of smaller crystals. For instance, one study on lanthanide oxalates noted that precipitation was naturally slower at lower temperatures.[6]

Q3: My synthesis is producing fine, needle-like crystals. How can I encourage the formation of more regular, compact microcrystals?

The formation of needle-like (acicular) crystals often indicates rapid, anisotropic growth along a specific crystallographic axis. To obtain more equant (regular-shaped) or compact crystals, you need to slow down the crystallization process to allow for more uniform growth on all crystal faces.

Consider the following adjustments:

  • Lower the Reaction Temperature: As discussed, reducing the temperature from a high setting (e.g., 90-100°C) to a lower one (e.g., 25-40°C) will slow the reaction kinetics, which can promote more orderly growth.[2][4]

  • Use a Homogeneous Precipitation Method: Instead of directly mixing lanthanum salt and oxalic acid solutions (heterogeneous precipitation), consider a method where the precipitating agent is generated slowly in situ. For example, the thermal decomposition of oxamic acid slowly releases oxalate ions, leading to a much more controlled crystallization and the formation of well-developed microcrystals.[4][5]

Q4: At what temperature does my crystalline lanthanum oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) become thermally unstable?

Lanthanum oxalate decahydrate, the common product of aqueous precipitation, is sensitive to heat. According to thermogravimetric analysis (TGA), the compound begins to lose its water of crystallization (dehydration) at temperatures around 100-120°C.[7][8] This is an endothermic process that marks the first stage of thermal decomposition. The anhydrous lanthanum oxalate is stable up to about 320°C, after which it begins to decompose into various intermediates before finally forming lanthanum oxide at temperatures above 700°C.[9][10] Therefore, for drying your synthesized crystals without inducing chemical change, it is critical to use a temperature well below 100°C, such as 60-80°C.[11]

Troubleshooting Guide

Problem: I am observing significant batch-to-batch variation in crystal morphology.

Causality: Inconsistent morphology is almost always due to poor control over key experimental parameters that affect nucleation and growth kinetics.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your reaction vessel is in a temperature-controlled bath (water or oil) with a stable and verified temperature (±1°C). Even small fluctuations during the critical nucleation phase can alter the final product.

  • Standardize Reagent Addition: The rate at which you add the precipitating agent (e.g., oxalic acid) dramatically affects local supersaturation. A slow, constant addition rate using a syringe pump is highly recommended over manual pouring.

  • Control Agitation: The stirring speed must be consistent across all experiments. Inadequate mixing can create local "hot spots" of high supersaturation, leading to uncontrolled precipitation, while overly vigorous stirring can cause crystal attrition (breakage). A study on lanthanum oxide precursor synthesis identified agitation speed as a key variable affecting the final product's surface area.[2]

  • Check Reagent Purity and Concentration: Always use fresh, accurately prepared solutions. Verify the concentrations of your stock solutions before each synthesis.

Problem: My product is an amorphous precipitate, not crystalline powder.

Causality: The formation of an amorphous solid occurs when precipitation is so rapid that the ions do not have time to arrange themselves into an ordered crystal lattice.

Troubleshooting Steps:

  • Drastically Reduce Reaction Rate: This is the most effective solution.

    • Lower the temperature: Perform the reaction at room temperature or even in an ice bath.

    • Dilute your reagents: Halve the concentration of both the lanthanum salt and oxalic acid solutions to reduce the overall rate of reaction.

    • Implement Homogeneous Precipitation: As mentioned in FAQ Q3, generating the oxalate ions slowly within the solution is a robust method to ensure crystallinity.[4]

Data & Protocols

Table 1: Influence of Temperature on Lanthanum Oxalate Morphology

This table summarizes the expected qualitative effects of temperature on the crystallization process based on established principles and literature findings.

Temperature RangeExpected Kinetic EffectPotential Resulting MorphologySupporting Evidence
Low (e.g., 25-40°C) Slow nucleation and growth rates. Growth-dominated regime.Larger, well-defined, regular microcrystals. Hierarchical structures or nanorods may form, especially with additives.Syntheses at room temperature have produced nanorods and hierarchical micro-particles.[11][12] Lowering temperature generally slows precipitation.[5]
Moderate (e.g., 40-80°C) Increased nucleation and growth rates. A balance between the two.A mixture of morphologies possible. Potential for smaller, but still well-formed, crystals.Experiments in this range have been performed to control the surface area of the resulting La₂O₃.
High (e.g., 80-100°C) Rapid nucleation rate. Nucleation-dominated regime.Smaller crystals, potentially with needle-like or irregular shapes due to rapid, anisotropic growth.Studies on lanthanides at 90-100°C have reported the formation of needles or compact microcrystals, depending on the specific lanthanide.[4][6]
Experimental Workflow Visualization

The following diagram illustrates a standardized workflow for investigating the effect of temperature on lanthanum oxalate crystal morphology.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Crystallization cluster_processing 3. Product Isolation cluster_analysis 4. Characterization prep_la Prepare 0.1 M LaCl₃ Solution setup Set Reaction Temp. (e.g., 25°C, 60°C, 90°C) in a Water Bath prep_ox Prepare 0.15 M H₂C₂O₄ Solution add_la Add LaCl₃ Solution to Reactor setup->add_la add_ox Add H₂C₂O₄ Solution (Slowly, with Stirring) add_la->add_ox age Age Precipitate (e.g., 2 hours) add_ox->age filter Filter & Wash with Deionized Water age->filter dry Dry Crystals (e.g., 80°C in Oven) filter->dry sem SEM (Morphology, Size) dry->sem xrd XRD (Phase, Crystallinity) dry->xrd

Sources

Technical Support Center: Purification of Lanthanum Oxalate Hydrate Precipitates

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Impurity Removal & Process Optimization Audience: Pharmaceutical Researchers & Process Chemists[1]

Introduction: The Purity Imperative

In drug development—specifically for phosphate binders like Lanthanum Carbonate or high-k dielectric precursors—the purity of the intermediate Lanthanum Oxalate Hydrate (


)  is the rate-limiting step for downstream quality.

Impurities in this system generally fall into two classes:

  • Competitive Cations: Calcium (

    
    ), Magnesium (
    
    
    
    ), and adjacent Lanthanides (Ce, Pr).[1]
  • Occluded Anions: Chlorides (

    
    ) or Nitrates (
    
    
    
    ) trapped within the crystal lattice or the solvation shell.[1]

This guide moves beyond standard textbook procedures to address the mechanistic failures that lead to contamination and provides self-validating protocols to resolve them.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why do Calcium and Magnesium persist in my precipitate despite their higher solubility?

Diagnosis: You are likely operating at a pH > 3.0 or failing to perform a "hot filtration."[1] The Science: While Lanthanum Oxalate has a very low solubility product (


), Calcium Oxalate is also insoluble (

).[1] However, the solubility of Calcium Oxalate increases drastically as pH drops below 2.0 due to the protonation of oxalate ions (

), whereas Lanthanum Oxalate remains quantitatively insoluble down to pH ~1.0. Corrective Action:
  • Adjust pH: Maintain precipitation pH between 1.5 and 2.0 . Above pH 2.5, Ca/Mg coprecipitation accelerates.

  • Temperature: Filter hot (>60°C). Calcium oxalate solubility increases significantly with temperature, preventing it from crashing out during the filtration step.

Q2: My chloride/nitrate levels are failing spec (>500 ppm). Washing isn't helping.[1][2] Why?

Diagnosis: You are dealing with inclusion impurities (trapped inside the crystal) rather than surface adsorption .[1] The Science: Rapid precipitation (heterogeneous nucleation) traps mother liquor containing spectator ions (


, 

) inside the crystal lattice.[1] No amount of surface washing will remove these. Corrective Action:
  • Switch to Homogeneous Precipitation: Use Diethyl Oxalate or Oxamic Acid.[1] These hydrolyze slowly, releasing oxalate ions gradually. This allows crystals to grow in equilibrium, rejecting impurities from the lattice.

  • Digestion (Ostwald Ripening): If you must use oxalic acid, hold the precipitate in the mother liquor at 80-90°C for 2-4 hours before filtration.[1] This allows small, impure crystals to dissolve and reprecipitate onto larger, purer crystals.

Q3: The precipitate is clogging my filters (slow filtration). How does this affect purity?

Diagnosis: Formation of "fines" (colloidal particles).[1] The Science: Slow filtration creates a "filter cake" that acts as a dense ion-exchange bed, re-adsorbing impurities from the wash water. Corrective Action:

  • Seed the Reaction: Add 1-2% w/w of pure Lanthanum Oxalate crystals at the start of precipitation to bypass the nucleation energy barrier.

  • Control Supersaturation: Lower the feed rate of the oxalic acid.

Part 2: Optimization Protocols
Protocol A: Homogeneous Precipitation (The "Gold Standard" for Purity)

Recommended for pharmaceutical-grade requirements.[1]

Objective: Minimize lattice inclusions and maximize Ca/Mg rejection.

  • Preparation: Dissolve Lanthanum source (Nitrate/Chloride) in DI water. Adjust pH to 1.0 using dilute

    
    .[1]
    
  • Reagent Addition: Add Diethyl Oxalate (DEO) in 1.5x stoichiometric excess.

    • Note: DEO is neutral and does not precipitate La immediately.[1]

  • Hydrolysis (The Critical Step): Heat solution to 85°C with vigorous stirring.

    • Mechanism:[1][2][3][4] DEO hydrolyzes (

      
      ).[1] This generates oxalate ions uniformly throughout the solution.
      
  • Digestion: Maintain 85°C for 2 hours after turbidity appears.

  • Filtration: Filter HOT (while T > 70°C) to keep interferences soluble.

  • Wash: 3x volumes of hot DI water (pH adjusted to 2.0 with

    
    ).
    
Protocol B: The "Displacement Wash" Strategy

For removing stubborn anionic surface impurities.

  • Initial Wash: Wash filter cake with 2 bed volumes of DI water.

  • Displacement: Wash with 1 bed volume of 0.01 M Ammonium Oxalate solution.

    • Mechanism:[1][2][3][4] The high concentration of oxalate ions displaces adsorbed

      
      /
      
      
      
      ions via mass action.[1]
  • Final Wash: Wash with 2 bed volumes of hot DI water to remove excess ammonium.[1]

  • Validation: Measure conductivity of the final filtrate. Target:

    
    .
    
Part 3: Data & Visualization
Table 1: Impurity Solubility vs. pH Landscape

Data synthesized from solubility products and experimental recovery rates.

ParameterpH 0.5pH 1.5 (Optimal)pH 4.0
La Recovery < 85% (Loss to Bioxalate)> 99.5% > 99.9%
Ca Removal ExcellentGood Poor (Co-precipitates)
Fe/Al Removal ExcellentExcellent Poor (Hydroxides form)
Crystal Habit Large, definedDefined Small, agglomerated
Visual 1: Impurity Rejection Decision Tree

ImpurityLogic Start Analyze Precipitate Purity CheckType Identify Impurity Type Start->CheckType Cationic Cationic (Ca, Mg, Fe) CheckType->Cationic Anionic Anionic (Cl, NO3) CheckType->Anionic CheckPH Check Precipitation pH Cationic->CheckPH CheckCrystal Check Crystal Morphology Anionic->CheckCrystal HighPH pH > 2.5? CheckPH->HighPH LowerPH Action: Reduce pH to 1.5-2.0 HighPH->LowerPH Yes HotFilter Action: Filter > 70°C HighPH->HotFilter No (Solubility Issue) Agglomerated Small/Agglomerated? CheckCrystal->Agglomerated Digestion Action: Digestion (2-4h @ 90°C) Agglomerated->Digestion Yes (Trapped Ions) HomoPrec Action: Switch to Homogeneous Precip. Agglomerated->HomoPrec Recurrent Issue WashStrat Action: Displacement Wash Agglomerated->WashStrat No (Surface Ions)

Caption: Logic flow for diagnosing and treating specific impurity classes in Lanthanum Oxalate precipitation.

Visual 2: Homogeneous Precipitation Workflow

Workflow Prep 1. Feed Prep (La Source + pH 1.0) Mix 2. Add Reagent (Diethyl Oxalate) Prep->Mix Heat 3. Hydrolysis (Heat to 85°C) Mix->Heat Nucleation 4. Slow Nucleation (Rejects Impurities) Heat->Nucleation Slow Release of C2O4 Filter 5. Hot Filtration (Removes Ca/Mg) Nucleation->Filter Product High Purity La-Oxalate Filter->Product

Caption: Step-by-step workflow for Homogeneous Precipitation using Diethyl Oxalate.

References
  • Alemayehu, A., Zakharanka, A., & Tyrpekl, V. (2022).[5] Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(14), 12288–12295.

  • Miura, T., & Isogai, K. (2022).[1] Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis. Quantum Beam Science, 6(3), 23.

  • Purwani, M. V., et al. (2019).[1][8] Thermal Decomposition Kinetics of Lanthanum Oxalate Hydrate Product Treatment from Monazite. Jurnal Sains Materi Indonesia.

  • Robijn, S., et al. (2013).[1] Lanthanum Carbonate Inhibits Intestinal Oxalate Absorption. The Journal of Urology, 189(5), 1960-1966.

Sources

troubleshooting incomplete thermal decomposition of lanthanum oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Materials Synthesis. This guide is engineered for researchers and drug development professionals dealing with the thermal decomposition of lanthanum oxalate decahydrate (


) into high-purity lanthanum oxide (

).

Achieving complete decomposition is a complex kinetic challenge. Incomplete reactions typically leave behind residual carbon, unreacted oxalates, or stable intermediate oxycarbonates (


)[1][2]. This guide synthesizes thermodynamic principles, kinetic modeling, and field-proven methodologies to help you troubleshoot and optimize your calcination workflows.

Part 1: The Mechanistic Pathway of Thermal Decomposition

To troubleshoot incomplete decomposition, one must first understand the causality of the reaction stages. The thermal breakdown of lanthanum oxalate decahydrate is not a single-step event; it is a sequential, five-stage kinetic process governed by dehydration, oxalate breakdown, and decarbonation[1].

The most critical bottleneck occurs during the final transition from lanthanum dioxycarbonate (


) to lanthanum oxide (

). Because this final decarbonation step is highly dependent on the partial pressure of

in the calcination atmosphere, poor crucible geometry or insufficient airflow will thermodynamically suppress the formation of pure

[3][4].

G A La2(C2O4)3 · 10H2O (Lanthanum Oxalate Decahydrate) B La2(C2O4)3 (Anhydrous Lanthanum Oxalate) A->B Dehydration 80-360°C -10 H2O C La2O2CO3 (Lanthanum Dioxycarbonate) B->C Decomposition 370-500°C -CO, -CO2 D La2O3 (Lanthanum Oxide) C->D Decarbonation 700-900°C -CO2

Fig 1: Sequential thermal decomposition pathway of lanthanum oxalate decahydrate.

Part 2: Quantitative Diagnostic Data

Use the following self-validating thermogravimetric (TGA) checkpoints to diagnose where your synthesis is failing. By comparing your experimental mass loss to these theoretical thresholds, you can pinpoint exactly which intermediate is trapped in your powder bed[2][3].

Decomposition StageTemperature RangePrimary Chemical TransitionTheoretical Mass Loss (%)Cumulative Mass Remaining (%)
I. Dehydration 80°C – 360°C

~24.9%~75.1%
II. Oxalate Breakdown 370°C – 500°C

~23.8%~51.3%
III. Decarbonation 700°C – 900°C

~6.1%~45.2%
Total Process 80°C – 900°C Full Conversion to Oxide ~54.8% ~45.2%

Part 3: Troubleshooting FAQs

Q1: My final powder has a grey or black tint instead of being pure white. What caused this? A: A grey or black tint indicates residual carbon trapping. During Stage II (370°C – 500°C), the oxalate decomposes into carbon monoxide (


) and carbon dioxide (

). If the heating rate is too fast (e.g., >10°C/min) or the oxygen flow is insufficient, the

disproportionates via the Boudouard reaction (

), depositing elemental carbon into the crystal lattice. Fix: Reduce your heating rate to 2-5°C/min between 300°C and 500°C and ensure a dynamic flow of synthetic air or pure oxygen (≥ 20 mL/min)[2].

Q2: XRD analysis shows


 contamination even after calcining at 800°C for 2 hours. Why didn't it fully decompose? 
A:  This is a classic thermodynamic inhibition issue caused by crucible geometry. The final step (

) is reversible[4]. If you are using a deep crucible or a thick powder bed, the local partial pressure of

within the powder remains high. According to Le Chatelier's principle, this high

concentration shifts the equilibrium backward, preventing the formation of pure

. Fix: Spread the precursor powder in a thin layer (< 5 mm depth) using a wide, shallow alumina boat.

Q3: How does the heating rate affect the decomposition kinetics? A: Kinetic studies utilizing Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods demonstrate that the activation energy (


) of lanthanum oxalate decomposition is highly dependent on the extent of conversion (

)[1][2]. Higher heating rates induce a "thermal lag" between the furnace environment and the core of the powder bed, shifting the maximum decomposition temperature (

) significantly higher. If you ramp too quickly to 800°C, the surface of the particles may sinter, trapping unreacted oxycarbonates in the core.

Workflow Start Incomplete Decomposition Detected (XRD/FTIR or Visual) CheckColor Is the powder grey/black? Start->CheckColor Carbon Carbon Trapping: Increase O2 flow & reduce heating rate CheckColor->Carbon Yes CheckPhase Is La2O2CO3 present in XRD? CheckColor->CheckPhase No (White powder) CO2Trap CO2 Accumulation: Reduce bed depth & increase hold time at 850°C CheckPhase->CO2Trap Yes

Fig 2: Diagnostic workflow for resolving incomplete lanthanum oxalate thermal decomposition.

Part 4: Standard Operating Procedure (SOP) for Optimal Calcination

To guarantee a self-validating, complete conversion to


, follow this kinetically optimized thermal protocol:

Step 1: Sample Preparation & Geometry

  • Dry the precipitated

    
     in a vacuum oven at 70°C for 12 hours to remove surface moisture[1].
    
  • Grind the precursor lightly in an agate mortar to break up agglomerates.

  • Distribute the powder evenly into a wide, flat alumina combustion boat. Crucial: The powder bed depth must not exceed 5 mm to allow unhindered

    
     off-gassing.
    

Step 2: Atmospheric Control

  • Place the boat in a tube furnace.

  • Initiate a dynamic flow of dry air or oxygen at a rate of 20–50 mL/min. Maintain this flow throughout the entire protocol to constantly sweep away evolved

    
     and 
    
    
    
    [2].

Step 3: Kinetically-Paced Thermal Ramp

  • Ramp 1 (Dehydration): Heat from Room Temperature to 400°C at 5°C/min.

    • Self-Validation Pause: Hold at 400°C for 30 minutes. If running parallel TGA, verify a mass loss of ~24.9%.

  • Ramp 2 (Oxalate Decomposition): Heat from 400°C to 600°C at a slower rate of 2°C/min. This slow ramp prevents carbon trapping during the violent evolution of

    
    .
    
  • Ramp 3 (Decarbonation): Heat from 600°C to 850°C at 5°C/min.

  • Isothermal Hold: Hold at 850°C for 3 to 4 hours. This extended hold overcomes the high activation energy required to break down the final

    
     intermediate[1].
    

Step 4: Cooling and Storage

  • Cool to room temperature at 10°C/min under continuous dry air flow.

  • Warning: Nascent

    
     is highly hygroscopic and will rapidly absorb atmospheric moisture and 
    
    
    
    to form lanthanum hydroxide (
    
    
    ) and surface carbonates[4]. Transfer the powder immediately to a desiccator or an argon-filled glovebox upon reaching room temperature.

References

  • Kinetics of thermal decomposition of lanthanum oxalate hydrate. Trans. Nonferrous Met. Soc. China.1

  • Isoconversional and Model-fitting approaches to Kinetic and Thermoanalytic study of Lanthanum oxalate. Amazon AWS / Research Archive.2

  • Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. ResearchGate.3

  • Investigation on the thermal decomposition of aged La2O3. ResearchGate.4

Sources

Part 1: Standard Operating Procedure (SOP) for Selective Lanthanum Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Rare Earth Element (REE) Hydrometallurgy. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously difficult separation of Lanthanum (La) from adjacent rare earths (like Cerium, Praseodymium, and Neodymium) and base metals.

Because adjacent lanthanides possess nearly identical ionic radii and chemical behaviors, achieving >99% purity requires strict thermodynamic and kinetic control over the precipitation environment. This guide bypasses generic advice to focus on the exact causality behind experimental parameters, providing self-validating protocols to ensure your workflows are robust and reproducible.

To minimize coprecipitation, the precipitation of lanthanum oxalate must be treated as a controlled crystallization process rather than a simple crash-out reaction.

Step 1: Pregnant Leach Solution (PLS) Characterization Quantify La³⁺ and impurity (Ce, Nd, Fe, Al) concentrations via ICP-MS. Ensure the PLS is free of strong organic chelators (like citric acid), which form highly stable complexes that inhibit oxalate precipitation.

Step 2: Stringent pH Adjustment (Target: 1.0 – 1.5) Adjust the PLS using nitric acid or hydrochloric acid. Causality: The solution pH directly influences the activity of the dissociated oxalate anion (C₂O₄²⁻), which is the direct precipitation reactant[1]. Below pH 0.5, oxalic acid remains heavily protonated, drastically reducing La³⁺ yield[1]. Above pH 2.5, the concentration of fully ionized oxalate becomes too high, creating an overwhelming thermodynamic driving force that causes a loss of selectivity, forcing the coprecipitation of adjacent REEs and base metals like Fe³⁺[1],[2].

Step 3: Thermal Conditioning (Target: 70°C – 85°C) Heat the acidic PLS under continuous agitation. Causality: While the REE-oxalate reaction is exothermic (meaning lower temperatures theoretically yield higher total mass recovery)[3], elevated temperatures are critical for purity. High heat increases the solubility of unstable impurity nuclei and promotes the growth of large (>450 microns) monoclinic lanthanum oxalate crystals, preventing the physical entrapment of other REEs[4].

Step 4: Controlled Precipitant Addition Slowly add a 1.1x to 1.2x stoichiometric excess of sodium oxalate (or oxalic acid) dropwise. Causality: Rapid addition creates localized zones of high supersaturation. This causes kinetic dominance, leading to the rapid nucleation of fine particles that trap mother liquor and impurities within their lattice[2]. Slow addition maintains a low supersaturation state, favoring the growth of existing pure La-oxalate crystals over new nucleation[2].

Step 5: Digestion and Ostwald Ripening Maintain the temperature and stirring for 2 to 4 hours. Causality: This aging period allows Ostwald ripening to occur. Smaller, thermodynamically unstable crystals (which often contain higher impurity fractions) redissolve and precipitate onto the larger, purer La-oxalate crystals[2].

Step 6: Filtration and Acidic Washing Filter the hot solution and wash the filter cake with warm, acidified deionized water (pH ~2.0 adjusted with nitric acid). Causality: Washing with neutral water can trigger the sudden hydrolysis of residual iron or aluminum entrained in the filter cake, precipitating them as insoluble hydroxides directly onto your purified product[2].

Step 7: Self-Validation Check Before proceeding to calcination, take a 5 mL aliquot of the final filtrate and add 3 drops of 0.1 M sodium oxalate. Causality: If the solution remains crystal clear, the La³⁺ precipitation is quantitatively complete. If cloudiness appears, the system has not reached equilibrium, indicating either insufficient precipitant dosage or inadequate aging time.

Step-by-step workflow for high-purity lanthanum oxalate precipitation.

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing high levels of Cerium (Ce) and Neodymium (Nd) coprecipitation in my Lanthanum oxalate product. How can I improve selectivity? A: The separation of adjacent lanthanides is notoriously difficult. Coprecipitation of Ce and Nd usually occurs due to excessive free oxalate anion activity.

  • Lower the pH: Ensure your precipitation pH does not exceed 1.5. Higher pH levels exponentially increase the concentration of fully ionized oxalate, which forces the less-favored heavy/adjacent REEs out of solution[1].

  • Reduce Precipitant Excess: Limit your oxalic acid dosage to exactly 1.1x - 1.2x stoichiometry. An excessive thermodynamic driving force will indiscriminately precipitate all REEs present[2],[3].

  • Implement Fractional Precipitation: If the initial Ce concentration is exceptionally high, consider a pre-precipitation step. Adjusting the pH to ~4.5 with ammonium hydroxide in a nitric acid matrix can selectively precipitate Ce as cerium hydroxide before you introduce oxalate for La recovery.

Q2: My lanthanum oxalate precipitate is extremely fine, clogging the filter paper and retaining high levels of base metal impurities (Fe, Al). A: Fine precipitates are a hallmark of kinetic dominance over thermodynamic control, caused by rapid nucleation. When crystals form too quickly, they trap mother liquor within their agglomerates.

  • Increase Temperature: Conduct the precipitation at 75°C - 85°C. The increased thermal energy favors the growth of larger crystals rather than the nucleation of many small ones, drastically improving filterability[4].

  • Homogeneous Precipitation: Instead of adding liquid oxalic acid directly, consider generating the precipitant in situ (e.g., using the slow hydrolysis of dimethyl oxalate). This ensures a uniform, slow release of oxalate ions, completely eliminating localized supersaturation spikes[5].

Q3: Does the choice of background acid in the Pregnant Leach Solution (PLS) matter? A: Yes, significantly. The anionic environment dictates the speciation and complexation of REEs prior to oxalate introduction.

  • Nitrate vs. Sulfate: A nitrate environment (nitric acid) is generally most conducive to selective REE precipitation[6],[7]. Sulfate ions form strong aqueous complexes with REEs (e.g., Re(SO₄)₂⁻), which buffer the free La³⁺ concentration and alter expected precipitation kinetics, often requiring higher precipitant doses[6].

Mechanistic causality of pH and addition rate on rare earth coprecipitation.

Part 3: Quantitative Parameter Optimization

The efficiency and selectivity of La³⁺ precipitation are governed by strict boundaries. Deviating from these parameters shifts the system from selective crystallization to indiscriminate coprecipitation.

ParameterSub-Optimal RangeOptimal RangeMechanistic Consequence of Deviation
Solution pH < 0.5 or > 2.51.0 – 1.5 < 0.5: High protonation of oxalate; drastically reduced La yield. > 2.5: High oxalate activity; severe coprecipitation of Ce/Nd and Fe³⁺[1],[2].
Temperature < 40°C70°C – 85°C < 40°C: Rapid nucleation of fine, unfilterable crystals; high mother liquor and impurity entrapment[4].
Stoichiometry (Oxalate:La) > 1.5x1.1x – 1.2x > 1.5x: Indiscriminate precipitation of adjacent rare earths; wasted reagent[2],[3].
Aging Time < 30 mins2 – 4 hours < 30 mins: Incomplete Ostwald ripening; lower purity and smaller particle size[2].
Wash Solution pH Neutral (pH 7.0)Acidic (pH ~2.0) Neutral: Triggers hydrolysis of entrained base metals (e.g., Al, Fe) into insoluble hydroxides on the filter cake[2].

References

  • Direct oxalate precipitation for rare earth elements recovery. Google Patents (WO2018195642A1). 1

  • Application Note: Sodium Oxalate Precipitation for High-Purity Rare Earth Element Recovery. Benchchem. 2

  • Characteristics of Precipitation of Rare Earth Elements with Various Precipitants. ResearchGate. 6

  • Fractional Separation of Rare Earths by Oxalate Precipitation from Homogeneous Solution. Analytical Chemistry / Researcher.life. 5

  • MINIMIZING SOLVENT EXTRACTION IN RARE EARTH SEPARATION THROUGH FRACTIONAL PRECIPITATION. Universitas Pertamina.

  • Towards the Circular Economy of Rare Earth Elements: Lanthanum Leaching from Spent FCC Catalyst by Acids. MDPI Processes. 7

  • Parametric study and speciation analysis of rare earth precipitation using oxalic acid in a chloride solution system. ResearchGate. 3

  • IMPC 2016: XXVIII International Mineral Processing Congress Proceedings. Processengr.com. 4

Sources

influence of stirring speed on lanthanum oxalate nucleation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Lanthanum Oxalate Crystallization Control

Topic: Influence of Stirring Speed on Lanthanum Oxalate Nucleation Document ID: TS-LAOX-004 Last Updated: March 2026

Executive Summary

Welcome to the Advanced Crystallization Support Center. This guide addresses the critical hydrodynamic parameters governing the precipitation of Lanthanum Oxalate Decahydrate (


).

In the precipitation of rare-earth oxalates, stirring speed is not merely a mixing variable; it is a control switch for supersaturation homogeneity . The reaction between


 and 

is fast.[1] Therefore, the competition between micromixing time (

) and induction time (

) determines whether you obtain a uniform, filterable product or a polydisperse, agglomerated sludge.

Part 1: Troubleshooting Guide (Q&A)

Q1: My particle size distribution (PSD) is consistently bimodal (two distinct peaks). Why is this happening?

Diagnosis: Poor Micromixing (Local Supersaturation Hotspots). Technical Explanation: When the stirring speed is too low, the feed solution (e.g., oxalic acid) does not disperse rapidly enough into the bulk lanthanum solution. This creates "plumes" of high concentration where the local supersaturation (


) spikes massively, causing a burst of nucleation. Meanwhile, the rest of the tank remains at low 

, promoting growth on existing crystals.
  • The Result: A population of fine nuclei (from the plume) and large grown crystals (from the bulk).

  • Corrective Action: Increase the impeller speed to reduce the Kolmogorov microscale of turbulence. Ensure the feed point is located in the zone of highest energy dissipation (usually just above or below the impeller), not at the liquid surface.

Q2: I increased the stirring speed to fix the PSD, but now I see excessive "fines" and broken crystals. Did I over-shear?

Diagnosis: Attrition and Secondary Nucleation. Technical Explanation: While high shear improves mixing, it introduces two risks:

  • Crystal Breakage: Lanthanum oxalate decahydrate forms tabular/platelet crystals which are mechanically fragile. Excessive tip speed (

    
     m/s) can fracture these plates.
    
  • Contact Nucleation: High collision frequencies between crystals and the impeller generate microscopic chips that act as new nuclei.

  • Corrective Action: Calculate the Tip Speed (

    
    ). If 
    
    
    
    exceeds 2.5 m/s, reduce speed. Switch to a hydrofoil impeller (low shear, high flow) rather than a Rushton turbine (high shear).
Q3: My induction time varies wildly between batches (10s to 45s). How do I stabilize this?

Diagnosis: Variable Mesomixing. Technical Explanation: Induction time (


) is inversely proportional to the nucleation rate (

). If your stirring speed varies or the feed location shifts slightly, the time required to reach critical supersaturation (

) changes. Inconsistent

leads to inconsistent final particle sizes.
  • Corrective Action: Standardize the Reynolds Number (

    
    ) across batches.
    
    
    
    
    Ensure
    
    
    (fully turbulent) to minimize the impact of slight viscosity changes.
Q4: The crystals are heavily agglomerated. Should I increase stirring to break them up?

Diagnosis: Orthokinetic Aggregation. Technical Explanation: This is counter-intuitive. While shear can break agglomerates, increasing stirring speed increases the collision frequency (


). For rare-earth oxalates, higher collision rates often lead to more agglomeration, especially if the supersaturation is still high (cementing the particles together).
  • Corrective Action:

    • Do not simply max out the RPM.

    • Optimize Feed Rate: Slower addition of oxalic acid lowers the instantaneous supersaturation, reducing the "glue" that cements colliding particles.

    • Surfactants: Consider trace PEG (Polyethylene Glycol) to sterically stabilize particles if hydrodynamics alone fails.

Part 2: Comparative Data Analysis

The following table summarizes the impact of stirring regimes on Lanthanum Oxalate properties.

ParameterLow Stirring Speed (<200 RPM)Optimal Stirring (400-600 RPM)Excessive Stirring (>1000 RPM)
Dominant Mechanism Diffusion-controlled growthReaction-controlled nucleationAttrition / Secondary Nucleation
Induction Time (

)
Long / VariableShort / ConsistentVery Short
Particle Size (

)
Large (due to growth)Medium (controlled)Small (fines dominate)
Size Distribution (Span) Wide (Polydisperse)Narrow (Monodisperse)Bimodal (Fines + Fragments)
Morphology Thick, aggregated platesWell-defined plateletsFractured shards
Filtration Rate Fast (but poor purity)GoodVery Slow (clogs filter)

Part 3: Visualizing the Mechanism

The following diagram illustrates the causal pathway from Hydrodynamics to Crystal Quality.

LaOxalate_Nucleation Stirring Stirring Speed (RPM) Energy Energy Dissipation (Turbulence) Stirring->Energy Collision Collision Frequency Stirring->Collision Increases Micromixing Micromixing Efficiency Energy->Micromixing Increases Shear Fluid Shear Stress Energy->Shear Increases Supersat Local Supersaturation Homogeneity Micromixing->Supersat Eliminates Hotspots Nucleation Nucleation Rate (J) Supersat->Nucleation Controls Growth Crystal Growth (G) Supersat->Growth PSD Final PSD & Morphology Nucleation->PSD Determines Count Growth->PSD Determines Size Collision->PSD Agglomeration Shear->PSD Breakage/Attrition

Caption: Causal relationship between hydrodynamic energy input and final lanthanum oxalate crystal properties.

Part 4: Standardized Experimental Protocol

Objective: Isolate stirring speed as the variable to determine the optimal nucleation window for your specific reactor geometry.

Reagents:

  • Lanthanum Nitrate Solution (

    
    ), 0.05 M.
    
  • Oxalic Acid Solution (

    
    ), 0.10 M (Stoichiometric excess).
    

Equipment:

  • 1L Baffled Jacket Reactor.

  • 4-Blade Pitch Blade Turbine (45°).

  • FBRM (Focused Beam Reflectance Measurement) probe (optional, for in-situ monitoring).

Workflow:

  • Preparation: Fill reactor with 500mL Lanthanum Nitrate solution. Heat to 60°C (Standardize Temperature).

  • Hydrodynamic Setup:

    • Trial A: Set stirring to 200 RPM (

      
       Laminar/Transition).
      
    • Trial B: Set stirring to 500 RPM (

      
       Turbulent).
      
    • Trial C: Set stirring to 800 RPM (

      
       High Shear).
      
  • Addition: Add Oxalic Acid via a peristaltic pump at a fixed rate (e.g., 5 mL/min). Crucial: The addition tube must be submerged and positioned near the impeller tip.

  • Observation: Record the time from first drop addition to the first appearance of turbidity (

    
    ).
    
  • Sampling: At

    
     mins, extract slurry. Filter immediately, wash with ethanol (to prevent ripening), and dry.
    
  • Analysis: Measure PSD (

    
    ) and observe morphology via SEM.
    

References

  • Homogeneous Precipitation of Lanthanide Oxalates. Source: National Institutes of Health (PMC). Context: Discusses reaction kinetics and the impact of supersaturation on particle formation. URL:[Link]

  • Scale-up study of agglomeration during oxalic precipitation. Source: Procedia Chemistry (via ResearchGate). Context: Establishes the relationship between shear rate, reactor volume, and agglomeration kernels in rare-earth oxalate precipitation. URL:[Link]

  • Kinetics of thermal decomposition of lanthanum oxalate hydrate. Source: Transactions of Nonferrous Metals Society of China.[2] Context: Describes the use of Impinging Stream Reactors (high stirring/mixing) to create uniform supersaturation and nuclei.[2] URL:[Link]

  • Impact of hydrodynamics on the precipitation efficiency. Source: PubMed. Context: General principles of coupling CFD and population balance modeling to predict crystal size distribution based on stirring. URL:[Link]

Sources

optimizing drying conditions to maintain lanthanum oxalate hydration state

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Optimizing Drying Conditions for Lanthanum Oxalate Decahydrate (


)
Ticket ID:  LOX-HYD-001
Assigned Specialist:  Senior Application Scientist[1]

Mission Statement

Welcome to the Technical Support Center. You are likely here because you are experiencing inconsistent stoichiometry, phase changes, or agglomeration during the drying of lanthanum oxalate precursors.

The objective of this guide is precision . In drug development and advanced ceramics, the difference between a decahydrate (


) and a lower hydrate (e.g., 

) affects molecular weight calculations, downstream calcination kinetics, and final oxide particle size. This guide provides a validated workflow to remove surface moisture while strictly preserving the coordination sphere of the lanthanum ion.

Module 1: The Core Knowledge (FAQ)

Q1: What is the target stability window for Lanthanum Oxalate?

The thermodynamically stable form precipitated from aqueous solution is Lanthanum Oxalate Decahydrate (


).[1]
  • Crystal Structure: Monoclinic (

    
    ).[1]
    
  • Water Coordination: The structure contains both coordinated (inner sphere) and lattice (outer sphere) water.[1]

  • Critical Threshold: Thermal gravimetric analysis (TGA) indicates that while surface water evaporates at ambient temperatures, the removal of lattice water begins near 60°C–80°C (depending on partial pressure).[1]

  • Risk: Exceeding this threshold triggers a step-wise dehydration to lower hydrates (e.g., hexahydrate) and eventually the anhydrous form at ~320°C.

Q2: Why does my "dried" sample show variable mass?

This is the "Hydration Drift" phenomenon. If you dry at high temperatures (>80°C) to "ensure dryness," you strip lattice water. Upon cooling in air, the hygroscopic anhydrous material re-absorbs atmospheric moisture unpredictably, resulting in a sample that is neither fully anhydrous nor a stable decahydrate.

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to diagnose your current drying issues.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Powder is opaque/chalky & mass is lower than theoretical Over-drying Lattice water stripping occurred (likely >70°C under vacuum).[1]Reduce drying temp to 45°C; increase time.
TGA shows immediate mass loss <60°C Under-drying Residual surface solvent (mother liquor) remains.[1]Introduce Solvent Exchange (see Module 3).[1]
Hard agglomerates/clumps formed Capillary Forces Water's high surface tension caused pore collapse during drying.Wash with Ethanol/Acetone to lower surface tension.
XRD peaks are broadened/shifted Phase Distortion Partial collapse of the crystal lattice due to rapid dehydration.Switch from oven drying to controlled vacuum drying.

Module 3: The Optimized Protocol

The "Ethanol-Exchange" Isothermal Drying Method

Rationale: Water has a high surface tension (


) and high boiling point.[1] Ethanol has a lower surface tension (

) and forms an azeotrope.[1] By exchanging surface water for ethanol, we can dry at lower temperatures, preserving the hydrate structure while preventing agglomeration.
Step-by-Step Workflow
  • Precipitation & Initial Filtration:

    • Precipitate

      
       typically using excess oxalic acid at pH 1–3.[1]
      
    • Filter using a Buchner funnel or centrifuge (3000 rpm, 5 min).

  • The Critical Wash (Solvent Exchange):

    • Wash 1: Deionized water (removes excess oxalic acid/nitrates).[1]

    • Wash 2: 50:50 Ethanol/Water mixture.

    • Wash 3: 100% Absolute Ethanol (Analytical Grade).[1]

    • Note: Resuspend the cake gently during Wash 3 to ensure full solvent exchange.

  • Controlled Drying:

    • Equipment: Vacuum Oven.

    • Temperature: Set to 45°C ± 2°C . (Do NOT exceed 60°C).

    • Pressure: Moderate vacuum (approx. 100–200 mbar).[1] Avoid "hard" vacuum (<10 mbar) if possible, as extreme low pressure can lower the dehydration temperature of the hydrate.

    • Duration: 4–6 hours (layer thickness dependent).

  • Equilibration:

    • Vent oven with dry nitrogen or argon.

    • Allow sample to cool to room temperature inside the oven or a desiccator with a mild humectant (e.g., saturated salt solution) to prevent immediate re-absorption of ambient humidity if the lab is very humid.

Module 4: Visualization of Dynamics

Diagram 1: Thermal Stability & Decomposition Pathway

This diagram illustrates the critical temperature zones. You must stay in the "Safe Zone" to maintain the decahydrate.

LaOxalate_Decomposition cluster_0 Critical Control Point Decahydrate La2(C2O4)3 · 10H2O (Target Species) LowerHydrate Lower Hydrates (e.g., 6H2O, 2H2O) Decahydrate->LowerHydrate Heating > 60-80°C (Lattice Water Loss) SurfaceWater Surface Moisture (Solvent) SurfaceWater->Decahydrate Drying < 50°C (Safe Zone) Anhydrous Anhydrous La2(C2O4)3 LowerHydrate->Anhydrous Heating > 180°C Oxocarbonate Oxocarbonate La2O2CO3 Anhydrous->Oxocarbonate Heating > 400°C (Decarboxylation)

Caption: Thermal evolution of Lanthanum Oxalate. The transition from Decahydrate to Lower Hydrates represents the primary failure mode in drying protocols.

Diagram 2: Optimized Process Flow

The logic flow for the "Ethanol-Exchange" method.

Drying_Workflow Start Wet Precipitate (La Oxalate + Mother Liquor) Wash1 Water Wash (Remove Ions) Start->Wash1 Wash2 Ethanol Exchange (Reduce Surface Tension) Wash1->Wash2 Critical Step Dry Vacuum Dry 45°C @ 150 mbar Wash2->Dry Check QC: TGA Analysis Dry->Check Pass Success: Stable Decahydrate Check->Pass Mass Loss ~20-25% (10 H2O) Fail Fail: Stoichiometry Off Check->Fail Mass Loss <15% (Over-dried)

Caption: Operational workflow emphasizing the Ethanol Exchange step to facilitate low-temperature drying.

Module 5: Validation (QC)

How do you prove you achieved the target state?

  • TGA (Thermogravimetric Analysis):

    • Protocol: Ramp 10°C/min in Air or

      
      .
      
    • Success Criteria: You should observe a distinct mass loss plateau corresponding to 10 water molecules (approx. 20-25% weight loss depending on exact molecular weight calculation) starting after the surface water evaporates, typically clearly defined between 60°C and 200°C.

    • Failure: If the curve is smooth with no plateau, or total mass loss is too low, you have already partially dehydrated the sample [1].

  • XRD (X-Ray Diffraction):

    • Compare against JCPDS card standard for

      
      .[1]
      
    • Look for peak splitting, which indicates mixed hydration phases [2].

References

  • Grivel, J.-C., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega. Available at: [Link][1]

  • Purwani, M.V., et al. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China. Available at: [Link]

  • Stanford Materials Corporation. Lanthanum Oxalate Hydrate Technical Data. Available at: [Link][1]

Sources

Technical Support Center: Minimizing Residual Carbon in Lanthanum Oxide Derived from Oxalate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers and professionals working with lanthanum oxide (La₂O₃) synthesis. The thermal decomposition of lanthanum oxalate [La₂(C₂O₄)₃] is a common and effective method for producing high-purity La₂O₃. However, a frequent challenge is the presence of residual carbon in the final oxide product, which can be detrimental to its performance in catalytic, optical, and electronic applications. This guide provides in-depth, experience-based answers to common problems, troubleshooting steps, and validated protocols to help you achieve the desired material purity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the fundamental "why" behind carbon contamination.

Q1: What is the primary source of residual carbon when preparing La₂O₃ from a lanthanum oxalate precursor?

A: The residual carbon originates from two main sources during thermal decomposition. The most significant is the incomplete decomposition of stable intermediate compounds, specifically lanthanum oxycarbonates.[1][2] The decomposition of lanthanum oxalate does not proceed directly to lanthanum oxide. It follows a multi-step pathway that includes the formation of species like La₂O(CO₃)₂ and La₂O₂CO₃.[2] If the final calcination temperature is too low or the duration is too short, these oxycarbonates will not fully decompose, leaving a carbon-containing phase in your final product. A secondary, though less common, source can be the disproportionation of carbon monoxide (2CO → C + CO₂), a gaseous byproduct of oxalate decomposition, which can deposit elemental carbon onto the oxide particles.[3]

Q2: My final La₂O₃ powder is off-white, grey, or even black. Is this related to carbon?

A: Yes, a grey or black discoloration is a strong visual indicator of residual elemental carbon.[3] Pure, fully calcined lanthanum oxide should be a white powder. The intensity of the discoloration often correlates with the amount of carbon contamination. This contamination can arise from the mechanisms described in Q1, particularly if the decomposition is carried out in an inert or reducing atmosphere, which prevents the "burning off" of carbonaceous species.

Q3: How critical is the calcination atmosphere, and what is the difference between processing in air versus an inert gas like nitrogen?

A: The atmosphere is a critical process parameter.

  • Air (Oxidizing Atmosphere): Calcination in air is highly recommended for minimizing residual carbon. The presence of oxygen facilitates the oxidative removal of both intermediate oxycarbonates and any elemental carbon that may form. The exothermic oxidation of carbon monoxide to carbon dioxide can also locally increase the temperature, aiding decomposition.[4]

  • Nitrogen or Argon (Inert Atmosphere): Using an inert atmosphere prevents the oxidation of carbonaceous residues. While this may be desirable for specific applications where oxidation is a concern, it makes achieving low carbon content significantly more challenging and requires much higher temperatures or longer dwell times to ensure full thermal decomposition of the oxycarbonates.[1]

Q4: I see multiple weight loss steps in my Thermogravimetric Analysis (TGA) data for lanthanum oxalate. What do they represent?

A: The multi-step weight loss profile of lanthanum oxalate hydrate [La₂(C₂O₄)₃·10H₂O] is characteristic of its decomposition pathway. While the exact temperatures can vary with heating rate, the general sequence is:

  • Dehydration: Loss of water molecules, which can occur in several stages, typically between room temperature and ~360°C.[2]

  • Decomposition to Oxycarbonate: The anhydrous oxalate decomposes to form intermediate oxycarbonate species, such as La₂O₂CO₃, typically in the range of 400°C to 500°C.[1][2]

  • Final Decomposition to Oxide: The stable lanthanum oxycarbonate decomposes to form lanthanum oxide (La₂O₃) and carbon dioxide, a step that often requires temperatures of 700°C or higher for completion.[2][4]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable solutions to specific experimental issues.

Issue 1: Post-synthesis analysis confirms high residual carbon content (>0.1% by weight).
  • Potential Cause A: Insufficient Calcination Temperature

    • Causality: The final decomposition step, La₂O₂CO₃ → La₂O₃ + CO₂, has a high activation energy. If the peak temperature is not sufficient, this reaction will be incomplete, leaving behind the stable oxycarbonate intermediate.

    • Troubleshooting Steps:

      • Verify Furnace Temperature: Use a calibrated thermocouple to ensure your furnace's setpoint matches the actual chamber temperature.

      • Increase Peak Temperature: Incrementally increase your final calcination temperature. A common range to ensure full conversion is 800°C to 1000°C.[1][5]

      • Consult the Data: Refer to the summary table below for a guide on temperature effects.

  • Potential Cause B: Inadequate Dwell Time at Peak Temperature

    • Causality: Solid-state decompositions are not instantaneous. They require time for heat to transfer uniformly throughout the powder bed and for gaseous byproducts (like CO₂) to diffuse away from the reaction sites. Insufficient time, even at a high temperature, can lead to an incomplete reaction in the core of the material.

    • Troubleshooting Steps:

      • Extend Dwell Time: Increase the hold time at your peak temperature from 2 hours to 4-6 hours.

      • Improve Sample Exposure: Use a shallow, wide crucible instead of a deep, narrow one. This increases the surface-area-to-volume ratio, facilitating better gas exchange and more uniform heating.

  • Potential Cause C: Incorrect Calcination Atmosphere

    • Causality: As detailed in FAQ Q3, an inert atmosphere prevents the oxidative removal of carbon. This is the most common cause of high carbon content when sufficient temperature and time are already being used.

    • Troubleshooting Steps:

      • Switch to an Oxidizing Atmosphere: Perform the calcination in a furnace with a controlled flow of air or a synthetic air mixture (N₂/O₂). A gentle flow rate (e.g., 50-100 mL/min) is sufficient to remove byproducts and provide oxygen for combustion of carbon residues.

Issue 2: Inconsistent results and batch-to-batch variation in carbon content.
  • Potential Cause A: Non-Uniform Heating within the Furnace or Sample

    • Causality: "Hot" and "cold" spots within a furnace or a large, densely packed sample can lead to parts of the batch being fully calcined while other parts are not.

    • Troubleshooting Steps:

      • Reduce Batch Size: Process smaller quantities of the oxalate precursor per run to ensure uniform heat penetration.

      • Use Appropriate Crucibles: Alumina or quartz boats with a large surface area are preferable to deep crucibles.

      • Characterize Your Furnace: Map the temperature profile of your tube or chamber furnace to identify the most stable and uniform heating zone.

  • Potential Cause B: Variation in Lanthanum Oxalate Precursor

    • Causality: The physical properties of the initial lanthanum oxalate—such as particle size, morphology, and crystallinity—can influence its decomposition kinetics.[6][7] Inconsistently prepared precursors will decompose differently, leading to variable results. For instance, very large or non-porous crystals may trap gaseous byproducts, hindering complete conversion.

    • Troubleshooting Steps:

      • Standardize Precipitation: Control the parameters of your lanthanum oxalate precipitation (e.g., temperature, reagent addition rate, stirring speed) to produce a consistent precursor material. Homogeneous precipitation techniques can yield more uniform particles.[6]

      • Characterize the Precursor: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect the morphology of your oxalate before calcination to ensure consistency between batches.

Part 3: Data Summary & Key Experimental Protocols

Table 1: Effect of Calcination Parameters on Residual Carbon in La₂O₃
ParameterConditionTypical OutcomeScientific Rationale
Temperature 600-700 °CHigh Carbon (>0.5%)Insufficient energy to fully decompose stable La₂O₂CO₃ intermediates.[1][2]
800-900 °C Low Carbon (<0.1%) Sufficient thermal energy for complete decomposition of oxycarbonates. [1][2]
>1000 °CLow Carbon, but particle sintering may occurWhile effective for carbon removal, excessive temperatures can lead to loss of surface area.[8]
Atmosphere Inert (N₂, Ar)High CarbonPrevents oxidative removal of carbonaceous species.[1][3]
Air (Flowing) Very Low Carbon (<0.05%) Oxygen actively combusts carbon residues and facilitates decomposition. [4]
Dwell Time 1-2 hoursModerate to Low CarbonMay be insufficient for complete reaction, especially for larger batches.
4-6 hours Low to Very Low Carbon Ensures thermal equilibrium and complete diffusion of gaseous byproducts.

Note: Values are illustrative and depend on the specific precursor and furnace conditions.

Experimental Protocol: Optimized Calcination for Low-Carbon La₂O₃

This protocol provides a robust starting point for producing high-purity, low-carbon lanthanum oxide.

  • Precursor Preparation: Ensure the lanthanum oxalate hydrate precursor is a fine, free-flowing powder. If necessary, gently grind the precursor in an agate mortar.

  • Crucible Loading: Spread a thin, even layer of the precursor powder (typically <1 cm deep) in a shallow alumina or quartz boat. Do not compact the powder.

  • Furnace Placement: Place the loaded crucible in the center of a calibrated tube or chamber furnace.

  • Atmosphere Control: Begin flowing dry air at a rate of 50-100 mL/min. Ensure the furnace outlet is properly vented.

  • Heating Program:

    • Ramp 1 (Drying): Heat from room temperature to 200°C at a rate of 5°C/min. Hold at 200°C for 1 hour to remove residual moisture.

    • Ramp 2 (Decomposition): Heat from 200°C to the final calcination temperature (recommended: 850°C ) at a rate of 5-10°C/min. A slower ramp can be beneficial for controlled release of gases.

    • Dwell (Calcination): Hold at 850°C for 4 hours .

  • Cooling: Allow the furnace to cool naturally to room temperature while maintaining the air flow.

  • Product Recovery: Once cooled, carefully remove the crucible and transfer the resulting white La₂O₃ powder to a desiccator for storage, as La₂O₃ can be hygroscopic.

Workflow Visualization: Optimized Calcination Process

G cluster_prep Preparation cluster_furnace Furnace Protocol cluster_post Final Steps start Start load Load Precursor in Shallow Crucible start->load atmosphere Establish Air Flow load->atmosphere ramp1 Ramp to 200°C (Drying) atmosphere->ramp1 ramp2 Ramp to 850°C (Decomposition) ramp1->ramp2 dwell Hold at 850°C for 4 hours ramp2->dwell cool Controlled Cool Down dwell->cool recover Recover Pure La₂O₃ Powder cool->recover finish End recover->finish

Caption: Optimized workflow for producing low-carbon La₂O₃.

Part 4: Mechanistic Insights

Understanding the chemical transformations is key to controlling the process. The decomposition pathway involves several distinct chemical intermediates.

Decomposition Pathway from Precursor to Final Product

G p1 La₂(C₂O₄)₃·10H₂O (Hydrated Oxalate Precursor) p2 La₂(C₂O₄)₃ (Anhydrous Oxalate) p1->p2 ~80-360°C -10H₂O p3 La₂O₂CO₃ (Oxycarbonate Intermediate) p2->p3 ~400-500°C -CO, -CO₂ p4 La₂O₃ (Pure Lanthanum Oxide) p3->p4 >750°C (in Air) -CO₂ carbon Residual Carbon (C) or Oxycarbonates p3->carbon Incomplete Calcination (Temp too low / Inert Atm.)

Caption: Chemical pathway of lanthanum oxalate decomposition.

This pathway highlights the critical final step where the stable oxycarbonate intermediate must be fully converted to the desired oxide. Failure to provide the necessary conditions (high temperature and an oxidizing atmosphere) is the root cause of carbon contamination.

References

  • Zhan, G., et al. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 22(4), 925-934. Available at: [Link]

  • Glasner, A., & Steinberg, M. (1961). THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE. Journal of Inorganic and Nuclear Chemistry, 16(3-4), 279-287. Available at: [Link]

  • Balboul, A. A., et al. (2002). Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. Thermochimica Acta, 387(1-2), 109-116. Available at: [Link]

  • Purwani, M. V., et al. (2019). THERMAL DECOMPOSITION KINETICS OF LANTHANUM OXALATE HYDRATE PRODUCT TREATMENT FROM MONAZITE. Jurnal Sains Materi Indonesia, 20(4), 159-165. Available at: [Link]

  • Jedlička, J., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(14), 12265-12273. Available at: [Link]

  • Zhan, G., et al. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. ResearchGate. Available at: [Link]

  • Kabir, H., et al. (2021). Influence of calcination on the sol–gel synthesis of lanthanum oxide nanoparticles. Applied Nanoscience, 11, 229-240. Available at: [Link]

  • Jedlička, J., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Publications. Available at: [Link]

  • Kabir, H., et al. (2020). Influence of calcination on the sol-gel synthesis of lanthanum oxide nanoparticles. University of Birmingham Research Portal. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2014). Catalyst Effect of Transition Metal Nano Oxides on the Decomposition of Lanthanum Oxalate Hydrate: A Thermogravimetric Study. Available at: [Link]

Sources

Validation & Comparative

Comparative Crystallographic Guide: Standard XRD Profiling of Lanthanum(III) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering rare-earth-doped matrices, solid-state catalysts, or advanced ceramics, the phase purity of the starting precursor is a critical quality attribute. Lanthanum(III) oxalate decahydrate (


) serves as the gold-standard precursor for synthesizing ultrafine, high-surface-area lanthanum oxide (

)[1].

This guide objectively compares the crystallographic profile of standard lanthanum oxalate decahydrate against alternative precursors, details the mechanistic rationale behind its thermal phase transitions, and provides a self-validating experimental workflow for X-ray Diffraction (XRD) characterization.

Mechanistic Grounding: Why the Decahydrate Phase?

The precipitation of lanthanum in the presence of oxalate ions thermodynamically favors the decahydrate state under standard aqueous conditions[2].

The Causality of the Crystal Lattice: Lanthanum oxalate decahydrate crystallizes in a monoclinic system belonging to the


 space group[3][4]. The structure forms a 2D functional honeycomb layered network. Each 

ion is coordinated by nine oxygen atoms (forming distorted tricapped trigonal prisms)—six from three bidentate oxalate groups and three from structural water molecules[5]. The remaining water molecules are trapped within the honeycomb cavities, exhibiting partial free motion[3].

This specific highly-hydrated, layered architecture is exactly why this precursor is superior to alternatives like lanthanum carbonate: as the water and oxalate groups decompose during calcination, they act as an internal porogen, releasing gases (


, 

,

) that template the formation of highly porous, unagglomerated

nanoparticles[1][6].

Comparative Performance Analysis

To select the optimal precursor for downstream applications, we must compare lanthanum oxalate decahydrate against other common lanthanum salts. The standard XRD pattern for the pure decahydrate phase is definitively indexed to JCPDS Card No. 20-0549 (or 00-049-1255)[2][4].

Table 1: Precursor Comparison for Synthesis
Precursor MaterialStandard XRD MatchCrystal SystemDecomp. Temp to

Morphological ControlDownstream Purity
Lanthanum Oxalate Decahydrate JCPDS 20-0549 Monoclinic (

)
800 °C – 900 °CExcellent (Nanotubes/Rods)Highest (>99.9%)
Lanthanum Carbonate HydrateJCPDS 24-1419*Orthorhombic~700 °CModerate (Agglomerates)High
Lanthanum HydroxideJCPDS 36-1481Hexagonal~600 °CPoor (Irregular)Moderate

*Representative standard for rare-earth carbonates.

Table 2: Standard Crystallographic Parameters of [4]
ParameterStandard ValueSignificance
Space Group

(No. 14)
Dictates the monoclinic honeycomb symmetry.
Lattice Constant

11.38 ÅDefines the primary inter-layer spacing.
Lattice Constant

9.63 ÅDefines the secondary axis of the unit cell.
Lattice Constant

10.50 ÅDefines the tertiary axis of the unit cell.
Angle

~114.36°Characteristic monoclinic distortion angle.

Thermal Decomposition Pathway

Understanding the XRD profile requires tracking the material through its thermal degradation. The conversion of


 to 

is a complex, multi-stage kinetic process[7].
  • Dehydration (45 °C – 250 °C): The 10 water molecules are driven off, resulting in an amorphous or poorly crystalline anhydrous lanthanum oxalate[2].

  • Carbonate Formation (390 °C – 500 °C): The oxalate backbone cleaves, releasing

    
     and 
    
    
    
    , forming a monoclinic lanthanum dioxycarbonate intermediate (
    
    
    , JCPDS 54-0212)[1].
  • Oxide Crystallization (800 °C – 900 °C): Final decarbonation yields highly crystalline

    
     (JCPDS 05-0602)[1].
    

ThermalDecomposition A Lanthanum Oxalate Decahydrate La2(C2O4)3 · 10H2O (JCPDS 20-0549) B Anhydrous Lanthanum Oxalate La2(C2O4)3 (Amorphous) A->B 45 - 250 °C -10 H2O C Lanthanum Dioxycarbonate La2O2CO3 (JCPDS 54-0212) B->C 390 - 500 °C -CO, -CO2 D Lanthanum Oxide La2O3 (JCPDS 05-0602) C->D 800 - 900 °C -CO2

Fig 1: Stepwise thermal decomposition pathway of lanthanum oxalate decahydrate to lanthanum oxide.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol integrates an internal standard to create a self-validating XRD workflow. This ensures that any peak shifts observed are due to true lattice variations (e.g., drug-loading interactions or elemental doping) rather than instrumental zero-shift errors.

Phase 1: Controlled Synthesis
  • Precursor Mixing: Dissolve 0.1 M Lanthanum Nitrate (

    
    ) in distilled water. Slowly add 0.15 M Oxalic Acid (
    
    
    
    ) under continuous magnetic stirring at room temperature[4].
    • Causality Check: The stoichiometric excess of oxalate ensures complete precipitation. Adding a structure-directing agent (like PEG 20000 or trisodium citrate) at this stage will selectively adsorb to specific facets, driving the morphology toward hierarchical nanotubes rather than bulk micro-particles[1][4].

  • Aging: Seal and age the colloidal solution for 24 hours.

    • Causality Check: Aging allows Ostwald ripening to occur, ensuring the complete thermodynamic transition to the highly crystalline decahydrate phase.

  • Washing & Drying: Centrifuge the precipitate, wash thrice with DI water and absolute ethanol, and dry at 80 °C for 6 hours[4].

Phase 2: XRD Validation & Data Acquisition
  • Sample Preparation (Self-Validation Step): Grind the dried

    
     powder with 5 wt% of a highly crystalline internal standard (e.g., NIST SRM 640f Silicon Powder or 
    
    
    
    ).
  • Instrument Parameters: Mount the powder on a zero-background holder. Use a diffractometer equipped with Cu-K

    
     radiation (
    
    
    
    Å).
  • Scan Settings: Scan from

    
     to 
    
    
    
    at a slow scanning rate of 0.04° to 0.05°
    
    
    [1][4].
    • Causality Check: The slow scan rate is mandatory. Because the

      
       monoclinic unit cell of the decahydrate is large and complex, it produces numerous closely overlapping Bragg reflections. Fast scanning will artificially broaden these peaks, masking phase impurities.
      
  • Data Analysis: Perform Rietveld refinement. Calibrate the

    
     axis using the spiked Silicon/LaB6 peaks. Once corrected, match the sample peaks against JCPDS 20-0549 .
    

References

  • Biotransformation of lanthanum by Aspergillus niger National Institutes of Health (PMC)[Link]

  • Kinetics of thermal decomposition of lanthanum oxalate hydrate Transactions of Nonferrous Metals Society of China[Link]

  • Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes Molecular Physics (Taylor & Francis)[Link]

  • Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets Inorganic Chemistry (ACS Publications)[Link]

Sources

interpretation of FTIR spectra for lanthanum oxalate functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Interpretation of FTIR Spectra for Lanthanum Oxalate Functional Groups

Authored by: A Senior Application Scientist

In the realm of materials science and inorganic chemistry, the characterization of precursors is as critical as the analysis of the final product. Lanthanum oxalate, primarily in its hydrated form (La₂(C₂O₄)₃·nH₂O), serves as a vital intermediate in the synthesis of high-purity lanthanum oxide (La₂O₃), a material with extensive applications in catalysis, ceramics, and optics.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for verifying the synthesis and purity of lanthanum oxalate.

This guide provides a detailed interpretation of the FTIR spectrum of lanthanum oxalate, grounded in established spectroscopic data and principles. We will dissect the characteristic vibrational modes, compare its spectral features with other metal oxalates, and provide a robust experimental protocol for obtaining high-quality data.

The Molecular Structure: A Precursor to Spectral Interpretation

To accurately interpret an FTIR spectrum, one must first understand the molecule's structure and bonding. Lanthanum oxalate typically crystallizes as a decahydrate, La₂(C₂O₄)₃·10H₂O.[1][2][3] In this monoclinic crystal structure, each Lanthanum(III) ion is coordinated by nine oxygen atoms.[3] Six of these oxygen atoms are from three bidentate oxalate groups, and three are from water molecules. The remaining water molecules reside within the crystal lattice, not directly coordinated to the metal center, and are held in place by hydrogen bonding.[3] This complex coordination environment gives rise to a rich and characteristic infrared spectrum.

cluster_La Lanthanum (III) Coordination Sphere cluster_Oxalate Bidentate Oxalate Ligands cluster_Water Coordinated & Lattice Water La La³⁺ Ox1 O C-C O La->Ox1 Coordination Bond Ox2 O C-C O La->Ox2 Ox3 O C-C O La->Ox3 H2O_coord1 H₂O La->H2O_coord1 H2O_coord2 H₂O La->H2O_coord2 H2O_coord3 H₂O La->H2O_coord3 H2O_lattice H₂O (Lattice) Ox1->H2O_lattice H2O_coord1->H2O_lattice H-Bonding

Caption: Coordination environment of the La(III) ion in lanthanum oxalate hydrate.

Dissecting the FTIR Spectrum of Lanthanum Oxalate

The FTIR spectrum of lanthanum oxalate decahydrate is characterized by several distinct absorption bands corresponding to the vibrational modes of the water molecules and the oxalate anion.

Table 1: Key FTIR Absorption Bands for Lanthanum Oxalate Decahydrate (La₂(C₂O₄)₃·10H₂O)

Wavenumber (cm⁻¹)AssignmentDescription
~3395 - 3500ν(O-H) stretching vibrations of waterA very broad and intense band indicating the presence of both coordinated and lattice water molecules involved in extensive hydrogen bonding.[1][2][4]
~1618 - 1630νₐₛ(C=O) antisymmetric stretching of the oxalate group + δ(H-O-H) bending of waterAn intense, sharp peak. The C=O stretch is the dominant contributor. The bending mode of water molecules often overlaps in this region.[5][6][7]
~1316 - 1321νₛ(C-O) symmetric stretching of the oxalate groupA strong, sharp band characteristic of the C-O single bond character within the coordinated oxalate ligand.[1][2][5]
~800 - 810δ(O-C=O) bending + ν(La-O) stretchingA sharp peak of medium intensity. This band arises from the in-plane deformation of the oxalate carboxylate groups and the vibration of the metal-oxygen bond.[1][2][6][7]
~480 - 500Rocking of CO₂ + other lattice modesA medium to weak peak related to out-of-plane rocking motions of the oxalate group and other low-frequency lattice vibrations.[6][7]

Comparative Analysis: The Influence of the Metal Cation

The vibrational frequencies of the oxalate ligand are sensitive to the identity of the coordinated metal ion. Comparing the spectrum of lanthanum oxalate with other metal oxalates, such as iron(II) oxalate or nickel(II) oxalate, reveals shifts in the key carboxylate stretching frequencies. These shifts are primarily influenced by the metal's ionic radius, mass, and the covalent character of the metal-oxygen bond.

Generally, a more covalent M-O bond (often seen with smaller, more polarizing cations) will cause a larger separation between the antisymmetric (νₐₛ) and symmetric (νₛ) C-O stretching frequencies.

Table 2: Comparison of Key Oxalate Vibrational Frequencies in Different Metal Oxalates

Compoundνₐₛ(C=O) (cm⁻¹)νₛ(C-O) (cm⁻¹)Δν (νₐₛ - νₛ) (cm⁻¹)Reference(s)
Lanthanum(III) Oxalate (La₂(C₂O₄)₃·10H₂O)~1627~1321~306[1][2]
Iron(II) Oxalate (FeC₂O₄·2H₂O)~1636~1318~318[8]
Nickel(II) Oxalate (NiC₂O₄·2H₂O)~1629~1316~313[9]

As shown in Table 2, the difference (Δν) for lanthanum oxalate is distinct from that of the transition metals, reflecting the more ionic character and larger size of the La³⁺ ion compared to Fe²⁺ and Ni²⁺. This comparative approach is invaluable for confirming the identity of the metal in an unknown oxalate sample.

Experimental Protocol for High-Fidelity FTIR Analysis

Reproducible and accurate data is the bedrock of scientific integrity. The following protocol outlines the steps for preparing and analyzing a lanthanum oxalate sample using the potassium bromide (KBr) pellet method, a standard and reliable technique for solid samples.

Causality in Protocol Design:
  • Why KBr? Potassium bromide is used as the matrix material because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc.

  • Why Grinding? The sample must be ground to a fine powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect) and produce sharp, well-defined absorption bands.

  • Why Vacuum? A vacuum is applied during pressing to remove trapped air, which can cause the pellet to be opaque or fracture easily.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start: Lanthanum Oxalate Powder grind Grind ~1-2 mg of sample and ~200 mg of dry KBr start->grind mix Thoroughly mix the sample and KBr grind->mix load Load mixture into pellet press die mix->load press Press under vacuum (8-10 tons) for 2 min load->press pellet Eject transparent KBr pellet press->pellet sample Place KBr pellet in sample holder pellet->sample bg Collect Background Spectrum (Empty Sample Holder) scan Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) sample->scan process Process Data (Baseline correction, ATR correction if needed) scan->process end Interpret Spectrum: Identify Functional Groups process->end

Caption: Standard workflow for FTIR analysis of lanthanum oxalate using the KBr pellet method.
Step-by-Step Methodology:
  • Preparation: Gently heat KBr powder in an oven at ~110°C for 2-4 hours to remove adsorbed water, then cool in a desiccator.

  • Grinding: In a clean agate mortar and pestle, weigh approximately 1-2 mg of the lanthanum oxalate sample and 150-200 mg of the dried KBr.

  • Mixing: Grind the components together for 3-5 minutes until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a vacuum. Gradually apply pressure up to 8-10 tons and hold for 2 minutes.

  • Data Acquisition: Carefully release the pressure and vacuum, and eject the transparent or translucent pellet from the die. Place the pellet in the spectrometer's sample holder.

  • Measurement: First, run a background scan with an empty sample compartment. Then, run the sample scan. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[10][11]

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of lanthanum oxalate. By understanding its molecular structure and the origin of its principal vibrational modes, researchers can confidently verify its synthesis and assess its purity. The key spectral fingerprints—the broad O-H stretch of hydration water, the intense antisymmetric C=O stretch around 1627 cm⁻¹, the symmetric C-O stretch near 1321 cm⁻¹, and the La-O vibration in the fingerprint region around 800 cm⁻¹—provide a definitive signature for this important material precursor. Comparative analysis with other metal oxalates further enhances the specificity of the interpretation, making FTIR a cornerstone technique in the development of advanced lanthanide-based materials.

References

  • Zhang, Y. et al. (2014). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Journal of Experimental Nanoscience, 9(8), 850-857. [Link]

  • Taylor & Francis Online. (2014). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure of Lanthanum Oxalate Crystal Hydrate La2(C2O4)3 · 9.2H2O. [Link]

  • International Journal of Science and Research (IJSR). (2014). Catalyst Effect of Transition Metal Nano Oxides on the Decomposition of Lanthanum Oxalate Hydrate: A Thermogravimetric Study. [Link]

  • Zhan, G. et al. (2011). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 21(10), 2336-2341. [Link]

  • Burdick, J. et al. (2020). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry, 59(5), 2955-2964. [Link]

  • John, V. et al. (1997). Lanthanum samarium oxalate — its growth and structural characterization. Bulletin of Materials Science, 20(8), 1059-1067. [Link]

  • ResearchGate. (n.d.). On the Aqueous Vibrational Spectra of Alkali Metal Oxalates. [Link]

  • Wang, C. et al. (2022). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. RSC Advances, 12(25), 15857-15865. [Link]

  • ACS Publications. (2020). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. [Link]

  • PubChem. (n.d.). Lanthanum, (mu-(ethanedioato(2-)-kappaO1,kappaO2. [https://pubchem.ncbi.nlm.nih.gov/compound/Lanthanum-mu-ethanedioato_2-]-kappaO1_kappaO2__kappaO1__kappaO2__bis_ethanedioato_2-]-kappaO1_kappaO2_di-_monohydrate]([Link])

  • ResearchGate. (n.d.). Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. [Link]

  • MDPI. (2022). Extraction of Lanthanum Oxide from Different Spent Fluid Catalytic Cracking Catalysts by Nitric Acid Leaching and Cyanex 923 Solvent Extraction Methods. [Link]

  • AKJournals. (1983). IR and thermal studies on lanthanum zirconyl oxalate. [Link]

  • SciELO. (2004). Spectroscopic investigations of iron(II) and iron(III) oxalates. [Link]

  • ACS Publications. (2020). Vibrational Analysis of Manganese(II) Oxalates Hydrates: An In Silico Statistical Approach. [Link]

  • Acta Chemica Scandinavica. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. [Link]

  • NIST WebBook. (n.d.). Lanthanum oxalate. [Link]

  • Indian Academy of Sciences. (1997). Lanthanum samarium oxalate — its growth and structural characterization. [Link]

  • ResearchGate. (n.d.). Fig. 1. FTIR curves of Lanthanum Oxalate at room temperature at... [Link]

  • Indian Academy of Sciences. (2000). Growth and physico chemical characterization of lanthanum neodymium oxalate single crystals. [Link]

  • ResearchGate. (n.d.). Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. [Link]

  • ResearchGate. (n.d.). TG analysis of lanthanum-iron oxalate precursor. [Link]

  • ResearchGate. (n.d.). FTIR spectra of rare earth mineral composite materials (a) TT; (b) RMC. [Link]

  • MDPI. (2023). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Material. [Link]

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A Comparative Guide to the Thermal Decomposition of Lanthanum Oxalate Hydrate: TGA-DSC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the thermal decomposition of lanthanum oxalate hydrate (La₂(C₂O₄)₃·nH₂O), a critical precursor in the synthesis of lanthanum-based materials. We will explore the decomposition pathway using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC), offering a detailed experimental protocol and interpretation of the results. Furthermore, this guide presents a comparative assessment of alternative thermal analysis techniques, namely Differential Thermal Analysis (DTA) and Evolved Gas Analysis (EGA), to provide a comprehensive understanding of the analytical options available for characterizing this and similar materials.

The Significance of Understanding Lanthanum Oxalate Decomposition

Lanthanum oxide (La₂O₃) and other lanthanum-containing compounds are pivotal in various applications, including catalysis, ceramics, and pharmaceuticals. The controlled thermal decomposition of lanthanum oxalate hydrate is a common and effective route to produce high-purity lanthanum oxide powders with specific morphologies and surface areas. A thorough understanding of the decomposition mechanism, including the discrete steps of dehydration, oxalate decomposition, and the formation of intermediates, is paramount for optimizing process parameters and ensuring the desired properties of the final product. TGA-DSC stands as a primary analytical tool for elucidating these complex thermal events.

Core Methodology: TGA-DSC Analysis

Simultaneous TGA-DSC is a powerful thermal analysis technique that measures both the change in mass (TGA) and the heat flow (DSC) of a sample as a function of temperature or time in a controlled atmosphere.[1] This dual-capability allows for the direct correlation of mass loss events with their corresponding energetic changes (endothermic or exothermic processes), providing a comprehensive picture of the thermal decomposition pathway.

Experimental Protocol: TGA-DSC of Lanthanum Oxalate Hydrate

The following protocol outlines a standard procedure for the TGA-DSC analysis of lanthanum oxalate hydrate, based on established methodologies.[2]

Instrumentation:

  • A simultaneous TGA-DSC instrument (e.g., NETZSCH STA 449 F3 Jupiter®, TA Instruments SDT Q600).

  • High-purity nitrogen (99.999%) as the purge gas.

  • Alumina (Al₂O₃) crucibles.

  • A microbalance for accurate sample weighing.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the lanthanum oxalate hydrate sample into an alumina crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible (also alumina) into the instrument.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 1000 °C.

    • Employ a constant heating rate, typically in the range of 10-20 °C/min.

  • Data Acquisition: Continuously record the sample mass, temperature, and differential heat flow throughout the experiment.

  • Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to identify the onset and peak temperatures of thermal events, as well as the percentage mass loss for each decomposition step.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Lanthanum Oxalate Hydrate place Place in Alumina Crucible weigh->place load Load Sample & Reference Crucibles place->load purge Purge with N2 (50-100 mL/min) load->purge heat Heat from 30°C to 1000°C (10-20 °C/min) purge->heat record Record Mass Loss (TGA) & Heat Flow (DSC) heat->record analyze Analyze TGA/DSC Curves record->analyze identify Identify Decomposition Steps, Temperatures & Mass Loss analyze->identify

Figure 1: Experimental workflow for the TGA-DSC analysis of lanthanum oxalate hydrate.
Interpreting the TGA-DSC Data

The thermal decomposition of lanthanum oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) in an inert atmosphere typically proceeds in three main stages, which can be further resolved into multiple steps. The precise temperatures can vary slightly depending on factors such as heating rate and particle size.

Decomposition StageApproximate Temperature Range (°C)Mass Loss (%) - TheoreticalMass Loss (%) - ExperimentalCorresponding Process & Intermediate/Final ProductDSC Signal
Stage 1: Dehydration 50 - 250~25.3~25Stepwise loss of water molecules (H₂O) leading to anhydrous lanthanum oxalate (La₂(C₂O₄)₃). This often occurs in multiple, sometimes overlapping, steps.Endothermic
Stage 2: Oxalate Decomposition 350 - 500~29.9~30Decomposition of the anhydrous oxalate to form an intermediate lanthanum oxycarbonate (La₂O₂CO₃) with the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).Exothermic
Stage 3: Oxycarbonate Decomposition 600 - 800~6.2~6Decomposition of the lanthanum oxycarbonate to the final product, lanthanum oxide (La₂O₃), with the release of carbon dioxide (CO₂).Endothermic

Causality Behind the Decomposition Steps:

  • Dehydration: The initial endothermic peaks correspond to the energy required to break the bonds holding the water molecules within the crystal lattice. The multi-step nature of this process suggests that the water molecules are bound with different energies.

  • Oxalate to Oxycarbonate: The decomposition of the oxalate is a complex redox process. The exothermic nature of this step is often attributed to the disproportionation of carbon monoxide, which is one of the gaseous products.

  • Oxycarbonate to Oxide: The final endothermic step represents the energy input needed to break down the stable oxycarbonate intermediate into the final lanthanum oxide product.

Comparative Analysis of Alternative Thermal Techniques

While TGA-DSC is a comprehensive technique, other thermal analysis methods can provide complementary or, in some cases, more specific information. Here, we compare TGA-DSC with Differential Thermal Analysis (DTA) and Evolved Gas Analysis (EGA).

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference as a function of temperature.[3] Similar to DSC, it detects thermal events like phase transitions and reactions.

Advantages for Lanthanum Oxalate Analysis:

  • Qualitative Detection of Thermal Events: DTA is excellent for identifying the temperatures at which thermal events occur, making it suitable for determining the onset and peak temperatures of the dehydration and decomposition steps.[3]

  • Simpler Instrumentation: Historically, DTA instruments were simpler and less expensive than DSC instruments.

Disadvantages Compared to TGA-DSC:

  • Not Quantitative for Enthalpy: Unlike DSC, DTA does not provide precise quantitative measurements of the enthalpy changes associated with thermal events. The peak area in a DTA curve is proportional, but not directly equal, to the enthalpy change.[4]

  • No Mass Change Information: DTA alone does not provide information about mass changes. Therefore, it cannot be used to determine the stoichiometry of the decomposition reactions or to quantify the amount of water or other volatile components lost. To gain a complete picture, DTA must be coupled with TGA.

Evolved Gas Analysis (EGA)

EGA is a powerful technique that identifies the chemical nature of the gases and vapors evolved from a sample during a thermal event.[5] It is typically achieved by coupling a TGA instrument to a gas analyzer, such as a Fourier Transform Infrared (FTIR) spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

Advantages for Lanthanum Oxalate Analysis:

  • Unambiguous Identification of Gaseous Products: EGA provides direct evidence of the gases evolved at each decomposition stage (e.g., H₂O, CO, CO₂), confirming the proposed reaction mechanisms.[5]

  • Mechanistic Insights: By identifying the evolved gases, EGA can help to elucidate complex decomposition pathways and identify any unexpected or side reactions. For instance, TGA-FTIR can distinguish between the evolution of water and carbon dioxide, which can sometimes be challenging to resolve based on TGA data alone.[6]

  • High Sensitivity: TGA-MS, in particular, offers very high sensitivity and can detect trace amounts of evolved species.

Disadvantages Compared to TGA-DSC:

  • More Complex and Expensive Instrumentation: EGA systems, especially TGA-MS, are more complex and costly than standalone TGA-DSC instruments.

  • Data Interpretation Can Be Complex: The analysis of FTIR spectra or mass spectra can be complex and may require specialized expertise and software.

  • No Direct Calorimetric Information: While EGA identifies the evolved gases, it does not directly measure the heat flow associated with the decomposition reactions.

Technique_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages TGA_DSC TGA-DSC TGA_DSC_adv Quantitative Mass & Heat Flow Direct Correlation of Events TGA_DSC->TGA_DSC_adv Strengths TGA_DSC_dis Indirect Gas Identification TGA_DSC->TGA_DSC_dis Limitations DTA DTA DTA_adv Qualitative Event Detection Simpler Instrumentation DTA->DTA_adv Strengths DTA_dis Not Quantitative for Enthalpy No Mass Change Data DTA->DTA_dis Limitations EGA EGA (TGA-FTIR/MS) EGA_adv Identifies Evolved Gases Provides Mechanistic Insight High Sensitivity EGA->EGA_adv Strengths EGA_dis Complex & Expensive Complex Data Interpretation No Direct Calorimetric Data EGA->EGA_dis Limitations

Figure 2: Comparison of the advantages and disadvantages of TGA-DSC, DTA, and EGA for the analysis of lanthanum oxalate decomposition.

Conclusion and Recommendations

The TGA-DSC analysis of lanthanum oxalate hydrate provides a comprehensive understanding of its multi-stage thermal decomposition. This technique allows for the quantitative determination of mass loss and the associated energetic changes, making it an invaluable tool for materials characterization and process optimization.

For routine analysis and quality control where the primary goal is to determine the dehydration and decomposition temperatures and to quantify the mass loss at each stage, TGA-DSC is the recommended technique due to its ability to provide both gravimetric and calorimetric information simultaneously.

For more in-depth mechanistic studies, particularly when investigating new materials or complex decomposition pathways, coupling TGA with Evolved Gas Analysis (EGA) is highly recommended . The unambiguous identification of evolved gaseous products by TGA-FTIR or TGA-MS provides a level of detail that cannot be achieved with TGA-DSC alone.

Differential Thermal Analysis (DTA), while historically significant, offers limited advantages over modern simultaneous TGA-DSC instruments for this application, primarily due to its lack of quantitative calorimetric and gravimetric data.

By selecting the appropriate thermal analysis technique, researchers and professionals in drug development and materials science can gain the necessary insights to control the synthesis of lanthanum-based materials with tailored properties for a wide range of advanced applications.

References

  • Zhan, G., Yu, J., Xu, Z., Zhou, F., & Chi, R. (2012). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 22(4), 925-934.
  • Balboul, A. A., El-Roudi, A. M., & Samir, E. (2002). Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. Thermochimica Acta, 387(1-2), 109-116.
  • Wikipedia. (n.d.). Evolved gas analysis. Retrieved from [Link]

  • Stodolova, E., Trpcevska, J., & Zivkovic, D. (2014). Thermal decomposition of lanthanide oxalates. Journal of Thermal Analysis and Calorimetry, 115(2), 1335-1342.
  • Sarbajna, R., et al. (2013). Thermogravimetric method validation and study of Lanthanum carbonate octahydrate and its degradants. International Journal of ChemTech Research, 5(6), 2817-2826.
  • Cathers, R. E. (1963). A study of the hydrate systems of lanthanum oxalate.
  • Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University.
  • ResearchGate. (n.d.). Advantages and disadvantages of DTA. Retrieved from [Link]

  • Kamruddin, M., et al. (2003). Thermogravimetry-evolved gas analysis–mass spectrometry system for materials research.
  • University of Texas at Austin. (n.d.). Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). Retrieved from [Link]

  • Sreekala, C. N., & Anirudhan, T. S. (2014). Catalyst Effect of Transition Metal Nano Oxides on the Decomposition of Lanthanum Oxalate Hydrate: A Thermogravimetric Study. International Journal of Science and Research (IJSR), 3(11), 381-385.
  • EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Retrieved from [Link]

  • Materazzi, S., & Macchia, G. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Molecules, 27(24), 8887.
  • Vidyabharti College Of Pharmacy. (n.d.). DIFFERENTIAL THERMAL ANALYSIS.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • Scribd. (n.d.). Differential Thermal Analysis. Retrieved from [Link]

  • Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. Retrieved from [Link]

  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. Retrieved from [Link]

Sources

Introduction: The Significance of Lanthanum Oxalate Characterization

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Characterization of Lanthanum Oxalate: Emphasis on Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical techniques for the characterization of lanthanum oxalate, with a primary focus on Raman spectroscopy. This document moves beyond a simple recitation of methods to offer field-proven insights into experimental design and data interpretation, empowering researchers to make informed decisions for their specific applications.

Lanthanum oxalate (La₂(C₂O₄)₃·nH₂O) is a critical precursor in the synthesis of high-purity lanthanum oxide (La₂O₃), a material with diverse applications in catalysis, ceramics, optical glasses, and as a phosphate binder in pharmaceuticals.[1][2] The precise control of the final oxide's properties, such as particle size and morphology, is intrinsically linked to the characteristics of the initial oxalate precipitate. Therefore, a thorough characterization of lanthanum oxalate, including its hydration state, crystal structure, and thermal decomposition behavior, is paramount. This guide will explore the utility of Raman spectroscopy in this context, comparing it with other established analytical techniques.

Raman Spectroscopy: A Vibrational Fingerprint

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. When laser light interacts with a sample, a small fraction of the scattered light is shifted in energy. This energy shift corresponds to the vibrational frequencies of the bonds within the material, offering a unique spectral fingerprint.

Why Raman for Lanthanum Oxalate?
  • Sensitivity to Crystal Structure and Hydration: The vibrational modes of the oxalate ion and the water molecules are sensitive to their local environment. Raman spectroscopy can distinguish between different hydrated forms of lanthanum oxalate and detect subtle changes in the crystal lattice.

  • Minimal Sample Preparation: Typically, solid samples can be analyzed directly without the need for pelletizing or dilution, preserving the sample's integrity.

  • In-situ Analysis: Raman spectroscopy is well-suited for in-situ studies, such as monitoring the thermal decomposition of lanthanum oxalate in real-time.

Expected Raman Spectrum of Lanthanum Oxalate
  • ν(C-O) stretching: Strong bands in the 1400-1500 cm⁻¹ region are characteristic of the symmetric stretching of the C-O bonds in the oxalate anion.

  • ν(C-C) stretching: A band around 900 cm⁻¹ is typically assigned to the stretching of the C-C single bond.

  • δ(O-C-O) bending: Bands in the 450-600 cm⁻¹ region correspond to the bending modes of the O-C-O group. These bands can be sensitive to the coordination of the metal ion.

  • Lattice Modes and La-O Vibrations: Lower frequency bands, typically below 400 cm⁻¹, are associated with lattice vibrations and the stretching of the lanthanum-oxygen bonds.

Comparative Analysis with Alternative Techniques

While Raman spectroscopy offers significant advantages, a multi-technique approach is often necessary for a comprehensive characterization of lanthanum oxalate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, like Raman, probes the vibrational modes of a sample. However, the selection rules are different. A vibrational mode is infrared active if it results in a change in the dipole moment of the molecule, whereas it is Raman active if there is a change in polarizability.

  • Complementary Information: FTIR and Raman are often considered complementary techniques. For a molecule with a center of symmetry, vibrational modes can be either IR or Raman active, but not both. For instance, the O-H stretching bands of water are typically very strong in the IR spectrum, making FTIR an excellent tool for studying hydration.[1]

  • Sample Preparation: FTIR analysis of solid samples often requires the preparation of a KBr pellet to minimize scattering effects, which can be a drawback compared to the direct analysis possible with Raman.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and phase purity of a material. It provides information on the arrangement of atoms within a crystal lattice.

  • Structural Elucidation: XRD can definitively identify the crystalline phase of lanthanum oxalate (e.g., monoclinic) and determine its lattice parameters.[5] This is crucial for understanding the material's fundamental properties.

  • Complementary to Vibrational Spectroscopy: While Raman and FTIR provide information about the chemical bonds and functional groups, XRD reveals the long-range order of the crystal. A combination of these techniques provides a complete picture of the material's structure.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of materials.

  • Decomposition Pathway: TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of the dehydration and decomposition steps of lanthanum oxalate.[1][6] DSC measures the heat flow associated with these transitions, indicating whether they are endothermic or exothermic.

  • Quantitative Analysis of Hydration: TGA is particularly useful for quantifying the number of water molecules in the hydrated lanthanum oxalate.[6]

Data Summary: A Comparative Overview
Technique Information Obtained Strengths Limitations
Raman Spectroscopy Vibrational modes, molecular fingerprint, crystal structure, hydration state.Non-destructive, minimal sample prep, in-situ capabilities.Can be affected by fluorescence, weaker signal than IR for some modes.
FTIR Spectroscopy Vibrational modes, functional groups, hydration state.High signal-to-noise, well-established libraries.Sample preparation often required (KBr pellets), water can interfere.
XRD Crystal structure, phase identification, lattice parameters.Definitive structural information, quantitative phase analysis.Requires crystalline material, provides no chemical bonding information.
TGA/DSC Thermal stability, decomposition pathway, hydration levels.Quantitative information on thermal events, determination of purity.Destructive, provides no structural or vibrational information.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating system.

Synthesis of Lanthanum Oxalate Decahydrate

This protocol describes a standard precipitation method.

  • Prepare Solutions:

    • Solution A: Dissolve a stoichiometric amount of lanthanum chloride (LaCl₃·7H₂O) in deionized water.

    • Solution B: Dissolve a stoichiometric amount of oxalic acid (H₂C₂O₄·2H₂O) in deionized water.

  • Precipitation:

    • Heat both solutions to approximately 70°C.

    • Slowly add Solution B to Solution A with constant stirring. A white precipitate of lanthanum oxalate will form immediately.

  • Washing and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents.

    • Filter the precipitate and dry it in an oven at a low temperature (e.g., 60-80°C) to obtain lanthanum oxalate decahydrate.

SynthesisWorkflow

Raman Spectroscopy Analysis
  • Instrument Calibration: Calibrate the Raman spectrometer using a certified silicon standard to ensure wavenumber accuracy.

  • Sample Preparation: Place a small amount of the dried lanthanum oxalate powder on a microscope slide.

  • Data Acquisition:

    • Use a laser with an appropriate wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

    • Focus the laser on the sample using a microscope objective (e.g., 50x).

    • Acquire the Raman spectrum over a suitable range (e.g., 100-2000 cm⁻¹).

    • Optimize the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction and cosmic ray removal as necessary.

RamanAnalysisWorkflow

Conclusion: An Integrated Approach

For a comprehensive and reliable characterization of lanthanum oxalate, an integrated analytical approach is recommended. Raman spectroscopy provides a rapid and non-destructive method for obtaining a vibrational fingerprint of the material, offering valuable insights into its structure and hydration state. When combined with the structural information from XRD, the quantitative data from thermal analysis, and the complementary vibrational data from FTIR, researchers can achieve a thorough understanding of this important precursor material. This multi-faceted characterization is essential for ensuring the quality and performance of the final lanthanum oxide product in various advanced applications.

References

  • Raju, K. S., John, V., & Ittyachen, M. A. (1998). Growth and physico chemical characterization of lanthanum neodymium oxalate single crystals.
  • Frost, R. L., & Weier, M. L. (2003). Raman spectroscopy of natural oxalates at 298 and 77 K. Journal of Raman Spectroscopy, 34(10), 776-785.
  • Zhan, G., Yu, J., Xu, Z., Zhou, F., & Chi, R. (2011). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 21(11), 2533-2539.
  • Wang, L., et al. (2012). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes.
  • John, V., Ittyachen, M. A., & Raju, K. S. (1997). Lanthanum samarium oxalate — its growth and structural characterization.
  • Wang, L., et al. (2012). Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes. Taylor & Francis Online.
  • Palkina, K. K. (2001). Synthesis and Structure of Lanthanum Oxalate Crystal Hydrate La2(C2O4)3 · 9.2H2O. Russian Journal of Inorganic Chemistry, 46(9), 1354-1357.
  • A study of the hydrate systems of lanthanum oxalate. (1959).
  • Ghosh, S., et al. (2012). Facile room temperature synthesis of lanthanum oxalate nanorods and their interaction with antioxidative naphthalimide derivative. Journal of Photochemistry and Photobiology B: Biology, 108, 25-32.
  • Synthesis of lanthanum oxal
  • Zhan, G., et al. (2011).
  • XRD patterns of LaFeO3 from lanthanum-iron oxalate precursor treated at...
  • Synthesis of Lithium Lanthanum Titanate derived from Local Lanthanum Oxalate and Its Electrochemical Impedance Spectroscopic Characteriz
  • Facile Room Temperature Synthesis of Lanthanum Oxalate Nanorods and Their Interaction with Antioxidative Naphthalimide Derivative.
  • FTIR curves of Lanthanum Oxalate at room temperature at...
  • Balboul, B. A. A., et al. (2002). Non-isothermal studies of the decomposition course of lanthanum oxalate decahydrate. Journal of Thermal Analysis and Calorimetry, 68(3), 855-864.
  • Zhan, G., et al. (2011). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China, 21(11), 2533-2539.
  • Gruen, E. C., & Plane, R. A. (1967). Raman study of aqueous metal oxalate complexes and related oxalates. Inorganic Chemistry, 6(6), 1123-1126.
  • Lanthanum(III)
  • Hříchová, M., et al. (2022).
  • Komissarova, L. N., & Pushkina, G. Y. (1984).
  • Gilpin, V., & McCrone, W. C. (1952). Crystallographic Data. 52. Lanthanum Oxalate Decahydrate, La2 (C2O4)3.10H2O. Analytical Chemistry, 24(1), 225-226.
  • Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calcul
  • Frost, R. L.
  • Saito, Y., et al. (1974). Thermal decomposition of lanthanum oxalate. Nippon Kinzoku Gakkai-Shi, 38(11), 997-1005.
  • Harvey, K. B., & Morrow, B. A. (1961). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Canadian Journal of Chemistry, 39(6), 1361-1373.
  • Cochat, P., et al. (2019). Lanthanum carbonate to control plasma and urinary oxalate level in type 1 primary hyperoxaluria?. Clinical Kidney Journal, 12(4), 590-592.

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A Comparative Analysis of the Aqueous Solubility of Lanthanum Oxalate and Cerium(III) Oxalate for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of inorganic and analytical chemistry, particularly in the separation of rare earth elements, a nuanced understanding of the solubility of their salts is paramount. This guide provides an in-depth, objective comparison of the aqueous solubility of lanthanum oxalate (La₂(C₂O₄)₃) and cerium(III) oxalate (Ce₂(C₂O₄)₃), tailored for researchers, scientists, and professionals in drug development who frequently encounter these compounds. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and providing actionable experimental protocols.

Executive Summary: A Tale of Two Light Lanthanides

Both lanthanum oxalate and cerium(III) oxalate are classified as poorly soluble in water, a characteristic that is fundamental to their application in gravimetric analysis and fractional precipitation for the separation of lanthanides.[1][2][3] However, subtle yet significant differences in their solubilities exist, primarily governed by their respective positions in the lanthanide series and the consequential effects of the lanthanide contraction.

A study of the solubilities of rare earth oxalates has shown that for the lighter lanthanides, there is a general trend of decreasing solubility with an increase in atomic number. This trend suggests that cerium(III) oxalate, with a higher atomic number (58) than lanthanum (57), would be slightly less soluble. Experimental data corroborates this, with cerium(III) oxalate exhibiting a minimum solubility of approximately 1.7 x 10⁻⁶ mole/liter.[4]

Quantitative Solubility Comparison

CompoundChemical FormulaMolar Mass (anhydrous)Minimum Molar Solubility (mol/L)
Lanthanum OxalateLa₂(C₂O₄)₃541.87 g/mol Data not definitively available from a single authoritative source, but qualitatively described as poorly soluble.[2]
Cerium(III) OxalateCe₂(C₂O₄)₃544.29 g/mol ~1.7 x 10⁻⁶[4]

Note: The solubility of these compounds can be influenced by factors such as pH, temperature, and the presence of complexing agents.

The "Why" Behind the Numbers: Lanthanide Contraction and its Influence

The observed difference in solubility between lanthanum and cerium oxalates can be attributed to the phenomenon known as the lanthanide contraction . This refers to the greater-than-expected decrease in ionic radii of the elements in the lanthanide series from left to right.

Caption: The Lanthanide Contraction effect on ionic radii.

As we move from lanthanum to cerium, the atomic number increases, leading to a greater nuclear charge. The additional electron enters the 4f orbital, which provides poor shielding of the outer electrons from this increased nuclear charge. Consequently, the ionic radius of Ce³⁺ is slightly smaller than that of La³⁺. This smaller ionic radius results in a higher charge density for the cerium ion. The higher charge density leads to a stronger electrostatic attraction between the Ce³⁺ ions and the oxalate anions (C₂O₄²⁻) in the crystal lattice. This stronger lattice energy requires more energy to overcome during dissolution, resulting in the lower solubility of cerium(III) oxalate compared to lanthanum oxalate.

Experimental Protocol: Determination of Oxalate Solubility

This section outlines a robust, self-validating protocol for the experimental determination of the solubility of lanthanum and cerium oxalates.

Objective: To quantitatively determine and compare the molar solubility of lanthanum oxalate and cerium(III) oxalate in deionized water at a controlled temperature.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Standardized EDTA (ethylenediaminetetraacetic acid) solution (approx. 0.01 M)

  • Eriochrome Black T indicator

  • Ammonia-ammonium chloride buffer (pH 10)

  • Constant temperature water bath

  • Magnetic stirrers and stir bars

  • Filtration apparatus (e.g., vacuum filtration with 0.22 µm membrane filters)

  • Volumetric flasks, pipettes, and burettes

Workflow:

Caption: Experimental workflow for determining oxalate solubility.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • In separate flasks, add an excess of solid lanthanum oxalate and cerium(III) oxalate to a known volume of deionized water. The excess solid is crucial to ensure saturation.

    • The oxalates can be freshly precipitated by mixing stoichiometric amounts of the respective nitrate salts and oxalic acid solutions.

  • Equilibration:

    • Place the flasks in a constant temperature water bath (e.g., 25°C ± 0.1°C).

    • Stir the solutions continuously using magnetic stirrers for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved ions.

  • Filtration:

    • Carefully filter the saturated solutions using a vacuum filtration apparatus with a 0.22 µm membrane filter to remove all undissolved solid. The temperature of the filtration apparatus should be maintained as close as possible to the equilibration temperature to prevent precipitation or further dissolution.

  • Sample Dilution:

    • Accurately pipette a known volume of the clear filtrate into a volumetric flask and dilute with deionized water. This step is necessary to bring the lanthanide ion concentration into a suitable range for titration.

  • Complexometric Titration with EDTA:

    • Take a known volume of the diluted filtrate and add the pH 10 ammonia-ammonium chloride buffer.

    • Add a few drops of Eriochrome Black T indicator.

    • Titrate the solution with the standardized EDTA solution until the color changes from wine red to blue, indicating the endpoint.

    • Repeat the titration for both the lanthanum and cerium samples to ensure precision.

  • Calculation of Molar Solubility:

    • From the volume of EDTA used and its concentration, calculate the moles of the lanthanide ion in the titrated sample.

    • Account for the dilution to determine the concentration of the lanthanide ion in the original saturated filtrate.

    • The dissolution equilibrium for both oxalates is: Ln₂(C₂O₄)₃(s) ⇌ 2Ln³⁺(aq) + 3C₂O₄²⁻(aq)

    • The molar solubility (S) of the oxalate salt is half the concentration of the Ln³⁺ ion determined by titration.

Conclusion

The aqueous solubilities of lanthanum oxalate and cerium(III) oxalate, while both low, are not identical. Cerium(III) oxalate is demonstrably less soluble than lanthanum oxalate, a direct consequence of the lanthanide contraction leading to a higher charge density on the Ce³⁺ ion and stronger lattice energy. This fundamental understanding is critical for the effective design of separation processes for these and other rare earth elements. The provided experimental protocol offers a reliable method for the empirical verification of these solubility differences in a research setting.

References

  • Crouthamel, C. E., & Martin, D. S., Jr. (1951). Solubility of the Rare Earth Oxalates and Complex Ion Formation in Oxalate Solution. II. Neodymium and Cerium(III). Journal of the American Chemical Society, 73(2), 569–573. [Link]

  • Firsching, F. H. (1961). Precipitation of the Rare Earth Oxalates from Homogeneous Solution. Analytical Chemistry, 33(7), 873–874. [Link]

  • Horowitz, O., & Horowitz, Y. S. (1973). The solubility of cerium (III) oxalate and the complexing of cerium (III) with oxalate ions. Journal of Inorganic and Nuclear Chemistry, 35(6), 2291-2296.
  • Moeller, T., & Moss, F. A. J. (1951). The Chemistry of the Lanthanons. Chemical Reviews, 48(1), 1-120.
  • Panda, A. K., & Pradhan, S. K. (2014). A review on the separation of rare earth elements from various resources. Minerals Engineering, 64, 12-28.
  • Stary, J. (1963).
  • Wikipedia. (n.d.). Lanthanum oxalate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cerium(III) oxalate. Retrieved from [Link]

  • Yuan, C., Liu, Y., & Li, D. (2018).
  • Zholdassova, R., & Zhumagaliyeva, S. (2021). The study of the solubility of rare earth elements oxalates in the presence of complexing agents. Complex Use of Mineral Resources, 318(3), 5-13.

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SEM Imaging of Lanthanum Oxalate Hydrate Microstructures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Hydrate Imaging Dilemma

Lanthanum oxalate hydrate, typically found as a decahydrate (


), is a highly versatile precursor material. It is critical for the synthesis of ultrafine lanthanum oxide (

) used in solid-state electrolytes like lithium lanthanum titanate (LLTO) 1, optical materials, and highly ordered 2D honeycomb nanosheets 2. Furthermore, it plays a fascinating role in biomineralization, where fungi like Aspergillus niger precipitate lanthanum as an oxalate for biorecovery applications [[3]]().

Characterizing the native morphology of this material—which often forms delicate hierarchical micro-particles and nano-tubes 4—poses a significant challenge. Because it is a hydrate, exposing it to the high vacuum required for conventional Scanning Electron Microscopy (SEM) disrupts its thermodynamic equilibrium. This forces the evaporation of the water of crystallization (efflorescence), leading to unit cell contraction, micro-cracking, and the collapse of delicate morphological features 5.

To solve this, researchers must choose between High-Vacuum Field Emission SEM (FE-SEM) , which offers unmatched resolution but requires invasive sample preparation, and Environmental SEM (ESEM) , which utilizes a controlled gaseous environment to image the sample in its native hydrated state 6.

Mechanistic Fundamentals: Vacuum vs. Vapor

The core difference between these modalities lies in their approach to electron scattering and charge mitigation:

  • FE-SEM Causality: Operates at

    
     Pa. Because lanthanum oxalate is an electrical insulator, incident electrons accumulate on the surface, causing "charging" artifacts (image drift and extreme brightness). To prevent this, samples must be completely dehydrated and sputter-coated with a conductive layer (e.g., Gold/Palladium) to provide a path to ground 7.
    
  • ESEM Causality: Operates at

    
     Pa using water vapor. The primary electron beam ionizes the water vapor molecules in the chamber. The resulting positive gas ions drift toward the sample surface, effectively neutralizing the negative charge buildup 8. This eliminates the need for conductive coatings and allows the hydrate to remain in its native state 9.
    

Comparative Performance Metrics

ParameterHigh-Vacuum FE-SEMEnvironmental SEM (ESEM)Impact on Lanthanum Oxalate
Chamber Pressure

Pa

Pa
High vacuum triggers efflorescence; ESEM vapor preserves the decahydrate structure.
Sample State Dehydrated, CoatedFully Hydrated, UncoatedFE-SEM requires invasive prep; ESEM allows direct observation of native micro-particles.
Ultimate Resolution

nm

nm
FE-SEM resolves finer nano-tube walls; ESEM suffers from gas-induced electron scattering.
Beam Energy

kV

kV
ESEM requires higher kV to penetrate the vapor layer and trigger gas ionization.
Charge Mitigation Sputter Coating (Au/Pd, C)Gas Ionization (Positive ions)ESEM avoids coating artifacts that might obscure fine surface textures.

Experimental Workflows & Decision Matrix

G cluster_FESEM High-Vacuum FE-SEM Workflow cluster_ESEM ESEM Workflow Start Lanthanum Oxalate Hydrate Sample Collection F1 Desiccation / Drying (Loss of Hydration) Start->F1 E1 Direct Mounting (No Coating) Start->E1 F2 Sputter Coating (Au/Pd or Carbon) F1->F2 F3 High Vacuum Imaging (< 10^-3 Pa) F2->F3 F4 High Resolution, Dehydration Artifact Risk F3->F4 E2 Peltier Stage Cooling (2 - 5 °C) E1->E2 E3 Low Vacuum / Water Vapor (~700 Pa) E2->E3 E4 Native Hydrated State, Lower Resolution E3->E4

Workflow comparison: FE-SEM vs. ESEM for lanthanum oxalate hydrate imaging.

Self-Validating Methodologies

Protocol A: High-Vacuum FE-SEM (The High-Resolution Approach)

Use this protocol when ultimate resolution (e.g., measuring the exact diameter of nano-tube pores) is prioritized over preserving the native hydration state.

  • Desiccation: Place the synthesized

    
     powder in a vacuum desiccator for 24 hours. Causality: Removing free surface water prevents outgassing in the SEM column, which would otherwise degrade the electron emitter and scatter the beam.
    
  • Mounting: Disperse a thin layer of the powder onto double-sided conductive carbon tape affixed to an aluminum stub. Use compressed air to blow off loosely bound particles.

  • Sputter Coating: Apply a 5 nm layer of Gold/Palladium (Au/Pd) using a sputter coater under an argon atmosphere. Causality: The coating provides a conductive pathway, preventing electron accumulation and thermal damage to the insulating oxalate framework 7.

  • Imaging & Self-Validation: Insert the sample and pump down to

    
     Pa. Begin imaging at a low accelerating voltage (2 kV) and low beam current.
    
    • Validation Check: Gradually increase the voltage to 5-10 kV. If the particles appear to "drift" or emit intense, localized bright spots, the coating is insufficient (charging is occurring). If you observe real-time crack propagation across the micro-particles, beam-induced heating is causing secondary dehydration. Reduce the beam current immediately.

Protocol B: Environmental SEM (The Native-State Approach)

Use this protocol to observe the true, unperturbed hierarchical structures of the hydrate exactly as they exist post-precipitation.

  • Direct Mounting: Place the fully hydrated lanthanum oxalate paste or powder directly onto the Peltier cooling stage stub. Do not desiccate or coat the sample 6.

  • Thermodynamic Stabilization: Cool the Peltier stage to 3 °C. Seal the chamber and introduce water vapor to a pressure of approximately 750 Pa. Causality: This specific pressure-temperature combination places the chamber environment exactly on the liquid-vapor equilibrium curve of water, preventing both efflorescence and flooding [[9]]().

  • Imaging: Utilize a Gaseous Secondary Electron Detector (GSED) and set the accelerating voltage to 15-20 kV. Causality: A higher voltage is required to penetrate the gaseous layer. The beam ionizes the water vapor, creating positive ions that neutralize the sample surface [[8]]().

  • Dynamic Self-Validation: Once an image is acquired, deliberately modulate the chamber pressure by ±50 Pa.

    • Validation Check: If the sample surface darkens and topographical features become obscured, water is condensing on the sample (pressure is too high). If the sample begins to shrink or internal micro-cracks form, the decahydrate is losing water (pressure is too low). Adjust the pressure until structural equilibrium is visually confirmed.

Conclusion

For routine topographical analysis where ultimate nanoscale resolution is required, High-Vacuum FE-SEM remains the gold standard, provided the researcher accounts for potential dehydration artifacts. However, for true morphological characterization of lanthanum oxalate hydrate—especially when validating synthesis pathways for delicate hierarchical micro-particles—ESEM provides an indispensable, artifact-free window into the material's native state.

References

1.[5] Extraction of Lanthanum Oxide from Different Spent Fluid Catalytic Cracking Catalysts by Nitric Acid Leaching and Cyanex 923 Solvent Extraction Methods | MDPI | 5 2.[4] Synthesis of lanthanum oxalate hierarchical micro-particles and nano-tubes | Taylor & Francis | 4 3.[2] Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets | PMC | 2 4.[3] Role of oxalate in fungal precipitation and biorecovery of lanthanum | Microbiology Society | 3 5.[6] Comparative Analysis of Electron Microscopy Techniques for Hydrogel Microarchitecture Characterization: SEM, Cryo-SEM, ESEM, and TEM | ACS Publications |6 6.[1] Impact of diverse material precursors on microstructure and ionic conductivity Li0.33La0.56TiO3 solid-state electrolyte properties | ResearchGate | 1 7.[8] ESEM vs. FIB-SEM comparison | TrueGeometry | 8 8.[7] What is Difference between SEM, TEM, FESEM? | VPI / Coater Global | 7 9.[9] Investigating fully hydrated samples using ESEM Technology | Analysis RS | 9

Sources

A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Light Rare Earth Oxalates

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Analysis in Rare Earth Applications

Rare earth elements (REEs) are indispensable in modern technology, finding applications as catalysts, in electronic ceramics, and as refractory materials.[1] The synthesis of high-purity rare earth oxides, which are often the desired final product, frequently proceeds through the thermal decomposition of a precursor salt. Among these, rare earth oxalates are of paramount importance due to their low solubility, which facilitates their separation and purification.[2] The precise control of the thermal decomposition process is critical as the physical and chemical properties of the resulting oxide—such as particle size, surface area, and reactivity—are intimately linked to the conditions of its formation.[3]

This guide provides a comparative analysis of the thermal decomposition behavior of the light rare earth oxalates: Lanthanum (La), Cerium (Ce), Praseodymium (Pr), Neodymium (Nd), and Samarium (Sm). We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative data summary to empower researchers in their pursuit of materials with tailored properties.

The "Why": Understanding the Pillars of Thermal Analysis

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are the cornerstones of studying material decomposition.

  • TGA measures the change in mass of a sample as a function of temperature or time. It tells us when and how much mass is lost, which is directly related to processes like dehydration and decomposition.

  • DTA measures the temperature difference between a sample and an inert reference. It reveals whether a process is endothermic (absorbs heat, e.g., dehydration) or exothermic (releases heat, e.g., oxidation).[1]

  • DSC measures the heat flow required to maintain the sample at the same temperature as a reference. It provides quantitative data on the enthalpy changes associated with transitions.

The choice of experimental parameters is not arbitrary; it is dictated by the information we seek. The heating rate influences the resolution of thermal events; a slower rate can separate overlapping decomposition steps. The atmosphere is perhaps the most critical variable. An inert atmosphere (like helium or nitrogen) allows for the study of intrinsic decomposition pathways, while an oxidizing atmosphere (like air) can lead to different intermediate and final products, particularly for elements with multiple stable oxidation states like cerium and praseodymium.[1]

Experimental Workflow: A Self-Validating Protocol

A robust experimental design is crucial for obtaining reproducible and reliable data. The following protocol for simultaneous TGA-DTA serves as a self-validating system for the analysis of rare earth oxalates.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis (TGA-DTA/DSC) cluster_data Data Interpretation P1 Synthesize Oxalate (e.g., Precipitation) P2 Wash & Dry (e.g., 70°C Vacuum Oven) P1->P2 P3 Grind to Homogeneous Powder (Agate Mortar) P2->P3 A2 Weigh Sample (~5-10 mg) in Alumina/Pt Crucible P3->A2 Sample Input A1 Calibrate Instrument (e.g., Indium, Zinc) A1->A2 A3 Set Parameters: - Temp Range (e.g., 25-1000°C) - Heating Rate (e.g., 10°C/min) - Atmosphere (Air or N2) A2->A3 A4 Run Experiment A3->A4 D1 Analyze TG Curve: Identify Mass Loss Steps A4->D1 Raw Data D3 Correlate TG & DTA/DSC Events D1->D3 D2 Analyze DTA/DSC Curve: Identify Endo/Exothermic Peaks D2->D3 D4 Characterize Intermediates/Products (XRD, FTIR) D3->D4 G RE_Ox_Hydrate RE₂(C₂O₄)₃·nH₂O (Hydrated Oxalate) RE_Ox RE₂(C₂O₄)₃ (Anhydrous Oxalate) RE_Ox_Hydrate->RE_Ox ~100-250°C -nH₂O (Endothermic) RE_Oxycarbonate RE₂O(CO₃)₂ or RE₂O₂CO₃ (Oxycarbonate) RE_Ox->RE_Oxycarbonate ~350-450°C -CO, -CO₂ (Exothermic in air) RE_Oxide RE Oxide (e.g., La₂O₃, CeO₂, Pr₆O₁₁) RE_Oxycarbonate->RE_Oxide ~450-800°C -CO₂ (Endothermic)

Caption: Generalized thermal decomposition pathway for light rare earth oxalates.

Lanthanum (La) Oxalate

The decomposition of lanthanum oxalate hydrate (La₂(C₂O₄)₃·10H₂O) is a well-studied model. [3]* Dehydration: The loss of water molecules occurs in overlapping steps, typically completing by ~250-300°C.

  • Decomposition to Oxycarbonate: The anhydrous oxalate decomposes to form a stable dioxycarbonate intermediate, La₂O₂CO₃. [3]This step typically occurs between 390°C and 500°C.

  • Final Oxide Formation: The dioxycarbonate then decomposes to the final product, lanthanum oxide (La₂O₃), in the range of 600°C to 800°C. [3]

Cerium (Ce) (III) Oxalate

Cerium is unique among the light lanthanides due to the stability of the +4 oxidation state. Its decomposition is highly dependent on the atmosphere.

  • Dehydration: Similar to lanthanum, Ce₂(C₂O₄)₃·10H₂O loses its water of hydration below 250°C. [4]* Decomposition in Air (Oxidizing): In the presence of oxygen, the decomposition of the anhydrous oxalate is a strong exothermic process occurring at a relatively low temperature (~275-350°C). [4]This single step involves the simultaneous decomposition of the oxalate and the oxidation of Ce(III) to Ce(IV), directly forming cerium dioxide (CeO₂). [5][6]* Decomposition in Inert Atmosphere: Without oxygen, the decomposition pathway is more complex, potentially involving carbonate or oxycarbonate intermediates before forming Ce₂O₃, which would then oxidize to CeO₂ if exposed to air at higher temperatures.

Praseodymium (Pr) Oxalate

Praseodymium also exhibits multiple oxidation states, leading to interesting thermal behavior.

  • Dehydration: Pr₂(C₂O₄)₃·10H₂O undergoes dehydration first.

  • Decomposition: The anhydrous oxalate decomposes through intermediate oxycarbonate phases like Pr₂O(CO₃)₂ and Pr₂O₂CO₃. [1]* Final Oxide Formation: The final product depends on the atmosphere. In an oxidizing atmosphere (air), the final product is typically the mixed-valence oxide Pr₆O₁₁, formed at temperatures above 650°C. [1][7]In an inert atmosphere, the product is Pr₂O₃. [1]The decomposition of intermediates in air can be marked by exothermic peaks due to the oxidation of evolved carbon monoxide (CO). [1]

Neodymium (Nd) and Samarium (Sm) Oxalates

Neodymium and Samarium behave similarly to Lanthanum, as the +3 oxidation state is dominant.

  • Dehydration: Both Nd₂(C₂O₄)₃·nH₂O and Sm₂(C₂O₄)₃·nH₂O lose water molecules first. [8][9]* Decomposition to Oxycarbonate: They proceed through the formation of an intermediate dioxycarbonate (RE₂O₂CO₃). [8]* Final Oxide Formation: The final step is the decomposition of the oxycarbonate to the sesquioxide, Nd₂O₃ and Sm₂O₃, respectively. The decomposition to the final oxide for samarium generally occurs at a slightly higher temperature than for neodymium, reflecting the trend of increasing thermal stability of carbonates/oxycarbonates with decreasing ionic radius across the lanthanide series. [8]

Data Summary: A Comparative Overview

The following table summarizes the approximate temperature ranges for the key decomposition stages of light rare earth oxalates in an air atmosphere. These values are illustrative and can vary based on experimental conditions like heating rate.

Rare Earth ElementDehydration (°C)Anhydrous Oxalate Decomposition (°C)IntermediateFinal Oxide Formation (°C)Final Oxide
Lanthanum (La) < 300390 - 500La₂O₂CO₃ [3]600 - 800La₂O₃ [3]
Cerium (Ce) < 250275 - 350 (Exothermic)(Direct Conversion)275 - 350CeO₂ [4]
Praseodymium (Pr) < 250350 - 450Pr₂O₂CO₃ [1]650 - 800Pr₆O₁₁ [7]
Neodymium (Nd) < 250360 - 450Nd₂O₂CO₃ [8]650 - 800Nd₂O₃
Samarium (Sm) < 250365 - 530Sm₂O₂CO₃ [8]740 - 800Sm₂O₃ [8]

Conclusion

The thermal decomposition of light rare earth oxalates is a multi-stage process fundamentally influenced by the specific lanthanide element and the reactive atmosphere. A clear trend of increasing thermal stability of the intermediate oxycarbonates is observed from La to Sm. The unique electronic structures of Cerium and Praseodymium lead to distinct, atmosphere-dependent decomposition pathways, resulting in higher oxidation state oxides (CeO₂ and Pr₆O₁₁). A thorough understanding and precise control of these decomposition processes, guided by robust thermal analysis techniques, are essential for researchers aiming to synthesize rare earth oxides with specific, application-driven properties.

References

  • Thermal Decomposition of Praseodymium Oxalate Hydrate. (n.d.). J-STAGE. [Link]

  • Glasner, A., & Steinberg, M. (1961). THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE. J. Inorg. & Nuclear Chem.. [Link]

  • Zhan, G., et al. (2011). Kinetics of thermal decomposition of lanthanum oxalate hydrate. Transactions of Nonferrous Metals Society of China.
  • THERMAL DECOMPOSITION OF RARE EARTH METAL OXALATES. I. OXALATES OF LANTHANUM, PRASEODYMIUM AND NEODYMIUM. (1963). Z. Anorg. Allgem. Chem.. [Link]

  • Chen, Y., et al. (2020). Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field. ACS Omega. [Link]

  • Thermal Decomposition of Rare Earth Metal Oxalates. (n.d.). Analytical Chemistry. [Link]

  • Bishop, C. B. (1959). A study of the thermal decomposition of the carbonates and oxalates of some rare earth elements by differential thermal analysis. Michigan State University. [Link]

  • Kinetics Study on the Thermal Decomposition of Lanthanum Oxalate Catalysed by Zn-Cu Nano Ferrites. (2015). International Science Community Association. [Link]

  • Thermal decomposition and kinetics analysis of larger particle neodymium oxalate. (n.d.). ResearchGate. [Link]

  • Some structural aspects of neodymium praseodymium oxalate single crystals grown in hydro silica gels. (n.d.). Indian Academy of Sciences. [Link]

  • Wendlandt, W. W. (1958). THERMAL DECOMPOSITION OF SCANDIUM, YTTRIUM, AND RARE EARTH METAL OXALATES. Analytical Chemistry. [Link]

  • Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field. (2020). PubMed. [Link]

  • Homogeneous Precipitation of Lanthanide Oxalates. (2022). ACS Omega. [Link]

  • Structural and thermal investigations on cerium oxalate and derived oxide powders for the preparation of (Th,Ce)O2 pellets. (n.d.). ResearchGate. [Link]

  • Thermal Decomposition Kinetics of Lanthanum Oxalate Hydrate Product Treatment From Monazite. (2018). Neliti. [Link]

  • Glasner, A., & Steinberg, M. (1961). Thermal decomposition of the light rare earth oxalates. Journal of Inorganic and Nuclear Chemistry. [Link]

  • Thermodynamic Properties of Cerium Oxalate and Cerium Oxide. (n.d.). ResearchGate. [Link]

  • Praseodymium oxides. Complete characterization by determining oxygen content. (2019). Universitat Jaume I. [Link]

  • El-Houte, S., & El-Sayed, A. (1991). Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates. Journal of Thermal Analysis. [Link]

  • Gallager, S. A., & Dworzak, W. R. (1985). Thermodynamic properties of cerium oxalate and cerium oxide. Am. Ceram. Soc. Bull.. [Link]

  • Energy transfer and thermal studies of Pr doped cerium oxalate crystals. (n.d.). Indian Academy of Sciences. [Link]

  • Bushuev, N. N., et al. (2016). Thermal decomposition features of calcium and rare-earth oxalates. Russian Journal of Inorganic Chemistry. [Link]

  • Thermal Decomposition of Scandium, Yttrium, and Rare Earth Metal Oxalates. (n.d.). ACS Publications. [Link]

  • Thermal Decomposition Features of Calcium and Rare-Earth Oxalates. (n.d.). ResearchGate. [Link]

Sources

Kinetic Analysis of Lanthanum Oxalate Thermal Degradation

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Materials Scientists

Executive Summary

This guide provides a rigorous technical analysis of the thermal degradation kinetics of Lanthanum Oxalate Decahydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1][2][3] Unlike generic product sheets, this document functions as a comparative methodological tool, evaluating the performance of Iso-conversional (Model-Free)  versus Model-Fitting  kinetic approaches.

For researchers in ceramic synthesis and drug development (e.g., phosphate binders), understanding these kinetics is critical for optimizing calcination cycles to produce high-purity Lanthanum Oxide (


) with controlled particle morphology.
Mechanistic Overview: The Degradation Pathway

The thermal decomposition of Lanthanum Oxalate is a complex, multi-step solid-state reaction. It does not proceed as a single elementary step, which invalidates simple first-order kinetic assumptions.

The Three-Stage Decomposition:

  • Dehydration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C):  Stepwise loss of 10 moles of water.
    
  • Oxalate Decomposition (

    
    C):  Breakdown of the anhydrous oxalate framework into an intermediate oxycarbonate (
    
    
    
    ) with the release of CO and
    
    
    .
  • Decarbonation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C):  Final conversion of oxycarbonate to the stable oxide (
    
    
    
    ).
Visualization: Thermal Degradation Pathway

LaOxalate_Degradation Start La2(C2O4)3 · 10H2O (Decahydrate) Inter1 La2(C2O4)3 (Anhydrous) Start->Inter1 Step 1: Dehydration (-10 H2O) < 360°C Inter2 La2O2CO3 (Oxycarbonate) Inter1->Inter2 Step 2: Decomposition (-CO, -CO2) 390-500°C Final La2O3 (Lanthanum Oxide) Inter2->Final Step 3: Decarbonation (-CO2) 700-800°C

Figure 1: Stepwise thermal degradation pathway of Lanthanum Oxalate Decahydrate to Lanthanum Oxide.[4]

Experimental Protocol: Self-Validating TGA/DSC

To obtain reliable kinetic data (


, 

), the quality of the thermogravimetric input is paramount. The following protocol ensures data integrity suitable for kinetic modeling.
Instrument Configuration
  • Equipment: Simultaneous TGA/DSC (e.g., Netzsch STA 449 or Shimadzu DTG-60).

  • Crucibles: Alumina (

    
    ) open pans (to prevent self-pressurization).
    
  • Atmosphere: Dynamic Nitrogen (

    
    ) flow at 50–100 mL/min. Note: Inert atmosphere is preferred for kinetic modeling to isolate thermal decomposition from oxidative combustion.
    
Step-by-Step Workflow
  • Sample Preparation: Grind sample to fine powder (<100 mesh) to minimize heat transfer lag.

  • Mass Loading: Use 5–10 mg. Crucial: Higher masses induce thermal gradients that distort kinetic calculations.

  • Non-Isothermal Runs: Perform at least four distinct heating rates (

    
    ):
    
    • 
      C/min[5]
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      C/min
      
    • 
      C/min
      
    • 
      C/min
      
  • Baseline Correction: Subtract a blank run (empty crucible) for each heating rate to remove buoyancy effects.

Comparative Analysis: Kinetic Modeling Approaches

This section compares the two primary mathematical frameworks used to analyze the TGA data generated above.

Option A: Model-Fitting Method (Coats-Redfern) [6]
  • Methodology: Assumes a specific reaction model (

    
    ) fits the entire dataset and extracts parameters from a single heating rate.
    
  • Verdict: High Risk of Error. For complex multi-step reactions like La-Oxalate decomposition, this method often yields ambiguous activation energies because it forces a single mechanism onto a process where the mechanism changes with conversion (

    
    ).
    
Option B: Iso-conversional Method (FWO / KAS) [6]
  • Methodology: The "Model-Free" approach.[4][6] It calculates Activation Energy (

    
    ) as a function of conversion (
    
    
    
    ) using data from multiple heating rates, without assuming a reaction model upfront.
  • Verdict: Superior Accuracy. This method reveals the evolution of the reaction barrier, detecting changes from nucleation to diffusion control.

Performance Comparison Table
FeatureIso-conversional (FWO/KAS)Model-Fitting (Coats-Redfern)
Data Requirement Multiple Heating Rates (Min. 3-4)Single Heating Rate
Mechanism Assumption None (Model-Free)Required (e.g., First Order, Diffusion)
Complexity Handling Excellent (Detects multi-step mechanics)Poor (Averages complex steps)
Reliability for La-Oxalate High (Standard for rare earths)Low (Often yields ambiguous

)
Typical

Output
Variable

vs.

(e.g., 160-180 kJ/mol)
Single averaged value

Technical Insight: Literature indicates that the decomposition of Lanthanum Oxalate follows a diffusion-controlled mechanism (specifically Jander's D3 model or similar) in its later stages. Iso-conversional analysis confirms this by showing


 dependency on 

, which single-curve fitting misses [1, 2].[6]
Workflow Visualization: Kinetic Analysis Logic

The following diagram illustrates the logical flow for determining the correct kinetic triplet (


, 

,

) using the superior Iso-conversional approach.

Kinetic_Workflow RawData Raw TGA Data (Multiple β: 5, 10, 15, 20 K/min) Conversion Calculate Conversion (α) α = (m0 - mt) / (m0 - m∞) RawData->Conversion IsoPlots Iso-conversional Plots ln(β) vs 1/T (FWO) ln(β/T²) vs 1/T (KAS) Conversion->IsoPlots MasterPlot Master Plot Method (Z(α) vs α) Conversion->MasterPlot Input α Ea_Calc Calculate Activation Energy (Ea) Slope = -Ea/R IsoPlots->Ea_Calc Ea_Calc->MasterPlot Input Ea ModelID Identify Reaction Model f(α) (e.g., D3: Diffusion Controlled) MasterPlot->ModelID

Figure 2: Logical workflow for determining kinetic parameters using the Iso-conversional (FWO/KAS) method.

Product Comparison: Oxalate vs. Carbonate Precursors

While the method is the primary tool here, the material choice also impacts the final


 quality.
PrecursorThermal StabilityDecomposition ComplexityFinal Oxide Surface Area
Lanthanum Oxalate Lower (Starts ~390°C)High (Multi-step, release of CO)High (Vigorous gas release creates porosity)
Lanthanum Carbonate Higher (Starts ~500°C)Medium (Direct decarboxylation)Medium (Slower gas evolution)
References
  • Zhan, G., Yu, J., Xu, Z., Zhou, F., & Chi, R. (2012).[3] "Kinetics of thermal decomposition of lanthanum oxalate hydrate." Transactions of Nonferrous Metals Society of China, 22(4), 925–934.[1] Link

  • Nayak, H., & Bhatta, D. (2002).[7] "Thermal decomposition of lanthanum oxalate." Journal of Thermal Analysis and Calorimetry. Link

  • Grivel, J. C., et al. (2008). "Thermal decomposition of lanthanum oxalate decahydrate." Journal of Thermal Analysis and Calorimetry. Link

Sources

Safety Operating Guide

Lanthanum(III) oxalate hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lanthanum(III) oxalate hydrate (La₂(C₂O₄)₃[1][2][3][4] · xH₂O) presents a dual challenge in laboratory waste management: it combines the insolubility of lanthanide salts with the nephrotoxicity of the oxalate anion. Unlike soluble salts that might be candidates for elementary neutralization, lanthanum oxalate is water-insoluble and chemically stable under standard conditions, necessitating specific solid waste protocols.

Immediate Action Directive:

  • DO NOT dispose of via sanitary sewer (drain). Its insolubility will cause plumbing blockages and violate heavy metal discharge permits.

  • DO NOT mix with strong oxidizing agents (e.g., perchlorates, nitrates) in waste streams, as oxalates can act as reducing agents, creating fire/explosion hazards.

  • PRIMARY DISPOSAL METHOD: Containerize as solid hazardous waste for EHS/Contractor pickup (Lab Pack).

Chemical Hazard & Property Profile

Understanding the physicochemical properties is the first step to safe disposal. This compound is generally stable but requires segregation.[5]

PropertyDataOperational Implication
Formula La₂(C₂O₄)₃[1][3][6] · xH₂OContains Lanthanum (Heavy Metal) and Oxalate.[1][7]
Solubility Insoluble in water; Soluble in strong acids.Cannot be diluted and flushed.[8] Acidification releases oxalic acid.
Toxicity Acute Tox. 4 (Oral/Dermal); Eye Irrit. 2.Oxalates can cause systemic toxicity (kidney damage) if absorbed.
Reactivity Incompatible with strong oxidizers.[5]Segregation required. Risk of violent reaction with oxidizers.
Thermal Stability Decomposes >390°C (to oxycarbonate).Stable at room temp. Calcination is a minimization option (see Sec 4).

Regulatory Classification (RCRA Analysis)

In the United States, waste classification determines the legal disposal route.

  • Listed Waste: Not specifically listed on RCRA F, K, P, or U lists.

  • Characteristic Waste:

    • Ignitability (D001): No.[1][5][8][9][10]

    • Corrosivity (D002): No (Solid).[7]

    • Reactivity (D003): No.[5][8][9][10]

    • Toxicity (D004-D043): Lanthanum is not a RCRA 8 metal. However, due to the oxalate moiety , many institutions classify it as Hazardous Chemical Waste conservatively to prevent environmental leaching and aquatic toxicity.

Disposal Protocols

Method A: The Standard Lab Pack (Recommended)

This is the safest, most compliant method for 95% of laboratory scenarios. It transfers liability to a licensed disposal facility.[11][12]

Step-by-Step Workflow:

  • Segregation: Ensure the material is not mixed with oxidizers (e.g., Potassium Permanganate) or strong acids.

  • Containerization: Transfer the solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Lanthanum(III) Oxalate Hydrate (100%).[2][11]

    • Hazards: Toxic, Irritant.[5][12][13]

    • State: Solid.[5][11]

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) away from heat sources.

  • Handoff: Request EHS pickup or transport to the central waste facility.

Method B: Thermal Decomposition (Advanced Minimization)

For labs with high-temperature furnace capabilities and large quantities. This method converts the oxalate (toxic/organic) into Lanthanum Oxide (La₂O₃), which is chemically inert and often reusable or easier to dispose of as simple inorganic refuse (depending on local regulations).

Mechanism:



Protocol:

  • PPE: Wear N95 respirator, thermal gloves, and safety goggles.

  • Equipment: Use a high-temperature muffle furnace and a ceramic/alumina crucible.

  • Procedure:

    • Place lanthanum oxalate in the crucible.

    • Ramp temperature to 800°C (hold for >2 hours). Note: Decomposition to oxycarbonate occurs ~400°C; full conversion to oxide requires >700°C.

    • Ventilation: This MUST be done in a fume hood or vented furnace. Carbon Monoxide (CO) is a byproduct.

  • Result: A white powder (La₂O₃).

  • Disposal: The resulting oxide is generally considered lower hazard but should still be disposed of via solid chemical waste streams to prevent heavy metal accumulation in soil.

Visualized Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring safety and compliance.

DisposalWorkflow Start Waste: Lanthanum(III) Oxalate CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Compatibility (Check for Oxidizers) CheckMix->AnalyzeMix Yes PurePath Pure Compound CheckMix->PurePath No LabPack METHOD A: Lab Pack (Standard) Containerize in HDPE AnalyzeMix->LabPack Segregate & Pack FurnaceCheck High-Temp Furnace Available? (>800°C) PurePath->FurnaceCheck Labeling Label: 'Lanthanum Oxalate' Hazard: Toxic/Irritant LabPack->Labeling EHS EHS / Contractor Pickup Labeling->EHS FurnaceCheck->LabPack No Calcination METHOD B: Calcination Convert to La2O3 + CO/CO2 FurnaceCheck->Calcination Yes (Minimization) OxideDisp Dispose as Lanthanum Oxide (Inorganic Solid Waste) Calcination->OxideDisp OxideDisp->EHS

Figure 1: Decision matrix for Lanthanum(III) Oxalate disposal, prioritizing the Lab Pack method for safety.

Emergency Procedures

ScenarioImmediate Action
Spill (Solid) Do not dry sweep if dust generation is likely.[12] Dampen slightly or use a HEPA vacuum. Scoop into a waste container.
Skin Contact Brush off loose particles. Wash with soap and copious water.[11] Oxalates can absorb through skin.
Eye Contact Rinse cautiously with water for 15 minutes.[8][11] Remove contact lenses.[14] Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 164654, Lanthanum oxalate. Retrieved from [Link]

  • Glasner, A., & Steinberg, M. (1961).[1][15] The thermal decomposition of lanthanum oxalate. Journal of Inorganic and Nuclear Chemistry, 16(3-4), 279-287.[16] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[17] Retrieved from [Link]

  • Carl Roth. (2021). Safety Data Sheet: Lanthanum(III) oxalate hydrate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Lanthanum(III) Oxalate Hydrate: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel drug development and intricate research demands a foundational commitment to safety. When working with specialized reagents like Lanthanum(III) oxalate hydrate, this commitment translates into a deep, practical understanding of the material's properties and the implementation of robust safety protocols. This guide moves beyond a simple checklist to provide a procedural and causal framework for handling this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of Lanthanum(III) Oxalate Hydrate

Lanthanum(III) oxalate hydrate is a white powder.[1] While extensive toxicological data for this specific compound is not always available, the primary, immediate hazards identified in safety data sheets (SDS) are significant. The compound is classified as causing serious eye irritation and may be harmful if it comes into contact with the skin or is swallowed.[2][3] The principal risk during handling stems from the generation of airborne dust, which can lead to inhalation, eye contact, and skin exposure.[1][4] Therefore, all handling procedures must be designed to minimize or eliminate dust formation.[1]

While acute toxicity data is limited, it is prudent to consider the broader context of lanthanum compounds. Some studies on other forms of lanthanum suggest that prolonged or high-concentration exposure can pose health risks, reinforcing the need for stringent exposure controls.[5][6][7]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The selection of specific equipment is dictated by the potential for exposure during a given procedure.

A. Foundational Protection: Engineering Controls

Before any PPE is donned, engineering controls must be in place. Always handle Lanthanum(III) oxalate hydrate in a well-ventilated area.[1][8] A certified chemical fume hood or a powder containment hood is the preferred environment for weighing and transferring the solid material to prevent the release of dust into the laboratory workspace.[1]

B. Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE requirements for common laboratory tasks involving Lanthanum(III) oxalate hydrate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side-shieldsNitrile or rubber glovesStandard lab coatNot typically required if container is sealed
Weighing & Transfer (in fume hood) Safety glasses with side-shields or chemical goggles[1][9][10]Inspected nitrile or rubber gloves[1][8]Lab coatNot typically required if work is performed correctly within a certified fume hood
Solution Preparation Chemical splash gogglesNitrile or rubber glovesLab coatNot required unless significant aerosols are generated
Spill Cleanup (Solid) Chemical splash goggles and face shield[11]Heavy-duty nitrile or rubber glovesImpervious clothing or chemical-resistant apron over a lab coat[1]NIOSH-approved N95 or P100 particulate respirator[1][4][8]

Causality Behind PPE Choices:

  • Eye Protection : Because the compound is a powder that can easily become airborne and is classified as a serious eye irritant, safety glasses with side-shields conforming to EN166 or NIOSH standards are the absolute minimum.[1] Goggles are required for spill cleanup or when there is a higher risk of splashing.

  • Hand Protection : Impermeable gloves, such as nitrile, are necessary to prevent skin contact.[8] It is critical to inspect gloves for any defects before use and to use proper removal techniques (without touching the glove's outer surface) to avoid contaminating your skin.[1][4][8]

  • Body Protection : A standard lab coat is sufficient for most routine procedures.[9] However, for larger quantities or during spill cleanup, impervious clothing is recommended to protect against widespread contamination.[1]

  • Respiratory Protection : The primary goal is to prevent dust formation through engineering controls. If these controls are insufficient or during a significant spill, a NIOSH-approved particulate respirator (such as an N95) is required to prevent inhalation.[1][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely preparing a solution from solid Lanthanum(III) oxalate hydrate.

Objective: To accurately weigh and dissolve a specified amount of Lanthanum(III) oxalate hydrate while minimizing exposure.

Materials:

  • Lanthanum(III) oxalate hydrate

  • Appropriate solvent

  • Glassware (beaker, graduated cylinder)

  • Spatula

  • Weigh paper or boat

  • Magnetic stir bar and stir plate

  • Wash bottle with deionized water

  • Waste container

Procedure:

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.

  • Weighing the Compound :

    • Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully open the Lanthanum(III) oxalate hydrate container. Avoid creating puffs of dust.

    • Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Perform this action slowly and close to the surface of the weigh boat to minimize dust generation.

    • Securely close the main container of Lanthanum(III) oxalate hydrate.

  • Dissolution :

    • Place the beaker containing the appropriate volume of solvent and a magnetic stir bar onto a stir plate within the fume hood.

    • Gently slide the powder from the weigh boat into the beaker. Do not pour from a height.

    • Rinse the weigh boat with a small amount of solvent from a wash bottle, adding the rinse to the beaker to ensure a complete transfer.

    • Turn on the stir plate to facilitate dissolution.

  • Cleanup :

    • Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust.

    • Dispose of the weigh boat and cleaning materials in a designated solid waste container.

    • Properly remove and dispose of gloves in accordance with laboratory procedures.[1]

    • Wash hands thoroughly with soap and water after the procedure is complete.[1][8]

Emergency & Disposal Plan

A. Spill Response

Immediate and correct action during a spill is critical to mitigating risk.

Workflow for a Solid Lanthanum(III) Oxalate Hydrate Spill

Spill_Response cluster_Immediate_Action Immediate Action cluster_Assessment_PPE Assessment & PPE cluster_Cleanup Cleanup Procedure cluster_Disposal Disposal Alert Alert Personnel & Evacuate Area Isolate Isolate Spill Area Alert->Isolate Secure the zone Assess Assess Spill Size Alert->Assess Don_PPE Don Spill Response PPE: - Goggles & Face Shield - N95 Respirator - Heavy-Duty Gloves - Impervious Apron Assess->Don_PPE Cover Gently Cover Spill with Damp Paper Towels (to prevent dust) Don_PPE->Cover Sweep Sweep Material into Designated Waste Container Cover->Sweep Clean Clean Area with Soap and Water Sweep->Clean Dispose Seal & Label Waste Container Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a solid chemical spill.

In the event of a spill, avoid any actions that create dust.[1] Do not use a dry brush or compressed air.[9] Gently cover the spill with a damp cloth or paper towel to suppress dust before sweeping it into a suitable, closed container for disposal.[1]

B. Disposal

Unused product and contaminated materials must be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not empty into drains.[1][12] All waste must be disposed of in accordance with federal, state, and local regulations.[9][12]

By adhering to these detailed protocols, researchers can handle Lanthanum(III) oxalate hydrate with a high degree of confidence and safety, ensuring that their valuable work is protected by a foundation of best practices.

References

  • LANTHANUM OXALATE CAS No 312696-10-9 MATERIAL SAFETY D
  • Cell and molecular toxicity of lanthanum nanoparticles: are there possible risks to humans?. Environmental Science and Pollution Research.
  • SDS Lanthanum.
  • Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models.
  • Toxicity of Two Different Sized Lanthanum Oxides in Cultured Cells and Sprague-Dawley Rats.
  • Lanthanum Chloride: Understanding its Properties and Debunking Toxicity Concerns. X-MOL.
  • SAFETY DATA SHEET - Lanthanum (III)
  • Lanthanum - Safety D
  • Safety Data Sheet: Lanthanum(III)
  • Material Safety Data Sheet - Lanthanum Oxal
  • Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening. ACS Omega.
  • Lanthanum (III) Hydroxide - Safety Data Sheet.
  • Material Safety Data Sheet - Lanthanum Carbon
  • ACS Material LLC Safety Data Sheet – Lanthanum Oxide.
  • SAFETY DATA SHEET - Lanthanum Nitrate. National Institute of Standards and Technology.
  • Lanthanum(III)
  • Lanthanum(III)
  • SAFETY DATA SHEET - Lanthanum(III)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.